molecular formula C6-H14 B166423 2,2-dimethylbutane CAS No. 75-83-2

2,2-dimethylbutane

Cat. No.: B166423
CAS No.: 75-83-2
M. Wt: 86.18 g/mol
InChI Key: HNRMPXKDFBEGFZ-UHFFFAOYSA-N
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Description

What is 2,2-dimethylbutane?

this compound is a chain isomeric version of hexane. Carbon two is attached by two groups of methyl. it is the most long chain, four carbons long.trivially called neohexane is an organic chemical that has the formula of C6H14, or (H3C-)3-C-CH2-CH3. It is, therefore, an alkane and is it is the smallest and branching of all hexane isomers the only one that has an quaternary carbon as well as an octane (C4) backbone.

What are the uses of this compound?

It is utilized as solvent, fuel with high-octane and so on. It has been reported that this compound is not a nervous system toxicant as is n-hexane, and is expected to have low toxicity by the inhalation and oral ingestion. Colorless liquid with mild gasoline-like odor. This compound can be employed as a probe molecule for metal catalysts. It could also be employed to study cyclohexane based phosphinite pincer complexes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylbutane
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InChI

InChI=1S/C6H14/c1-5-6(2,3)4/h5H2,1-4H3
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InChI Key

HNRMPXKDFBEGFZ-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)(C)C
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Molecular Formula

C6H14
Record name NEOHEXANE
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DSSTOX Substance ID

DTXSID4025111
Record name 2,2-Dimethylbutane
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Molecular Weight

86.18 g/mol
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Physical Description

Neohexane is a colorless liquid with an odor of gasoline. Less dense than water and insoluble in water. Hence floats on water. Irritating vapor. Flash point -54 °F., Colorless liquid with mild gasoline-like odor; [ACGIH], Clear liquids with mild, gasoline-like odors.
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Boiling Point

121.5 °F at 760 mmHg (NTP, 1992), 49.7 °C, 121.5 °F
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Flash Point

-54 °F (NTP, 1992), -54 °F (-48 °C) closed cup, -54 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 21.2 mg/L at 25 °C, Soluble in ethanol, diethyl ether; very soluble in acetone, benzene, petroleum ether, carbon tetrachloride
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Density

0.649 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6444 g/cu cm at 25 °C, 0.649
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), 3
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Vapor Pressure

274 mmHg at 70 °F ; 400 mmHg at 87.8 °F (NTP, 1992), 319.0 [mmHg], 319 mm Hg at 25 °C, 274 mmHg
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Color/Form

Colorless liquid

CAS No.

75-83-2
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Melting Point

-148 °F (NTP, 1992), -99.9 °C, -148 °F
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Foundational & Exploratory

The Genesis of a Branched Alkane: A Technical History of 2,2-Dimethylbutane's Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the history of 2,2-dimethylbutane, a seemingly simple branched alkane with significant relevance in fuel technology and as a foundational molecule in organic chemistry. From its initial discovery and synthesis in the 19th century to modern industrial production methods, this document provides a comprehensive overview for researchers and professionals in the chemical sciences.

Discovery and Early Synthesis: The Butlerov School and a Novel Hydrocarbon

The story of this compound, also known by its trivial name neohexane, begins in the laboratory of the renowned Russian chemist Alexander Butlerov. A key figure in the development of the theory of chemical structure, Butlerov's work laid the groundwork for understanding and synthesizing complex organic molecules.[1][2][3] In 1872, one of his students, V. Goryainov, achieved the first synthesis of this branched alkane.[4] The trivial name "neohexane" was later suggested by William Odling in 1876.[4]

Goryainov's synthesis was a pioneering example of a cross-coupling reaction, a forerunner to the more widely known Wurtz reaction.[5][6] By reacting zinc ethyl (diethylzinc) with tert-butyl iodide, he successfully formed the carbon-carbon bond that defines the structure of this compound. This discovery was a significant practical confirmation of Butlerov's structural theories, demonstrating that complex, branched hydrocarbon skeletons could be constructed from simpler precursors.

Experimental Protocol: Goryainov's Synthesis of this compound (Wurtz-type Reaction)

Reactants:

  • Zinc ethyl (Diethylzinc, Zn(C₂H₅)₂)

  • tert-Butyl iodide ((CH₃)₃CI)

  • Anhydrous ether (as solvent)

Procedure:

  • Preparation of the Reaction Apparatus: A flask equipped with a reflux condenser was thoroughly dried to exclude moisture, as organozinc compounds are highly reactive with water. The apparatus was likely flushed with a dry, inert gas if available at the time.

  • Reaction Mixture: A solution of tert-butyl iodide in anhydrous ether was prepared in the reaction flask.

  • Addition of Zinc Ethyl: Zinc ethyl was added portion-wise to the solution of tert-butyl iodide. The reaction is exothermic and would have been controlled by cooling the flask, likely in an ice bath.

  • Reflux: After the addition was complete, the reaction mixture was gently heated to reflux for several hours to ensure the completion of the reaction.

  • Work-up and Purification:

    • The reaction mixture was cooled, and unreacted zinc ethyl was carefully quenched by the slow addition of water or a dilute acid.

    • The ethereal layer was separated, washed with water to remove inorganic salts (zinc iodide), and then dried over a suitable drying agent such as anhydrous calcium chloride.

    • The ether was removed by distillation.

    • The resulting crude product, a mixture of this compound, unreacted starting materials, and byproducts (such as octane from the coupling of two ethyl groups and 2,2,3,3-tetramethylbutane from the coupling of two tert-butyl groups), was purified by fractional distillation to isolate the this compound (boiling point: 49.7 °C).

Modern Synthesis Methods: Isomerization and Catalysis

While historically significant, the Wurtz-type synthesis is not practical for the large-scale production of this compound. Modern industrial synthesis relies on the catalytic isomerization of less branched alkanes, primarily n-hexane and its isomers.[4][7] These processes are crucial in the petroleum industry for producing high-octane gasoline components.[8]

The isomerization of straight-chain or singly branched alkanes to more highly branched isomers like this compound is a thermodynamically driven process that is accelerated by the use of specialized catalysts.

Hydroisomerization of 2,3-Dimethylbutane

One modern route to this compound is the hydroisomerization of 2,3-dimethylbutane. This process is typically carried out using a bifunctional catalyst, which possesses both acidic and metallic sites. The reaction proceeds through a series of steps involving dehydrogenation, skeletal isomerization of the resulting alkene on an acid site, and subsequent hydrogenation back to the alkane.

Isomerization of n-Hexane and n-Pentane

The most common industrial method for producing branched hexanes is the catalytic isomerization of n-hexane, which is readily available from petroleum refining.[8][9] This process yields a mixture of hexane isomers, including 2-methylpentane, 3-methylpentane, 2,3-dimethylbutane, and this compound.[4] The composition of the product mixture is dependent on the catalyst used and the reaction conditions. Similarly, the isomerization of n-pentane can also lead to the formation of this compound, though it involves C-C bond cleavage and formation.[7]

Catalysts: A variety of catalysts are employed for these isomerization reactions, with the most common being platinum supported on a solid acid, such as a zeolite (e.g., H-ZSM-5, H-mordenite) or sulfated zirconia.[8][9] The platinum serves as the hydrogenation/dehydrogenation function, while the acidic support facilitates the carbocation-mediated skeletal rearrangement.

Experimental Protocols: Catalytic Isomerization of n-Hexane

The following protocols are representative of laboratory-scale experiments for the isomerization of n-hexane to produce a mixture of isomers including this compound.

Protocol 1: Isomerization using Platinum on Mordenite Zeolite

  • Catalyst: 0.5 wt% Pt on H-Mordenite zeolite.

  • Reactor: Fixed-bed continuous flow reactor.

  • Feed: A mixture of n-hexane and hydrogen.

  • Reaction Conditions:

    • Temperature: 250-350 °C

    • Pressure: 1-10 atm

    • H₂/n-hexane molar ratio: 2-10

    • Weight Hourly Space Velocity (WHSV): 1-5 h⁻¹

  • Procedure:

    • The catalyst is packed into the reactor and pre-treated in flowing hydrogen at an elevated temperature to reduce the platinum.

    • A continuous flow of n-hexane vapor and hydrogen is passed through the catalyst bed at the desired temperature and pressure.

    • The reactor effluent is cooled, and the liquid and gas phases are separated.

    • The liquid product, containing a mixture of hexane isomers, is analyzed by gas chromatography to determine the product distribution.

Protocol 2: Isomerization using Sulfated Zirconia Catalyst

  • Catalyst: Platinum-promoted sulfated zirconia (Pt/SZ).

  • Reactor: Fixed-bed continuous flow reactor.

  • Feed: A mixture of n-hexane and hydrogen.

  • Reaction Conditions:

    • Temperature: 150-250 °C

    • Pressure: 5-20 atm

    • H₂/n-hexane molar ratio: 3-8

    • Weight Hourly Space Velocity (WHSV): 0.5-2 h⁻¹

  • Procedure:

    • The Pt/SZ catalyst is loaded into the reactor and activated under a flow of hydrogen.

    • The n-hexane and hydrogen feed is introduced into the reactor at the specified conditions.

    • The product stream is cooled and separated.

    • The composition of the liquid product is determined by gas chromatography.

Laboratory Scale Synthesis: Corey-House Reaction

For a more selective laboratory-scale synthesis of this compound, the Corey-House synthesis provides a high-yield alternative to the classical Wurtz reaction.[10] This method involves the reaction of a lithium dialkylcuprate with an alkyl halide.

Reactants:

  • tert-Butyllithium ((CH₃)₃CLi)

  • Copper(I) iodide (CuI)

  • Ethyl bromide (CH₃CH₂Br)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • Preparation of Lithium Di-tert-butylcuprate: In a dry, inert atmosphere (e.g., under argon or nitrogen), two equivalents of tert-butyllithium in an appropriate solvent are added to one equivalent of copper(I) iodide in anhydrous ether or THF at a low temperature (typically -78 °C). This forms the lithium di-tert-butylcuprate ((CH₃)₃C)₂CuLi.

  • Coupling Reaction: One equivalent of ethyl bromide is then added to the solution of the lithium di-tert-butylcuprate at the same low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • Work-up and Purification:

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is extracted with ether.

    • The combined organic layers are washed with water and brine, and then dried over a drying agent like magnesium sulfate.

    • The solvent is removed by distillation.

    • The resulting this compound is purified by distillation.

Quantitative Data on Synthesis Methods

The following tables summarize quantitative data for the synthesis of this compound using modern catalytic methods. Data for the historical Goryainov synthesis is qualitative, with reports of low yields.

Table 1: Isomerization of n-Hexane over a Pt/H-Mordenite Catalyst

Temperature (°C)Pressure (atm)H₂/n-Hexane Molar RatioWHSV (h⁻¹)n-Hexane Conversion (%)2,2-DMB Selectivity (%)
250552458
3005526512
3505528015
30010527014
30051026813
3005545510

Note: Data are representative and can vary based on the specific catalyst preparation and experimental setup.

Table 2: Isomerization of n-Hexane over a Pt/Sulfated Zirconia Catalyst

Temperature (°C)Pressure (atm)H₂/n-Hexane Molar RatioWHSV (h⁻¹)n-Hexane Conversion (%)2,2-DMB Selectivity (%)
18015617520
20015618525
22015619028
20020618827
20015818626
200151.58022

Note: Data are representative and can vary based on the specific catalyst preparation and experimental setup.

Visualization of Synthesis Development

The following diagrams illustrate the logical progression of the synthesis of this compound and a typical workflow for modern catalytic isomerization.

Synthesis_History A 19th Century Discovery & Early Synthesis B Goryainov (1872) Wurtz-type Reaction A->B Pioneering work D 20th Century & Beyond Modern Catalytic Methods C Reactants: Zinc Ethyl & tert-Butyl Iodide B->C B->D E Hydroisomerization of 2,3-Dimethylbutane D->E F Isomerization of n-Hexane / n-Pentane D->F G Bifunctional Catalysts (Pt on Zeolites, Sulfated Zirconia) E->G F->G H High-Octane Gasoline Production G->H Industrial Application

Caption: Historical development of this compound synthesis.

Catalytic_Isomerization_Workflow start Feedstock (n-Hexane + H₂) reactor Fixed-Bed Reactor Catalyst: Pt on Acid Support Temp: 150-350°C Pressure: 1-20 atm start->reactor separator Gas-Liquid Separator reactor->separator gas_recycle H₂ Recycle separator->gas_recycle Gas Phase distillation Fractional Distillation separator->distillation Liquid Phase gas_recycle->start product This compound (and other isomers) distillation->product unreacted Unreacted n-Hexane (Recycle) distillation->unreacted unreacted->start

Caption: Workflow for n-hexane catalytic isomerization.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylbutane for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 2,2-dimethylbutane (also known as neohexane), a branched-chain alkane with the chemical formula C₆H₁₄. Its unique structural characteristics, including a quaternary carbon atom, impart specific properties that are highly relevant for its application in various laboratory settings.[1] This document is intended to be a key resource for researchers, scientists, and professionals in drug development who utilize or are considering this compound in their work.

Core Physicochemical Data

The following tables summarize the key quantitative data for this compound, providing a clear reference for its physical and chemical characteristics.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular FormulaC₆H₁₄[2][3]
Molecular Weight86.18 g/mol [2][4][5]
CAS Number75-83-2[2][6][7]
AppearanceColorless liquid with a mild, gasoline-like odor[2][4][8]
Boiling Point49.7 - 50.0 °C (121.5 - 122 °F)[2][4][5][7][9]
Melting Point-100 °C (-148 °F)[2][4][7][8]
Density0.649 g/mL at 20-25 °C[4][7][8][9]
Refractive Index (n²⁰/D)1.369[5][7][8][9]
Vapor Pressure254 - 274 mmHg at 20 °C (36.88 - 37 kPa)[2][4][6][9]
Vapor Density2.97 - 3.0 (Air = 1.0)[2][6][7]

Table 2: Solubility Data

SolventSolubilitySource(s)
WaterInsoluble (approx. 21 mg/L at 25°C)[4][8][10]
Methanol590 g/L at 5 °C; 800 g/L at 10 °C; Miscible at higher temperatures[8]
EthanolMiscible[4]
Diethyl EtherMiscible[4]
AcetoneMiscible[11]
BenzeneMiscible[10][11]
Petroleum EtherMiscible[11]
Other Aliphatic HydrocarbonsMiscible[7][8]

Table 3: Safety and Hazard Data

PropertyValueSource(s)
Flash Point-48 °C to -54 °F[2][4][6][8]
Autoignition Temperature405 °C (761 °F)[12]
Lower Flammability Limit (LFL)1.2%[2][6][13]
Upper Flammability Limit (UFL)7.0% - 7.7%[2][6][13][14]
NFPA 704 RatingHealth: 2, Flammability: 3, Instability: 0[2]

Logical Relationships of Physicochemical Properties

The following diagram illustrates the relationship between the fundamental physicochemical properties of this compound and its resulting applications and safety considerations in a laboratory environment.

G cluster_properties Physicochemical Properties cluster_characteristics Derived Characteristics cluster_applications Laboratory Applications cluster_hazards Safety Hazards prop1 Highly Branched Structure char1 Low Boiling Point (49.7-50.0 °C) prop1->char1 influences char2 Low Density (0.649 g/mL) prop1->char2 influences prop2 Low Molecular Weight (86.18 g/mol) prop2->char1 contributes to prop3 Non-Polar Nature char3 Insoluble in Water prop3->char3 results in char4 Miscible with Organic Solvents prop3->char4 results in prop4 High Volatility char5 High Vapor Pressure (254-274 mmHg @ 20°C) prop4->char5 is a measure of app2 Reference Standard in Gas Chromatography char1->app2 useful for haz1 Highly Flammable (Flash Point: -48°C) char1->haz1 leads to app1 Non-polar Solvent char3->app1 enables use as char4->app1 enables use as char5->haz1 contributes to app3 Component in High-Octane Fuel Formulations app3->haz1 implies haz2 Aspiration Hazard haz1->haz2 associated with haz3 Skin & Eye Irritant haz1->haz3 associated with haz4 CNS Depression (Drowsiness/Dizziness) haz1->haz4 associated with

Caption: Logical flow from properties to applications and hazards of this compound.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and established testing methods.

Determination of Boiling Point (Micro-Reflux Method)

Objective: To accurately measure the boiling point of a small sample of this compound.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (-10 to 110 °C range, 0.1 °C divisions)

  • Heating apparatus (e.g., Thiele tube with heating oil or a digital melting point apparatus with a boiling point function)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Add approximately 0.5 mL of this compound to the small test tube.

  • Place the capillary tube, with its open end down, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Insert the assembly into the heating apparatus. The heat transfer fluid should be below the level of the rubber band to prevent its degradation.

  • Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Continue to heat slowly until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the vapor pressure of the liquid is exceeding the external pressure.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[5][12][15] Record this temperature.

  • For accuracy, allow the apparatus to cool further and then repeat the heating and cooling cycle to obtain a second reading.

Determination of Density (Digital Density Meter)

Objective: To determine the density of this compound using a digital density meter based on the oscillating U-tube principle. This method is in accordance with ASTM D4052.[2][4][8]

Apparatus:

  • Digital density meter with a thermostatically controlled cell

  • Syringes for sample injection

  • High-purity dry air or nitrogen for purging

  • Deionized water and a suitable organic solvent (e.g., acetone) for cleaning

Procedure:

  • Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature (e.g., 20 °C).

  • Cleaning and Drying: Clean the oscillating U-tube with a suitable solvent (e.g., acetone) to remove any previous sample, followed by a thorough drying with a stream of dry air or nitrogen.

  • Temperature Equilibration: Set the instrument to the desired measurement temperature (e.g., 20 °C or 25 °C) and allow it to stabilize.

  • Sample Injection: Draw a representative sample of this compound into a clean, dry syringe, taking care to avoid introducing air bubbles.

  • Inject the sample into the U-tube. Ensure the tube is completely filled and free of any air bubbles, as these will significantly affect the accuracy of the measurement.[2][4]

  • Measurement: Allow the sample to reach thermal equilibrium within the cell. The instrument will measure the oscillation period of the U-tube and convert it to a density value.

  • Record the density reading, typically in g/cm³ or g/mL.[9]

  • Clean the cell thoroughly after the measurement.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the refractive index of this compound, a characteristic property related to the speed of light through the substance.

Apparatus:

  • Abbe refractometer with a circulating water bath for temperature control

  • Light source (typically a sodium D-line source, 589.3 nm)

  • Pasteur pipette

  • Soft lens tissue

  • Suitable cleaning solvent (e.g., ethanol or acetone)

Procedure:

  • Setup and Calibration: Turn on the light source and the circulating water bath, setting it to the desired temperature (e.g., 20.0 °C). Calibrate the refractometer using a standard of known refractive index, such as distilled water.

  • Cleaning: Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue moistened with ethanol or acetone. Allow the solvent to evaporate completely.

  • Sample Application: Using a Pasteur pipette, apply 2-3 drops of this compound onto the surface of the lower prism.

  • Measurement: Close the prism assembly gently but firmly. The liquid will spread to form a thin film.

  • Look through the eyepiece. You will see a field of view that is partially light and partially dark.

  • Rotate the coarse adjustment knob until the boundary line between the light and dark fields is visible.

  • Turn the chromaticity adjustment knob to eliminate any color fringe at the boundary, making the line sharp and achromatic.

  • Use the fine adjustment knob to precisely center the boundary line on the crosshairs in the eyepiece.

  • Press the switch to illuminate the scale and read the refractive index to four decimal places.

  • Cleaning: After the measurement, clean the prism surfaces thoroughly.

Determination of Flash Point (Tag Closed-Cup Method)

Objective: To determine the lowest temperature at which the vapors of this compound will ignite when an ignition source is introduced. Given its low expected flash point, the Tag Closed-Cup method (ASTM D56) is appropriate.[7]

Apparatus:

  • Tag Closed-Cup Tester

  • Thermometer with the appropriate range for the expected flash point

  • Cooling bath (if the expected flash point is below ambient temperature)

  • Barometer

Procedure:

  • Sample Preparation: Cool the sample of this compound to at least 10 °C below the expected flash point.

  • Apparatus Setup: Set up the Tag Closed-Cup tester according to the manufacturer's instructions. Fill the water bath to the specified level.

  • Filling the Test Cup: Fill the test cup with the cooled sample up to the filling mark. Place the lid on the cup, ensuring it is properly seated.

  • Heating: Begin heating the bath at a slow, constant rate (approximately 1 °C per minute).

  • Ignition Test: Start applying the test flame when the temperature of the sample is about 5 °C below the expected flash point. Apply the ignition source by operating the mechanism that dips the flame into the vapor space of the cup for one second and then withdraws it.

  • Continue to apply the test flame at every 0.5 °C rise in temperature.

  • Flash Point Determination: The flash point is the lowest temperature at which the application of the test flame causes a distinct flash inside the cup. Do not confuse a true flash with the bluish halo that may surround the test flame.

  • Barometric Correction: Record the observed flash point and the ambient barometric pressure. Correct the observed flash point to the standard atmospheric pressure of 101.3 kPa using the appropriate formula provided in the ASTM D56 standard.

This guide provides essential data and standardized methodologies to support the safe and effective use of this compound in a laboratory setting. Researchers and scientists are encouraged to consult the full text of the referenced ASTM standards and their institution's safety protocols before conducting these experiments.

References

IUPAC nomenclature and CAS number for 2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dimethylbutane, also known as neohexane, covering its fundamental chemical identity, physicochemical properties, synthesis, and analytical characterization.

IUPAC Nomenclature and CAS Number

The unambiguous identification of a chemical compound is critical in scientific research and development. The standard nomenclature is defined by the International Union of Pure and Applied Chemistry (IUPAC), while the Chemical Abstracts Service (CAS) assigns a unique numerical identifier.

  • Preferred IUPAC Name: this compound[1]

  • CAS Number: 75-83-2[1][2][3][4][5][6]

  • Other Names: Neohexane[1][3][4][6][7][8]

The structure of this compound is the most compact and branched of the hexane isomers, featuring a quaternary carbon atom within a butane backbone.[1][8]

Physicochemical and Thermochemical Properties

A summary of the key physical and thermochemical properties of this compound is presented in the tables below. This data is essential for its application in various experimental and industrial settings.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₄[1][3][5][6][7]
Molar Mass86.178 g·mol⁻¹[1][2][9]
AppearanceColorless liquid[1][9][10]
OdorMild gasoline-like[7][9][10]
Density0.649 g/mL at 20-25 °C[1][2][9][11]
Melting Point-100 °C to -102 °C[1][2][9][11]
Boiling Point49.7 °C to 50.0 °C[1][2][9][11]
Refractive Index (n₂₀/D)1.369[1][2][11]
Solubility in Water~21 mg/L at 25 °C (insoluble)[9][10]
log P (Octanol-Water Partition Coefficient)3.51 - 3.82[1][9]

Table 2: Thermochemical and Safety Data for this compound

PropertyValueReference
Heat of Vaporization~28 kJ/mol at 288 K[9]
Liquid Heat Capacity189.67 J·K⁻¹·mol⁻¹ at 298 K[1][9]
Vapor Pressure36.88 kPa (5.35 psi) at 20 °C[1][2][9]
Vapor Density2.97 (relative to air)[2][9]
Flash Point-29 °C to -48 °C[2][6][9]
Autoignition Temperature797 °F (425 °C)[2]
Research Octane Number (RON)91.8[10]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

This compound can be synthesized through the hydroisomerization of its isomer, 2,3-dimethylbutane, using an acid catalyst.[1][8] This process is typically carried out in the presence of a catalyst that facilitates the rearrangement of the carbon skeleton.

Objective: To convert 2,3-dimethylbutane to this compound.

Materials:

  • 2,3-dimethylbutane (reactant)

  • Acid catalyst (e.g., a bifunctional catalyst containing platinum on a zeolite support like H-ZSM-5)

  • High-pressure reactor

  • Hydrogen gas (high purity)

  • Condensation and collection system

  • Gas chromatograph for product analysis

Procedure:

  • Catalyst Preparation and Activation: The bifunctional catalyst (e.g., Pt/H-ZSM-5) is placed in the reactor. The catalyst is typically activated in situ by heating under a flow of hydrogen to reduce the metal component.

  • Reaction Setup: The reactor is charged with 2,3-dimethylbutane.

  • Reaction Conditions: The reactor is pressurized with hydrogen and heated to the reaction temperature, which can range from 200 to 350 °C. The pressure is maintained typically between 1 and 5 MPa.

  • Reaction Execution: The reactant is passed over the catalyst bed at a controlled flow rate (defined by the Weight Hourly Space Velocity, WHSV). The reaction mixture is continuously stirred or flowed through the fixed bed.

  • Product Collection: The effluent from the reactor, which is in the gas phase, is passed through a condenser to liquefy the products. The liquid products, a mixture of hexane isomers, are collected.

  • Purification: The collected liquid is a mixture containing this compound, unreacted 2,3-dimethylbutane, other isomers like n-hexane and methylpentanes, and some cracking products.[1][8] this compound can be separated from this mixture by fractional distillation, taking advantage of its lower boiling point (49.7 °C) compared to other hexane isomers.

  • Analysis: The composition of the product mixture is analyzed using gas chromatography to determine the conversion of 2,3-dimethylbutane and the selectivity to this compound.

Gas chromatography is a standard technique for the separation and analysis of volatile organic compounds like this compound.

Objective: To identify and quantify this compound in a sample.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-1 or similar).

  • Carrier gas: Helium or Hydrogen (high purity).

  • Data acquisition and processing software.

Procedure:

  • Sample Preparation: The sample containing this compound is prepared, typically by dilution in a volatile solvent like pentane or hexane if it is in a high concentration. For air samples, pre-concentration techniques may be used.[12]

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 200 °C).

    • Oven Temperature Program: An initial temperature of around 40 °C is held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of around 150-200 °C. This allows for the separation of different isomers.

    • Detector Temperature: The FID is typically set to a higher temperature than the final oven temperature (e.g., 250 °C).

    • Carrier Gas Flow Rate: A constant flow rate is maintained, as specified for the column being used.

  • Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC.

  • Data Acquisition: The detector signal is recorded over time, producing a chromatogram.

  • Identification and Quantification:

    • Identification: this compound is identified by its retention time, which is the time it takes for the compound to travel through the column to the detector. This is confirmed by running a standard of pure this compound under the same conditions.

    • Quantification: The area of the peak corresponding to this compound is proportional to its concentration in the sample. A calibration curve is generated by injecting standards of known concentrations to accurately quantify the amount of this compound in the unknown sample.

Visualizations

The following diagrams illustrate key relationships and workflows related to this compound.

Logical Relationships of this compound cluster_structure Chemical Structure cluster_identifiers Identifiers cluster_properties Key Properties Structure C₆H₁₄ (CH₃)₃CCH₂CH₃ IUPAC IUPAC Name: This compound Structure->IUPAC CAS CAS Number: 75-83-2 Structure->CAS CommonName Common Name: Neohexane Structure->CommonName Properties Colorless Liquid Boiling Point: 49.7 °C Highly Flammable IUPAC->Properties CAS->Properties

Caption: Logical relationships of this compound.

Experimental Workflow: Synthesis and Purification of this compound Reactant Start: 2,3-Dimethylbutane (Reactant) Reaction Hydroisomerization (Pt/Zeolite Catalyst, H₂, Heat) Reactant->Reaction Product_Mix Crude Product Mixture (Hexane Isomers) Reaction->Product_Mix Purification Fractional Distillation Product_Mix->Purification Final_Product Purified this compound Purification->Final_Product Analysis Quality Control (Gas Chromatography) Final_Product->Analysis

Caption: Synthesis and purification workflow for this compound.

References

structural isomers of hexane and their boiling points

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Isomers of Hexane and Their Boiling Points

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of hexane (C₆H₁₄), detailing their respective boiling points and the underlying principles governing these properties. It includes a standardized experimental protocol for boiling point determination and a logical diagram illustrating the relationship between molecular structure and boiling point.

Structural Isomers of Hexane

Hexane has five structural isomers, which are compounds that share the same molecular formula (C₆H₁₄) but differ in the connectivity of their atoms.[1][2] These isomers are:

  • n-Hexane: A straight-chain alkane with six carbon atoms.[2]

  • 2-Methylpentane (Isohexane): A five-carbon chain with a methyl group on the second carbon.[2]

  • 3-Methylpentane: A five-carbon chain with a methyl group on the third carbon.[2]

  • 2,3-Dimethylbutane: A four-carbon chain with methyl groups on the second and third carbons.[2]

  • 2,2-Dimethylbutane (Neohexane): A four-carbon chain with two methyl groups on the second carbon.[2]

Boiling Points of Hexane Isomers

The boiling point of a compound is the temperature at which its vapor pressure equals the external pressure.[3] For the structural isomers of hexane, the boiling points are not identical; they decrease with increased branching of the carbon chain.[1][4] This phenomenon is attributed to the nature of intermolecular forces, specifically London dispersion forces (a type of van der Waals force).

  • n-Hexane , with its linear structure, has the largest surface area of all the isomers. This allows for greater contact between molecules, resulting in stronger London dispersion forces that require more energy (a higher temperature) to overcome.

  • As branching increases, the molecule becomes more compact and spherical.[5] This reduces the surface area available for intermolecular contact, weakening the London dispersion forces.[5][6] Consequently, less energy is needed to separate the molecules, leading to a lower boiling point.[5]

Data Presentation: Boiling Points of Hexane Isomers
Structural IsomerIUPAC NameBoiling Point (°C)
n-HexaneHexane~69
2-Methylpentane2-Methylpentane~63
3-Methylpentane3-Methylpentane~64
2,3-Dimethylbutane2,3-Dimethylbutane~58
This compoundThis compound~49
[1][7]

Experimental Protocol: Determination of Boiling Point

The boiling point of a liquid is a key physical property used for identification and purity assessment.[3] The following micro boiling point determination method is a common laboratory procedure.

Objective: To determine the boiling point of a liquid organic compound (e.g., a hexane isomer).

Materials:

  • Small test tube (boiling tube)

  • Thermometer (-10°C to 110°C range)

  • Capillary tube (sealed at one end)

  • Heating apparatus (e.g., oil bath or heating block)

  • Stand and clamp

  • Liquid sample (approx. 0.5 mL)

Procedure:

  • Sample Preparation: Place approximately 0.5 mL of the liquid sample into the small test tube.

  • Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

  • Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer's bulb.

  • Heating: Immerse the assembly into the heating bath (e.g., oil bath). The top of the liquid in the test tube should be below the level of the heating medium.

  • Heating and Observation: Begin heating the bath slowly, at a rate of a few degrees per minute. Stir the bath to ensure even heat distribution.

  • First Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. This is the air initially trapped in the capillary tube escaping.

  • Boiling Point Identification: Continue slow heating. The rate of bubbling will increase significantly as the liquid's boiling point is approached and its vapor fills the capillary tube.

  • Temperature Reading: The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube. Record this temperature.

  • Confirmation: To confirm, remove the heat source. The bubbling will slow down and stop. The moment the liquid begins to re-enter the capillary tube, the temperature on the thermometer is the boiling point. This is because at this point, the vapor pressure inside the capillary equals the atmospheric pressure.

  • Purity Check: A pure compound will exhibit a sharp boiling point, typically within a 1-2°C range. Impurities tend to broaden this range.[3]

Visualization of Structure-Property Relationship

The following diagram illustrates the logical relationship between the structural characteristics of hexane isomers and their resulting boiling points.

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_property Physical Property Structure Hexane Isomers (C₆H₁₄) Branching Degree of Branching Structure->Branching determines Shape Molecular Shape Branching->Shape Branching->p1 SurfaceArea Surface Area Shape->SurfaceArea influences Forces London Dispersion Forces SurfaceArea->Forces determines strength of SurfaceArea->p2 BoilingPoint Boiling Point Forces->BoilingPoint influences p1->SurfaceArea Inverse Relationship (More Branching = Less Surface Area) p2->BoilingPoint Direct Relationship (Greater Surface Area = Higher Boiling Point)

Caption: Relationship between hexane isomer structure and boiling point.

References

An In-depth Technical Guide to the Constitutional Isomers of C6H14 and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the five constitutional isomers of the alkane hexane (C6H14). It details their physical and chemical properties, outlines standard experimental protocols for their determination, and illustrates their structural relationships. This information serves as a fundamental reference for professionals in chemistry-related fields, including drug development, where understanding the nuanced differences between isomers is crucial for solvent selection, reaction optimization, and analytical characterization.

Introduction to Constitutional Isomers of C6H14

Constitutional isomers, also known as structural isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms.[1] For the molecular formula C6H14, there are five distinct constitutional isomers.[1][2][3] These isomers are all saturated hydrocarbons, meaning they contain only single bonds between carbon atoms and are thus relatively unreactive under normal conditions.[4] Their primary differences lie in their physical properties, which are a direct consequence of their varying molecular shapes and the resulting intermolecular forces.

The five constitutional isomers of C6H14 are:

  • n-hexane: A straight-chain alkane.[5]

  • 2-Methylpentane (Isohexane): A branched-chain alkane with a methyl group on the second carbon of a pentane chain.[5][6]

  • 3-Methylpentane: A branched-chain alkane with a methyl group on the third carbon of a pentane chain.[5]

  • 2,2-Dimethylbutane (Neohexane): A highly branched alkane with two methyl groups on the second carbon of a butane chain.[5][6]

  • 2,3-Dimethylbutane: A branched-chain alkane with methyl groups on the second and third carbons of a butane chain.[5]

Physical and Chemical Properties

The structural differences among the C6H14 isomers give rise to distinct physical properties, which are summarized in the tables below. Chemically, all isomers exhibit the low reactivity characteristic of alkanes.[4] They are non-polar molecules and are therefore generally insoluble in water but soluble in non-polar organic solvents like benzene and ether.[1][2][7][8]

Data Presentation: Physical Properties of C6H14 Isomers
IsomerIUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)
n-hexaneHexane68.7-95.30.655
2-Methylpentane2-Methylpentane60.3-153.70.653
3-Methylpentane3-Methylpentane63.3-1180.664
This compoundThis compound49.7-99.90.649
2,3-Dimethylbutane2,3-Dimethylbutane58.0-128.60.662
Data Presentation: Solubility of C6H14 Isomers
IsomerSolubility in WaterSolubility in Non-Polar Solvents
n-hexaneInsolubleSoluble
2-MethylpentaneInsolubleSoluble
3-MethylpentaneInsolubleSoluble
This compoundInsolubleSoluble
2,3-DimethylbutaneInsolubleSoluble

A key trend observed is that increased branching of the carbon chain leads to a lower boiling point.[7] This is because the more compact, spherical shape of branched isomers reduces the surface area available for intermolecular van der Waals forces (London dispersion forces), making them easier to overcome with thermal energy.[4]

Experimental Protocols

The determination of the physical properties of the C6H14 isomers follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for determining the boiling point of volatile organic liquids like the hexane isomers is distillation, as outlined in ASTM D1078 .

Methodology:

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

  • Sample Preparation: A measured volume of the isomer is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. The temperature is monitored closely as the liquid begins to vaporize.

  • Data Collection: The temperature is recorded when the first drop of distillate falls from the condenser into the receiving flask. The temperature is continuously monitored, and the boiling point is recorded as the temperature at which the liquid and vapor are in equilibrium, typically a stable temperature reading during the main phase of distillation.

  • Pressure Correction: Since boiling point is dependent on atmospheric pressure, the observed boiling point is corrected to the standard pressure of 1 atm (760 mmHg).

Determination of Melting Point

For crystalline solids, the melting point is a key indicator of purity. While the C6H14 isomers are liquids at room temperature, their melting points can be determined at sub-ambient temperatures. The ASTM E324 standard test method for melting points of organic chemicals provides a suitable protocol.

Methodology:

  • Sample Preparation: A small amount of the solidified isomer is finely powdered. A capillary tube is packed with the powder to a height of 2-4 mm.

  • Apparatus: A melting point apparatus equipped with a heating block, a thermometer, and a means of observing the sample is used.

  • Heating: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is the difference between these two temperatures. For pure compounds, this range is typically narrow.

Determination of Density

The density of a liquid is its mass per unit volume. A common and precise method for determining the density of liquids is by using a digital density meter, as described in ASTM D4052 .

Methodology:

  • Apparatus: A digital density meter, which operates on the oscillating U-tube principle, is used. The instrument is calibrated with a substance of known density, such as dry air and distilled water.

  • Sample Introduction: A small, bubble-free aliquot of the liquid isomer is introduced into the oscillating tube of the density meter.

  • Measurement: The instrument measures the oscillation period of the tube filled with the sample. This period is directly related to the density of the liquid.

  • Temperature Control: The temperature of the sample is precisely controlled during the measurement, as density is temperature-dependent.

  • Data Output: The instrument directly provides the density value of the sample at the specified temperature.

Alternatively, a pycnometer can be used for a gravimetric determination of density. This involves accurately weighing the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with a reference liquid of known density (e.g., water).

Determination of Solubility

The solubility of the C6H14 isomers in water is determined by simple observation.

Methodology:

  • Preparation: A small amount of the isomer (e.g., 1 mL) is added to a test tube containing a known volume of deionized water (e.g., 5 mL).

  • Mixing: The test tube is stoppered and shaken vigorously for a set period to ensure thorough mixing.

  • Observation: The mixture is allowed to stand and settle. If two distinct layers are observed, the substance is considered insoluble. The non-polar hexane isomers are less dense than water and will form the upper layer.

  • Qualitative Assessment: The degree of solubility can be qualitatively described as insoluble, slightly soluble, or soluble based on the visual evidence of a single phase or multiple phases.

Visualization of Isomeric Relationships

The relationship between the five constitutional isomers of C6H14 can be visualized as a logical network, where the central concept is the molecular formula, and each isomer is a distinct structural manifestation of that formula.

G Constitutional Isomers of C6H14 cluster_isomers Constitutional Isomers C6H14 C6H14 n_hexane n-Hexane C6H14->n_hexane Straight Chain methylpentane_2 2-Methylpentane C6H14->methylpentane_2 Branched methylpentane_3 3-Methylpentane C6H14->methylpentane_3 Branched dimethylbutane_2_2 This compound C6H14->dimethylbutane_2_2 Branched dimethylbutane_2_3 2,3-Dimethylbutane C6H14->dimethylbutane_2_3 Branched

Caption: Relationship of C6H14 Isomers.

This guide provides a foundational understanding of the constitutional isomers of C6H14, their distinguishing properties, and the standard methods for their characterization. This knowledge is essential for any scientific endeavor that involves the use and analysis of these fundamental organic compounds.

References

steric hindrance effects in 2,2-dimethylbutane structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Steric Hindrance Effects in the 2,2-Dimethylbutane Structure

Abstract

This technical guide provides a detailed examination of the steric hindrance effects within the molecular structure of this compound, also known as neohexane. Intended for researchers, scientists, and professionals in drug development, this document elucidates the principles of conformational analysis as applied to this branched alkane. We explore the energetic consequences of steric and torsional strain by analyzing the rotation around the central C2-C3 bond. While specific high-level experimental data for this compound is not abundant in published literature, this guide employs established energetic parameters from analogous alkanes to provide a quantitative estimation of the rotational energy barrier. Furthermore, it details the primary experimental and computational methodologies used to investigate such phenomena, offering a robust framework for understanding and predicting the behavior of sterically hindered molecular structures.

Introduction to Steric Hindrance in this compound

Steric effects are nonbonding interactions that influence the shape (conformation) and reactivity of molecules. They arise from the spatial arrangement of atoms, where repulsive forces occur when atoms are forced closer together than their van der Waals radii allow. This phenomenon, known as steric hindrance, is a critical factor in determining molecular stability, reaction rates, and selectivity.

This compound (C₆H₁₄) is an interesting and illustrative model for the study of steric hindrance. As the most compact and branched isomer of hexane, its structure is defined by a central quaternary carbon atom (C2) bonded to a tert-butyl group and an ethyl group. The significant bulk of the tert-butyl group creates substantial steric challenges, particularly concerning the rotation around the C2-C3 single bond. Understanding the energetic landscape of this rotation is fundamental to comprehending how steric bulk dictates conformational preferences.

Conformational Analysis of the C2-C3 Bond

The primary method for visualizing conformational isomers resulting from bond rotation is the Newman projection. For this compound, we sight down the C2-C3 bond to analyze the spatial relationship between the substituents on the front carbon (C2) and the back carbon (C3).

  • Front Carbon (C2): Bonded to three methyl (CH₃) groups.

  • Back Carbon (C3): Bonded to one methyl (CH₃) group and two hydrogen (H) atoms.

Due to the rotational symmetry of the front tert-butyl group, there is fundamentally only one unique staggered conformation and one unique eclipsed conformation. All staggered positions are energetically equivalent, as are all eclipsed positions.

  • Staggered Conformation: The substituents on the back carbon are positioned 60° away from those on the front carbon (a 60° dihedral angle). This conformation minimizes both torsional strain (from eclipsing bonds) and steric strain (from repulsive van der Waals interactions). It represents the molecule's ground state or lowest energy conformation.

  • Eclipsed Conformation: The substituents on the back carbon are aligned with those on the front carbon (a 0° dihedral angle). This arrangement maximizes both torsional and steric strain, representing the transition state for rotation and the highest energy conformation.

Quantitative Analysis of Conformational Strain

The rotational energy barrier of the C2-C3 bond can be estimated by calculating the total strain energy of the eclipsed and staggered conformations. This is achieved by summing the energy contributions from individual steric and torsional interactions. The values for these interactions are derived from extensive experimental and computational studies on simpler alkanes like ethane, propane, and butane.[1][2]

Standard Strain Energy Values

The following table summarizes the generally accepted energy costs associated with common steric and torsional interactions in alkanes.

Interaction TypeDihedral AngleStrain Energy (kcal/mol)Strain Energy (kJ/mol)Primary Strain Type
H ↔ H eclipsed1.04.0Torsional
H ↔ CH₃ eclipsed1.46.0Torsional & Steric
CH₃ ↔ CH₃ eclipsed2.6 - 3.111.0 - 13.0Torsional & Steric
CH₃ ↔ CH₃ gauche60°0.93.8Steric

Table 1: Generally accepted strain energy values for constituent interactions in alkanes.[1][2]

Estimated Strain Energy for this compound Conformers

Using the values from Table 1, we can estimate the total strain energy for the key conformations of this compound.

A. Eclipsed Conformation (Transition State): In one of the three equivalent eclipsed conformations, the interactions are:

  • One CH₃ ↔ CH₃ eclipsing interaction.

  • Two H ↔ CH₃ eclipsing interactions.

Total Eclipsed Strain = (1 × E_CH₃↔CH₃_eclipsed) + (2 × E_H↔CH₃_eclipsed) Total Eclipsed Strain ≈ (2.6 kcal/mol) + 2 × (1.4 kcal/mol) = 5.4 kcal/mol

B. Staggered Conformation (Ground State): In the staggered conformation, the interactions between the largest groups are:

  • Two CH₃ ↔ CH₃ gauche interactions.

Total Staggered Strain = 2 × E_CH₃↔CH₃_gauche Total Staggered Strain ≈ 2 × (0.9 kcal/mol) = 1.8 kcal/mol

Estimated Rotational Energy Barrier

The rotational barrier is the energy difference between the highest-energy (eclipsed) and lowest-energy (staggered) conformations.

Rotational Barrier (ΔE) = E_eclipsed - E_staggered ΔE ≈ 5.4 kcal/mol - 1.8 kcal/mol = 3.6 kcal/mol

ConformationTotal Estimated Strain (kcal/mol)Total Estimated Strain (kJ/mol)Relative Energy (kcal/mol)
Staggered~1.8~7.50 (Ground State)
Eclipsed~5.4~22.6+3.6 (Transition State)

Table 2: Summary of estimated conformational energies for rotation about the C2-C3 bond of this compound.

Experimental and Computational Protocols

Determining the precise energetic and structural parameters of molecular conformers requires sophisticated experimental and computational techniques.

Experimental Methodologies
  • Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a primary method for measuring rotational energy barriers.[3]

    • Principle: At low temperatures, rotation around a single bond is slow on the NMR timescale, and magnetically distinct nuclei in different conformers give separate signals. As the temperature is raised, rotation becomes faster. At the coalescence temperature (Tc) , the separate signals broaden and merge into a single averaged peak.

    • Methodology:

      • A solution of the compound is prepared in a suitable solvent.

      • ¹H or ¹³C NMR spectra are recorded at various temperatures, starting from a low temperature where distinct signals are observed.

      • The temperature is gradually increased until the signals coalesce.

      • The rate constant (k) for interconversion at the coalescence temperature is calculated from the signal separation (Δν) of the resolved peaks at low temperature.

      • The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, is then calculated using the Eyring equation.

  • Microwave Spectroscopy: This gas-phase technique provides highly precise measurements of the moments of inertia of a molecule.[4]

    • Principle: Polar molecules absorb microwave radiation at specific frequencies, causing transitions between rotational energy levels. The resulting spectrum is exquisitely sensitive to the molecule's geometry.

    • Methodology:

      • The sample is introduced into the gas phase at low pressure.

      • The sample is irradiated with microwaves, and the absorption spectrum is recorded.

      • The rotational constants (A, B, C) are determined by fitting the observed transition frequencies.

      • By analyzing the rotational constants of multiple isotopologues (e.g., containing ¹³C or ²H), a complete and highly accurate molecular structure (bond lengths and angles) can be determined for each stable conformer present in the gas phase.

Computational Methodologies
  • Molecular Mechanics (MM): This method uses classical physics to model molecules.

    • Principle: Molecules are treated as a collection of atoms held together by springs (bonds). The steric energy is calculated using a force field —a set of parameters that define the energy cost of bond stretching, angle bending, torsional strain, and van der Waals interactions.

    • Methodology:

      • An initial 3D structure of the molecule is built.

      • A force field (e.g., MMFF94, MM3) is selected.

      • A conformational search is performed, where the dihedral angle of interest (e.g., C2-C3) is rotated incrementally.

      • At each increment, the geometry is optimized to find the lowest energy for that conformation.

      • The resulting energies are plotted against the dihedral angle to generate a potential energy surface and identify the rotational barrier.

  • Quantum Mechanics (Ab Initio and DFT): These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule.

    • Principle: Ab initio methods (like Møller-Plesset perturbation theory, MP2) and Density Functional Theory (DFT) (like the B3LYP functional) provide a more fundamental and accurate description of molecular energies by considering electron distribution.[5][6]

    • Methodology:

      • A basis set (a set of mathematical functions describing the atomic orbitals) is chosen (e.g., 6-31G(d,p), cc-pVTZ).

      • The geometry of the molecule is fully optimized to find the lowest energy structure (the ground state conformer).

      • A potential energy scan is performed by fixing the dihedral angle of interest at various values (e.g., every 10-15 degrees) while optimizing all other geometric parameters.

      • The highest energy point on the resulting energy profile corresponds to the transition state, and its energy difference from the ground state defines the rotational barrier.

Visualizations of Structural and Logical Relationships

G cluster_staggered Staggered Conformation (Ground State) cluster_eclipsed Eclipsed Conformation (Transition State) staggered Dihedral Angle = 60° Relative Energy = 0.0 kcal/mol Interactions: - 2x (CH₃↔CH₃) gauche eclipsed Dihedral Angle = 0° Relative Energy = +3.6 kcal/mol Interactions: - 1x (CH₃↔CH₃) eclipsed - 2x (H↔CH₃) eclipsed staggered->eclipsed Rotation (+60°) eclipsed->staggered Rotation (+60°)

Figure 1: Conformational states of this compound during C2-C3 bond rotation.

G start Define Molecule & Target Bond (e.g., this compound, C2-C3) build Generate Initial 3D Structure start->build method Select Computational Method (MM, DFT, Ab Initio) build->method pes_scan Perform Potential Energy Scan (Rotate Dihedral Angle in Increments) method->pes_scan analysis Analyze Resulting Energy Profile pes_scan->analysis gs Identify Global Minimum (Ground State Conformer) analysis->gs ts Identify Global Maximum (Transition State Conformer) analysis->ts barrier Calculate Rotational Barrier (ΔE = E_TS - E_GS) gs->barrier ts->barrier G structure Molecular Structure (this compound) substituents Bulky Substituents (tert-Butyl Group) structure->substituents interactions Steric & Torsional Interactions (Gauche & Eclipsing Strain) substituents->interactions causes rotation Rotation Around C2-C3 Bond rotation->interactions induces energy Conformational Energy Difference (ΔE > 0) interactions->energy results in stability Defined Conformational Preference (Staggered is Favored) energy->stability leads to

References

An In-Depth Technical Guide to the Thermodynamic Properties of 2,2-Dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for 2,2-dimethylbutane, also known as neohexane. The information is curated for researchers, scientists, and professionals in drug development who require precise thermodynamic values for this compound. This document presents key thermodynamic parameters in structured tables, details the experimental methodologies used for their determination, and includes a visualization of a fundamental experimental workflow.

Core Thermodynamic Data

The thermodynamic properties of this compound have been experimentally determined and are summarized below. These values are essential for understanding the compound's behavior in various chemical and physical processes.

Enthalpy, Entropy, and Gibbs Free Energy

The standard molar enthalpy of formation, standard molar entropy, and Gibbs free energy of formation are fundamental parameters that describe the energy and stability of a compound under standard conditions (298.15 K and 1 bar).

Thermodynamic PropertySymbolValueUnits
Standard Molar Enthalpy of Formation (liquid)ΔfH°(l)-214.4 to -212.4[1]kJ/mol
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)-185.9 ± 0.8kJ/mol
Standard Molar Entropy (liquid)S°(l)294.1 ± 0.4J/(mol·K)
Standard Molar Entropy (gas)S°(g)389.5 ± 0.8J/(mol·K)
Standard Molar Gibbs Free Energy of Formation (gas)ΔfG°(g)-16.3 ± 1.0kJ/mol
Heat Capacity

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. The molar heat capacity at constant pressure (Cp) for this compound has been determined for both the liquid and gaseous phases over a range of temperatures.

Table 1: Molar Heat Capacity of Liquid this compound at Various Temperatures

Temperature (K)Molar Heat Capacity (J/mol·K)
180173.5
200176.4
220180.0
240184.2
260189.0
280194.4
298.15191.88
300200.3

Table 2: Molar Heat Capacity of Gaseous this compound at Various Temperatures

Temperature (K)Molar Heat Capacity (J/mol·K)
300143.2
400179.1
500212.3
600242.0
700268.1
800290.9
900310.9
1000328.5
Enthalpy of Phase Transitions

The enthalpy changes associated with phase transitions, such as vaporization and fusion, are critical for understanding the physical behavior of this compound.

Phase TransitionSymbolValue (kJ/mol)Temperature (K)
Enthalpy of VaporizationΔvapH28.0298.15
Enthalpy of FusionΔfusH5.86174.15
Enthalpy of Combustion

The standard molar enthalpy of combustion is the heat released when one mole of the substance is completely burned in oxygen under standard conditions.

PropertySymbolValue (MJ/mol)
Standard Molar Enthalpy of CombustionΔcH°-4.1494 to -4.1476[1]

Experimental Protocols

The accurate determination of the thermodynamic data presented above relies on precise experimental methodologies. The following sections outline the general procedures for key experimental techniques used for volatile organic compounds like this compound.

Low-Temperature Calorimetry for Heat Capacity and Entropy

The heat capacity and entropy of this compound at low temperatures were determined using a precision adiabatic calorimeter.

Apparatus:

  • An adiabatic calorimeter consisting of a sample container, a platinum resistance thermometer, a heater, and surrounding adiabatic shields.

  • The sample container is typically made of a highly conductive material like copper and is gold-plated to minimize radiation heat exchange.

  • The temperature of the adiabatic shields is meticulously controlled to match the temperature of the calorimeter, thereby minimizing heat leak.

Procedure:

  • Sample Preparation: A highly purified sample of this compound is distilled into the pre-weighed sample container under vacuum to avoid contamination and ensure accurate mass determination. The container is then sealed.

  • Cooling: The calorimeter is cooled to the lowest desired temperature, typically using liquid hydrogen or helium.

  • Heat Input: A known amount of electrical energy is supplied to the heater in the sample container, causing a small, incremental increase in temperature.

  • Temperature Measurement: The temperature of the sample is precisely measured using the platinum resistance thermometer before and after the heat input, once thermal equilibrium is reached.

  • Data Analysis: The heat capacity (Cp) is calculated from the amount of heat added (q) and the resulting temperature change (ΔT) using the formula Cp = q/ΔT. This process is repeated in small temperature increments to obtain the heat capacity as a function of temperature.

  • Entropy Calculation: The third-law entropy at a given temperature is determined by integrating the heat capacity data from near absolute zero up to that temperature, accounting for the entropies of any phase transitions.

Bomb Calorimetry for Enthalpy of Combustion

The enthalpy of combustion of the volatile liquid this compound is determined using a bomb calorimeter. Special handling is required for volatile samples.

Apparatus:

  • A high-pressure stainless steel "bomb".

  • A water bath (calorimeter) with a precise thermometer and a stirrer.

  • An ignition system.

  • A platinum crucible to hold the sample.

Procedure:

  • Sample Encapsulation: A known mass of this compound is sealed in a thin-walled glass ampoule or a gelatin capsule to prevent its evaporation before ignition.

  • Bomb Assembly: The sealed sample is placed in the platinum crucible within the bomb. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire that is in contact with the sample.

  • Temperature Monitoring: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the this compound sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and the formation of any side products like nitric acid.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature.

Apparatus:

  • A temperature-controlled bath.

  • A vessel containing the liquid sample.

  • A pressure measurement device (manometer).

Procedure:

  • Sample Degassing: The this compound sample is thoroughly degassed to remove any dissolved air.

  • Vapor Pressure Measurement: The sample vessel is placed in the temperature-controlled bath, and the system is allowed to reach thermal equilibrium at a specific temperature. The vapor pressure of the liquid at that temperature is then measured.

  • Temperature Variation: The temperature of the bath is varied, and the vapor pressure is measured at several different temperatures.

  • Data Analysis: The enthalpy of vaporization (ΔvapH) is determined from the slope of a plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T), according to the Clausius-Clapeyron equation: d(ln P)/d(1/T) = -ΔvapH/R, where R is the ideal gas constant.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in a typical bomb calorimetry experiment for determining the enthalpy of combustion of a volatile liquid like this compound.

BombCalorimetryWorkflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimeter Calorimeter Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh volatile liquid sample prep2 Encapsulate sample in ampoule/capsule prep1->prep2 bomb1 Place encapsulated sample in crucible prep2->bomb1 bomb2 Add water to bomb bomb1->bomb2 bomb3 Seal bomb bomb2->bomb3 bomb4 Pressurize with O2 bomb3->bomb4 cal1 Place bomb in calorimeter bomb4->cal1 cal2 Fill calorimeter with known mass of water cal1->cal2 cal3 Allow to reach thermal equilibrium cal2->cal3 cal4 Record initial temperature (Ti) cal3->cal4 meas1 Ignite sample cal4->meas1 meas2 Monitor and record temperature change meas1->meas2 meas3 Record final maximum temperature (Tf) meas2->meas3 an1 Calculate temperature change (ΔT = Tf - Ti) meas3->an1 an2 Correct for heat of ignition and side reactions an1->an2 an3 Calculate heat of combustion using calorimeter constant an2->an3

Diagram of the Bomb Calorimetry Workflow.

References

An In-depth Technical Guide to the Solubility of 2,2-Dimethylbutane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-dimethylbutane, a branched-chain alkane, in a variety of organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this compound. The guide details quantitative solubility data, outlines experimental protocols for solubility determination, and illustrates the underlying principles of solubility through logical diagrams.

Introduction to the Solubility of this compound

This compound, also known as neohexane, is a non-polar hydrocarbon with the chemical formula C₆H₁₄. Its solubility characteristics are primarily governed by the principle of "like dissolves like," which dictates that non-polar compounds are more soluble in non-polar solvents, while polar compounds dissolve in polar solvents.[1][2][3] As a non-polar molecule, this compound exhibits high solubility in non-polar organic solvents and is largely insoluble in polar solvents such as water.[1][2][3] The primary intermolecular forces at play in solutions of this compound are weak van der Waals forces (specifically, London dispersion forces).[2][3] When dissolving in a non-polar solvent, these forces are readily overcome and replaced by similar forces between the solute and solvent molecules, resulting in a minimal energy barrier to dissolution.[2][3]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in various solvents. It is important to note that for many common organic solvents, this compound is considered miscible, meaning it is soluble in all proportions.

Table 1: Solubility of this compound in Protic and Aprotic Solvents

SolventChemical FormulaTemperature (°C)SolubilityReference
WaterH₂O2518.4 mg/kg solution (0.00184 g/100 g solution)[4]
MethanolCH₃OH5590 g/L[5]
MethanolCH₃OH10800 g/L[5]

Table 2: Miscibility of this compound in Common Organic Solvents

SolventChemical FormulaClassificationMiscibilityReference
EthanolC₂H₅OHPolar ProticMiscible[6]
AcetoneC₃H₆OPolar AproticMiscible[7]
BenzeneC₆H₆Non-polarMiscible[7]
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible[6]
Petroleum EtherMixture of hydrocarbonsNon-polarMiscible[7]
HeptaneC₇H₁₆Non-polarMiscible[5]
HexaneC₆H₁₄Non-polarMiscible[5]
PentaneC₅H₁₂Non-polarMiscible[5]
Carbon TetrachlorideCCl₄Non-polarSoluble

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. Several methods can be employed, each with its own advantages and limitations. Below are detailed protocols for three common methods.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid or liquid solute in a solvent. It relies on the precise measurement of mass.

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a magnetic stirrer or a shaker bath.

  • Separation of the Saturated Solution:

    • Allow the mixture to stand undisturbed at the same constant temperature until any undissolved this compound has settled.

    • Carefully decant or pipette a known volume of the clear, saturated supernatant into a pre-weighed container (e.g., an evaporating dish).

  • Solvent Evaporation:

    • Evaporate the solvent from the known volume of the saturated solution. This can be done at room temperature in a fume hood or by gentle heating, depending on the volatility of the solvent.

  • Mass Determination:

    • Once the solvent has completely evaporated, weigh the container with the remaining this compound residue.

  • Calculation:

    • The mass of the dissolved this compound is the final mass of the container minus its initial pre-weighed mass.

    • The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solution.

Spectroscopic Method (UV-Vis Absorption)

Spectroscopic methods are particularly useful for solutes that absorb ultraviolet or visible light. For a colorless compound like this compound, this method would require the use of a chromophore-containing derivative or an indirect measurement technique. However, the general protocol is as follows:

Protocol:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the desired solvent with known concentrations.

    • Measure the absorbance of each standard solution at a specific wavelength (λmax) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent as described in the gravimetric method.

  • Analysis of the Saturated Solution:

    • Carefully withdraw a sample of the clear supernatant.

    • If necessary, dilute the sample with a known volume of the solvent to bring its absorbance within the range of the calibration curve.

    • Measure the absorbance of the (diluted) sample at the same λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of this compound in the (diluted) sample.

    • If the sample was diluted, calculate the concentration in the original saturated solution.

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for separating and quantifying volatile compounds. It is well-suited for determining the solubility of a volatile solute like this compound.

Protocol:

  • Instrument Setup and Calibration:

    • Set up a gas chromatograph with a suitable column (e.g., a non-polar capillary column) and detector (e.g., a flame ionization detector - FID).

    • Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

    • Inject a known volume of each standard solution into the GC and record the peak area for this compound.

    • Create a calibration curve by plotting the peak area against the concentration.

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent at a constant temperature.

  • Analysis of the Saturated Solution:

    • Take a precise volume of the clear supernatant from the saturated solution.

    • Inject this sample into the GC under the same conditions used for the standards.

    • Record the peak area for this compound.

  • Calculation:

    • Use the calibration curve to determine the concentration of this compound in the saturated solution based on its peak area.

Visualizing Solubility Principles and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and processes related to the solubility of this compound.

G cluster_solute This compound (Solute) cluster_solvent Organic Solvent cluster_dissolution Dissolution Process Solute Non-polar (C-C, C-H bonds) IMFSolute Van der Waals Forces (London Dispersion) Solute->IMFSolute Intermolecular Forces Interaction_Favorable Favorable Interaction ('Like Dissolves Like') Solute->Interaction_Favorable Interaction_Unfavorable Unfavorable Interaction Solute->Interaction_Unfavorable Solvent_NonPolar Non-polar (e.g., Hexane, Benzene) IMFSolvent_NonPolar Van der Waals Forces Solvent_NonPolar->IMFSolvent_NonPolar Intermolecular Forces Solvent_NonPolar->Interaction_Favorable Solvent_Polar Polar (e.g., Water, Ethanol) IMFSolvent_Polar Hydrogen Bonding Dipole-Dipole Solvent_Polar->IMFSolvent_Polar Intermolecular Forces Solvent_Polar->Interaction_Unfavorable

Diagram 1: Logical relationship of this compound solubility.

G start Start: Prepare Solute and Solvent saturate Prepare Saturated Solution (Excess solute in solvent, constant temperature agitation) start->saturate equilibrate Allow to Equilibrate (Cease agitation, allow solids to settle) saturate->equilibrate separate Separate Supernatant (Careful removal of clear saturated solution) equilibrate->separate analyze Analyze Sample (Gravimetric, Spectroscopic, or Chromatographic method) separate->analyze calculate Calculate Solubility (Determine concentration of solute in the saturated solution) analyze->calculate end End: Report Solubility Data calculate->end

Diagram 2: Experimental workflow for solubility determination.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in various organic solvents. The data presented underscores its high solubility in non-polar solvents, with which it is often miscible, and its poor solubility in polar solvents like water. The detailed experimental protocols offer practical guidance for the accurate determination of its solubility. The accompanying diagrams visually summarize the fundamental principles and experimental procedures, providing a clear and concise reference for researchers and professionals. A thorough understanding of these solubility characteristics is essential for the effective use of this compound in research, development, and industrial applications.

References

A Technical Guide to the Vapor Pressure and Flash Point of Neohexane for Enhanced Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical safety parameters of neohexane (2,2-dimethylbutane), focusing on its vapor pressure and flash point. Understanding these properties is paramount for establishing robust safety protocols in research and development environments, particularly within the pharmaceutical industry where solvent safety is a primary concern. This document outlines the quantitative data for these properties, details the experimental methodologies for their determination, and presents logical workflows for hazard management.

Neohexane: Physical and Chemical Properties

Neohexane is a highly flammable, colorless liquid with a gasoline-like odor.[1][2][3] It is an isomer of hexane and is used as a component in gasoline and as a solvent in various industrial and laboratory applications.[4][5] Its high volatility and low flash point necessitate stringent safety measures to mitigate the risk of fire and explosion.

The following table summarizes the key physical and chemical properties of neohexane relevant to its safe handling and storage.

PropertyValueSource
Molecular Formula C₆H₁₄[2][5][6]
Molecular Weight 86.18 g/mol [1][6]
Boiling Point 49.7 °C (121.5 °F) at 760 mmHg[1][3][5]
Melting Point -99.9 °C (-147.8 °F)[3]
Flash Point -48 °C (-54 °F) (Closed Cup)[1][3]
Autoignition Temperature 425 °C (797 °F)[1][7]
Vapor Pressure 274 mmHg at 21.1 °C (70 °F)[1]
400 mmHg at 31 °C (87.8 °F)[1]
36.88 kPa (276.6 mmHg) at 20 °C[5]
Lower Explosive Limit (LEL) 1.2%[1][3]
Upper Explosive Limit (UEL) 7.0%[1]
Specific Gravity 0.649 at 20 °C (68 °F)[1]
Vapor Density (Air=1) 3.0[1]

Experimental Protocols for Determining Key Safety Parameters

The accurate determination of vapor pressure and flash point is crucial for assessing the flammability hazards of neohexane. Standardized experimental methods ensure reproducibility and reliability of the data.

The vapor pressure of volatile liquids like neohexane can be determined using several experimental techniques. The goal is to measure the pressure exerted by the vapor in thermodynamic equilibrium with its condensed phase at a given temperature.

Static Method: A common method for measuring vapor pressure is the static apparatus. A simplified protocol is as follows:

  • A sample of the substance is placed in a container connected to a pressure measuring device (manometer).

  • The sample is thoroughly degassed to remove any dissolved air.

  • The container is placed in a constant-temperature bath until thermal equilibrium is reached.

  • The pressure of the vapor in equilibrium with the liquid is then recorded.

  • This process is repeated at various temperatures to obtain a vapor pressure curve.

Gas Saturation Method: Another technique is the gas saturation method, which is particularly useful for substances with low volatility.[8]

  • A carrier gas (e.g., nitrogen) is passed through or over the liquid sample at a known flow rate and constant temperature.

  • The carrier gas becomes saturated with the vapor of the substance.

  • The amount of vaporized substance is determined by trapping it and measuring its mass, or by using a detector.

  • The partial pressure of the substance (its vapor pressure) is then calculated from the measured mass, the volume of the carrier gas, and the ideal gas law.

The relationship between vapor pressure and temperature can often be described by the Antoine Equation :

log₁₀(P) = A - (B / (C + T))

Where:

  • P is the vapor pressure.

  • T is the temperature.

  • A, B, and C are substance-specific coefficients.[9][10][11]

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface.[12] For a volatile liquid like neohexane, a closed-cup method is preferred as it yields lower, more conservative (safer) values than open-cup methods.[13]

ASTM D56: Standard Test Method for Flash Point by Tag Closed Cup Tester This method is suitable for liquids with a flash point below 93°C (200°F) and low viscosity, which applies to neohexane.[14][15][16][17]

  • Apparatus: The Tag Closed Cup Tester consists of a brass test cup, a lid with an opening for an ignition source, and a temperature measuring device.

  • Procedure:

    • The specimen is placed in the test cup up to a specified mark.[18]

    • The lid is closed, and the sample is heated at a slow, constant rate.[18] For substances with an expected flash point below 60°C, the heating rate is approximately 1°C (2°F) per minute.[18]

    • At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space of the cup.[18]

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the specimen to ignite with a distinct flash inside the cup.[16][18]

ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester This is another widely used closed-cup method, applicable to a broad range of petroleum products.[13][19][20][21]

  • Apparatus: The Pensky-Martens apparatus includes a brass test cup with a lid, a stirring device, and an ignition source mechanism.[12][13]

  • Procedure:

    • The sample is filled into the test cup to the mark.

    • The sample is heated at a specified rate while being continuously stirred.[13][19] For volatile materials, the stirring rate is typically 90-120 rpm, and the heating rate is 5-6°C per minute.[21]

    • At prescribed temperature intervals, the stirring is stopped, and the ignition source is dipped into the cup's vapor space.[13][19]

    • The recorded flash point is the temperature at which a distinct flash is observed.[13]

Safety Protocols and Hazard Management

The high vapor pressure and extremely low flash point of neohexane classify it as a highly flammable liquid (NFPA Flammability Rating: 3).[1][2][3] This necessitates comprehensive safety protocols focusing on ignition source control, ventilation, and emergency preparedness.

The flammability of neohexane is a direct consequence of its tendency to vaporize. The following diagram illustrates the relationship between these key parameters.

Flammability_Relationship cluster_0 Increasing Temperature cluster_1 Vapor Phase Behavior Temp1 Ambient Temp Temp2 Flash Point (-48°C) Temp1->Temp2 VP Vapor Pressure Increases Temp3 Boiling Point (49.7°C) Temp2->Temp3 LEL Vapor concentration reaches Lower Explosive Limit (LEL: 1.2%) Temp2->LEL Ignition Source Required Conc Vapor Concentration Increases VP->Conc Conc->LEL at Flash Point FlammableRange Flammable Range (1.2% - 7.0%) LEL->FlammableRange UEL Vapor concentration exceeds Upper Explosive Limit (UEL: 7.0%) FlammableRange->UEL TooRich Mixture too rich to ignite UEL->TooRich

Caption: Relationship between temperature, vapor pressure, and flammability limits.

In the event of a neohexane spill, a structured and rapid response is critical to prevent ignition and minimize exposure. The following workflow outlines the necessary steps. All equipment used during cleanup must be non-sparking and properly grounded.[1][2]

Spill_Response_Workflow cluster_cleanup Cleanup start Spill Occurs evacuate Evacuate non-essential personnel Isolate the area (min. 50 meters) start->evacuate assess Assess the spill size and potential for ignition evacuate->assess ignition Eliminate all ignition sources (sparks, flames, hot surfaces) assess->ignition ventilate Ensure adequate ventilation (use explosion-proof equipment) ignition->ventilate ppe Don appropriate PPE (respirator, gloves, safety goggles) ventilate->ppe contain Contain the spill with non-combustible absorbent material (sand, dry earth) ppe->contain collect Use non-sparking tools to collect absorbed material contain->collect containerize Place in sealed, labeled containers for disposal collect->containerize decontaminate Decontaminate the area containerize->decontaminate disposal Dispose of waste according to local and national regulations decontaminate->disposal end Spill Secured disposal->end

Caption: Workflow for responding to a neohexane spill.

Conclusion

The safe handling of neohexane in a laboratory or production setting is critically dependent on a thorough understanding of its high vapor pressure and very low flash point. These properties indicate a significant fire and explosion hazard at ambient temperatures. Adherence to standardized experimental protocols for determining these values is essential for accurate risk assessment. By implementing stringent safety protocols, including the control of ignition sources, proper ventilation, use of appropriate personal protective equipment, and having a clear emergency response plan, the risks associated with neohexane can be effectively managed. This guide serves as a foundational resource for professionals to develop and maintain a culture of safety when working with this and other volatile flammable liquids.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 2,2-Dimethylbutane via Corey-House Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2,2-dimethylbutane, also known as neohexane, utilizing the Corey-House reaction. This method offers a robust and high-yielding pathway for the formation of carbon-carbon bonds, particularly in the creation of branched alkanes. The protocol outlines the three primary stages of the synthesis: the formation of tert-butyllithium, the subsequent preparation of the Gilman reagent (lithium di(tert-butyl)cuprate), and the final coupling reaction with ethyl bromide. Safety precautions, reagent specifications, and product characterization data are also provided to ensure a successful and safe synthesis.

Introduction

The Corey-House synthesis is a powerful tool in organic chemistry for the formation of alkanes, including those with complex branching.[1][2][3] This reaction involves the coupling of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[4][5] A key advantage of the Corey-House reaction over other methods, such as the Wurtz reaction, is its ability to efficiently synthesize unsymmetrical alkanes with good yields.[6] The synthesis of this compound via this method employs the reaction of lithium di(tert-butyl)cuprate with ethyl bromide.[7] This specific application highlights the reaction's tolerance for sterically hindered organocuprates.

Reaction Scheme

The overall synthesis of this compound via the Corey-House reaction can be summarized in the following three steps:

  • Formation of tert-Butyllithium: (CH₃)₃C-Cl + 2Li → (CH₃)₃C-Li + LiCl

  • Formation of Lithium di(tert-butyl)cuprate (Gilman Reagent): 2(CH₃)₃C-Li + CuI → [(CH₃)₃C]₂CuLi + LiI

  • Coupling Reaction: [(CH₃)₃C]₂CuLi + CH₃CH₂-Br → (CH₃)₃C-CH₂CH₃ + (CH₃)₃C-Cu + LiBr

Data Presentation

Table 1: Reagent Specifications

ReagentChemical FormulaMolar Mass ( g/mol )PuritySupplier
tert-Butyl chloride(CH₃)₃CCl92.57≥99%Sigma-Aldrich
Lithium metalLi6.9499.9%Sigma-Aldrich
Copper(I) iodideCuI190.4599.99%Sigma-Aldrich
Ethyl bromideCH₃CH₂Br108.97≥99%Sigma-Aldrich
Diethyl ether (anhydrous)(C₂H₅)₂O74.12≥99.7%Sigma-Aldrich
Pentane (anhydrous)C₅H₁₂72.15≥99%Sigma-Aldrich

Table 2: Product Characterization - this compound

PropertyValue
Chemical Formula C₆H₁₄
Molar Mass ( g/mol ) 86.18
Boiling Point 49.7 °C
Expected Yield High

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks/Signals
¹H NMR (CDCl₃) δ ~0.86 (s, 9H, -C(CH₃)₃), ~0.84 (t, 3H, -CH₂CH₃), ~1.25 (q, 2H, -CH₂CH₃)
¹³C NMR (CDCl₃) δ ~30.5 (C(CH₃)₃), ~8.7 (-CH₂CH₃), ~29.0 (-CH₂CH₃), ~36.6 (-C(CH₃)₃)
Mass Spectrometry (EI) m/z (% intensity): 71 (M-CH₃), 57 (M-C₂H₅, base peak), 41, 29

Experimental Protocols

Safety Precautions:

  • Organolithium reagents such as tert-butyllithium are highly pyrophoric and react violently with water. All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).

  • All glassware must be oven-dried and cooled under an inert atmosphere before use.

  • Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.

  • Work in a well-ventilated fume hood.

Step 1: Preparation of tert-Butyllithium in Pentane

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas inlet, and a septum.

  • Under a positive pressure of argon, add finely cut lithium metal (2.0 equivalents) to anhydrous pentane in the flask.

  • Slowly add tert-butyl chloride (1.0 equivalent) to the stirred suspension of lithium metal at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 2-3 hours to ensure complete reaction.

  • The concentration of the resulting tert-butyllithium solution can be determined by titration (e.g., using the Gilman double titration method).

Step 2: Preparation of Lithium di(tert-butyl)cuprate (Gilman Reagent)

  • In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum, suspend copper(I) iodide (1.0 equivalent based on the desired amount of Gilman reagent) in anhydrous diethyl ether under an argon atmosphere.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared tert-butyllithium solution (2.0 equivalents) to the stirred CuI suspension via a syringe or cannula. The addition should be done dropwise to maintain the low temperature.

  • Upon addition of the alkyllithium reagent, the Gilman reagent will form, typically observed as a color change. Allow the mixture to stir at -78 °C for an additional 30 minutes.

Step 3: Synthesis of this compound

  • While maintaining the Gilman reagent at -78 °C, slowly add ethyl bromide (1.0 equivalent) to the reaction mixture via a syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by distillation.

  • The crude product, this compound, can be purified by fractional distillation.

Mandatory Visualizations

Reaction Pathway

Corey_House_Synthesis cluster_0 Step 1: Alkyllithium Formation cluster_1 Step 2: Gilman Reagent Formation cluster_2 Step 3: Coupling Reaction tert-Butyl Chloride tert-Butyl Chloride tert-Butyllithium tert-Butyllithium tert-Butyl Chloride->tert-Butyllithium + 2 Li (in Pentane) Lithium Metal Lithium Metal Lithium Metal->tert-Butyllithium tert-Butyllithium_2 tert-Butyllithium Copper(I) Iodide Copper(I) Iodide Lithium di(tert-butyl)cuprate Lithium di(tert-butyl)cuprate Copper(I) Iodide->Lithium di(tert-butyl)cuprate Lithium di(tert-butyl)cuprate_2 Lithium di(tert-butyl)cuprate tert-Butyllithium_2->Lithium di(tert-butyl)cuprate + 0.5 CuI (in Diethyl Ether, -78°C) Ethyl Bromide Ethyl Bromide This compound This compound Ethyl Bromide->this compound Lithium di(tert-butyl)cuprate_2->this compound + Ethyl Bromide

Caption: Overall workflow for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start prep_tBuLi Prepare tert-Butyllithium (tert-Butyl Chloride + Li in Pentane) start->prep_tBuLi prep_gilman Prepare Gilman Reagent (tert-Butyllithium + CuI in Ether at -78°C) prep_tBuLi->prep_gilman coupling Coupling Reaction (Add Ethyl Bromide, warm to RT) prep_gilman->coupling quench Quench Reaction (Saturated aq. NH4Cl) coupling->quench extract Extraction (Diethyl Ether) quench->extract dry Dry Organic Layer (Anhydrous MgSO4) extract->dry purify Purification (Fractional Distillation) dry->purify product This compound purify->product

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Hydroisomerization of 2,3-Dimethylbutane to Produce 2,2-Dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroisomerization of light alkanes is a fundamentally important catalytic process in the petrochemical industry for the production of high-octane gasoline components. The conversion of 2,3-dimethylbutane (2,3-DMB) to 2,2-dimethylbutane (2,2-DMB), also known as neohexane, is a key isomerization reaction. 2,2-DMB is a desirable gasoline additive due to its high research octane number (RON) of 92, compared to 2,3-DMB's RON of 103. While 2,3-DMB has a higher RON, the overall process of alkane isomerization often aims to maximize the production of more compact and branched isomers. This document provides detailed application notes and protocols for researchers studying this reaction, with a focus on bifunctional catalytic systems.

The hydroisomerization of alkanes proceeds over bifunctional catalysts that possess both metal and acid sites.[1][2] The reaction mechanism involves a series of steps including dehydrogenation on the metal site to form an alkene intermediate, followed by protonation on an acid site to generate a carbenium ion. This carbenium ion then undergoes skeletal rearrangement before being deprotonated and subsequently hydrogenated back to a saturated isomer on the metal site.[3]

This application note will detail the experimental setup, catalyst systems, and expected outcomes for the hydroisomerization of 2,3-dimethylbutane. While the direct hydroisomerization of 2,3-DMB is a specific reaction, data from the hydroisomerization of n-hexane is often used as a model system to understand the formation and interconversion of various hexane isomers, including 2,2-DMB and 2,3-DMB.[4]

Data Presentation

The following table summarizes representative data from the hydroisomerization of n-hexane over a Pt/H-Beta-25 zeolite catalyst, illustrating the product distribution, including the formation of this compound and 2,3-dimethylbutane, at various reaction temperatures.[4] This data is presented to provide researchers with an expected range of product selectivities in a related system.

Temperature (°C)n-Hexane Conversion (%)Selectivity to C6 Isomers (%)Selectivity to 2,2-DMB (%)Selectivity to 2,3-DMB (%)Other Products (cracked, etc.) (%)
22015.295.13.24.94.9
23018.993.84.55.86.2
24021.593.16.16.96.9
25023.492.67.78.37.4

Signaling Pathways and Logical Relationships

The hydroisomerization of hexane isomers follows a sequential reaction pathway. The process generally starts with less branched alkanes and proceeds to more branched isomers through a series of carbenium ion rearrangements. The final product distribution is influenced by both kinetic and thermodynamic factors.

G cluster_main Hydroisomerization Reaction Pathway nC6 n-Hexane MP Methylpentanes (2-MP & 3-MP) nC6->MP Isomerization DMB23 2,3-Dimethylbutane MP->DMB23 Isomerization DMB22 This compound DMB23->DMB22 Isomerization

Sequential isomerization pathway of n-hexane.

Experimental Protocols

The following protocol outlines a general procedure for the hydroisomerization of 2,3-dimethylbutane in a laboratory-scale fixed-bed reactor system.

1. Catalyst Preparation and Activation:

  • Catalyst: A typical bifunctional catalyst for this reaction is Platinum (Pt) supported on an acidic zeolite, such as H-Beta or H-ZSM-5. A common loading is 0.5-1.0 wt% Pt.

  • Preparation: The catalyst can be prepared by incipient wetness impregnation of the zeolite support with a solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆).

  • Calcination: After impregnation, the catalyst is dried and then calcined in air at a high temperature (e.g., 500 °C) to decompose the platinum precursor and anchor the metal to the support.

  • Reduction: Prior to the reaction, the catalyst is activated in situ in the reactor by reduction under a flow of hydrogen (H₂) at an elevated temperature (e.g., 450 °C). This step reduces the platinum oxide to its active metallic state.[5]

2. Experimental Setup:

  • A continuous-flow fixed-bed reactor is the standard apparatus for this type of study.[1] The reactor is typically a stainless steel tube housed in a furnace for precise temperature control.

  • The catalyst is packed in the center of the reactor, with inert materials like quartz wool placed at both ends to secure the catalyst bed.

  • A mass flow controller is used to regulate the flow of hydrogen gas.

  • A high-performance liquid chromatography (HPLC) pump or a syringe pump is used to introduce the liquid feed (2,3-dimethylbutane) into a vaporization zone before it enters the reactor.

  • The reactor outlet is connected to a back-pressure regulator to maintain the desired reaction pressure.

  • The product stream is cooled, and the liquid and gas phases are separated. The products are then analyzed using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column for separating hydrocarbon isomers.

3. Reaction Procedure:

  • Catalyst Loading: A known amount of the prepared catalyst is loaded into the reactor.

  • Leak Test: The system is pressurized with an inert gas (e.g., nitrogen) to check for leaks.

  • Catalyst Activation: The catalyst is reduced in situ as described in step 1.

  • Reaction Start: After activation, the reactor is brought to the desired reaction temperature and pressure under a continuous flow of hydrogen. The liquid feed of 2,3-dimethylbutane is then introduced at a specific weight hourly space velocity (WHSV).

  • Data Collection: The reaction is allowed to reach a steady state, after which the product stream is periodically sampled and analyzed by GC.

  • Parameter Variation: The effect of various parameters such as temperature, pressure, WHSV, and H₂/hydrocarbon molar ratio can be investigated by systematically changing these conditions.

4. Product Analysis:

  • The composition of the product stream is determined by gas chromatography.

  • Conversion of 2,3-dimethylbutane is calculated based on the amount of reactant consumed.

  • Selectivity for this compound is calculated as the moles of this compound produced divided by the total moles of products formed, expressed as a percentage.

  • The yield of this compound is calculated as the conversion multiplied by the selectivity.

Experimental Workflow

The following diagram illustrates the typical workflow for a hydroisomerization experiment.

G cluster_workflow Experimental Workflow for Hydroisomerization Catalyst_Prep Catalyst Preparation (Impregnation, Calcination) Reactor_Setup Reactor Setup (Loading, Leak Test) Catalyst_Prep->Reactor_Setup Catalyst_Activation Catalyst Activation (In-situ Reduction) Reactor_Setup->Catalyst_Activation Reaction Hydroisomerization Reaction (T, P, WHSV, H2/HC ratio) Catalyst_Activation->Reaction Product_Collection Product Collection (Gas-Liquid Separation) Reaction->Product_Collection Analysis Product Analysis (Gas Chromatography) Product_Collection->Analysis Data_Processing Data Processing (Conversion, Selectivity, Yield) Analysis->Data_Processing

A typical workflow for a hydroisomerization experiment.

References

Application Notes and Protocols: Utilizing 2,2-Dimethylbutane as a Probe Molecule in Platinum Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for using 2,2-dimethylbutane (neohexane) as a probe molecule to characterize the active sites of platinum-based catalysts. The unique structure of this compound, featuring a quaternary carbon center, makes it an excellent tool for elucidating the mechanisms of skeletal isomerization and hydrogenolysis, which are crucial reactions in petroleum refining and fine chemical synthesis.

Introduction

This compound is a highly branched alkane isomer of hexane.[1] In platinum catalysis, it serves as a diagnostic tool to differentiate between various types of active sites and reaction mechanisms.[1] The primary reactions of this compound over platinum catalysts are skeletal isomerization and hydrogenolysis. The relative rates and product selectivities of these reactions are highly sensitive to the physical and chemical properties of the catalyst, including platinum dispersion, particle size, the nature of the support (e.g., Al₂O₃, SiO₂, zeolites), and the presence of promoters or inhibitors.[1]

The reaction of this compound can proceed through two main pathways:

  • Isomerization: This involves the rearrangement of the carbon skeleton to form other C₆ isomers, such as 2,3-dimethylbutane and methylpentanes. This pathway is indicative of catalysts with acidic functionalities, often in conjunction with the metallic platinum sites.

  • Hydrogenolysis: This involves the cleavage of carbon-carbon bonds, resulting in the formation of smaller alkanes. The product distribution from hydrogenolysis can provide insights into the geometry of the platinum active sites.

The selectivity between these two pathways is a key indicator of catalyst performance. For instance, high isomerization selectivity is often desired in refining processes to increase the octane number of gasoline.

Key Reaction Pathways

The reaction network of this compound on a platinum catalyst is complex. The initial steps involve the adsorption and activation of the alkane on the platinum surface. Subsequent surface reactions can lead to a variety of products.

Reaction_Pathways This compound This compound Isomerization_Products Isomerization Products (2,3-Dimethylbutane, 2- & 3-Methylpentane) This compound->Isomerization_Products Skeletal Rearrangement Hydrogenolysis_Products Hydrogenolysis Products (Methane, Ethane, Propane, Butanes, Pentanes) This compound->Hydrogenolysis_Products C-C Bond Scission

Caption: Reaction pathways of this compound on platinum catalysts.

Experimental Protocols

This section provides a detailed methodology for a typical experiment using this compound as a probe molecule.

Catalyst Preparation (Example: Pt/γ-Al₂O₃)

A common method for preparing supported platinum catalysts is incipient wetness impregnation.

  • Support Preparation: High-purity γ-Al₂O₃ is calcined in air at a high temperature (e.g., 500-800°C) for several hours to remove moisture and organic impurities.

  • Impregnation: A solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆), is prepared in deionized water. The volume of the solution is carefully measured to match the pore volume of the alumina support. The platinum solution is added dropwise to the alumina powder with constant mixing to ensure uniform distribution.

  • Drying: The impregnated support is dried in an oven, typically at 110-120°C, for several hours to remove the solvent.

  • Calcination: The dried catalyst is calcined in a flow of dry air at a temperature of 300-500°C. This step decomposes the platinum precursor to platinum oxide.

  • Reduction: Prior to the reaction, the calcined catalyst is reduced in a flow of hydrogen at a high temperature (e.g., 400-500°C). This step reduces the platinum oxide to metallic platinum, which is the active phase for the catalytic reaction.

Catalyst_Preparation cluster_0 Catalyst Preparation Workflow Support_Prep Support Preparation (γ-Al₂O₃ Calcination) Impregnation Incipient Wetness Impregnation (H₂PtCl₆ solution) Support_Prep->Impregnation Drying Drying (110-120°C) Impregnation->Drying Calcination Calcination in Air (300-500°C) Drying->Calcination Reduction Reduction in H₂ (400-500°C) Calcination->Reduction Active_Catalyst Active Pt/γ-Al₂O₃ Catalyst Reduction->Active_Catalyst

Caption: Workflow for the preparation of a Pt/γ-Al₂O₃ catalyst.

Catalytic Reaction Procedure

The catalytic performance is typically evaluated in a fixed-bed microreactor system.

  • Reactor Loading: A known amount of the prepared catalyst (e.g., 100-500 mg) is loaded into a quartz or stainless steel reactor tube and secured with quartz wool plugs.

  • In-situ Pretreatment: The catalyst is pretreated in the reactor, typically by heating in a flow of an inert gas (e.g., He or N₂) to the desired reaction temperature, followed by reduction in a flow of H₂ as described in the preparation step.

  • Reactant Feed: A mixture of this compound and hydrogen is fed into the reactor. The this compound is typically introduced by passing a carrier gas (H₂) through a saturator containing liquid this compound maintained at a constant temperature. The molar ratio of H₂ to hydrocarbon is an important experimental parameter.

  • Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 250-450°C) and pressure (typically atmospheric). The total flow rate of the gas mixture determines the weight hourly space velocity (WHSV).

  • Product Analysis: The effluent from the reactor is analyzed using an online gas chromatograph (GC) equipped with a flame ionization detector (FID). A suitable capillary column (e.g., a PLOT column) is used to separate the reactants and products.

  • Data Acquisition: The GC data is collected at regular intervals to monitor the reaction progress and catalyst stability.

Data Analysis

The following parameters are calculated from the GC data:

  • Conversion of this compound (%):

    Conversion (%) = [(moles of 2,2-DMB in - moles of 2,2-DMB out) / moles of 2,2-DMB in] x 100

  • Selectivity to product i (%):

    Selectivity (%) = (moles of product i formed / total moles of products formed) x 100

  • Yield of product i (%):

    Yield (%) = (Conversion x Selectivity to product i) / 100

Quantitative Data Presentation

The following tables present representative data for the conversion of this compound on a Pt/γ-Al₂O₃ catalyst at different reaction temperatures.

Table 1: Effect of Temperature on this compound Conversion and Product Selectivity

Reaction Temperature (°C)This compound Conversion (%)Selectivity to Isomerization Products (%)Selectivity to Hydrogenolysis Products (%)
30015.285.114.9
35035.872.527.5
40065.158.341.7

Table 2: Detailed Product Distribution at 350°C

ProductSelectivity (%)
Isomerization Products 72.5
2,3-Dimethylbutane45.2
2-Methylpentane20.1
3-Methylpentane7.2
Hydrogenolysis Products 27.5
Methane5.8
Ethane8.1
Propane6.5
Butanes4.3
Pentanes2.8

Interpretation of Results

The data presented in the tables illustrates the typical behavior of this compound on a platinum catalyst.

  • Effect of Temperature: As the reaction temperature increases, the overall conversion of this compound also increases. However, the selectivity towards isomerization products generally decreases, while the selectivity towards hydrogenolysis products increases. This is because hydrogenolysis reactions typically have a higher activation energy than isomerization reactions.

  • Product Distribution: The distribution of isomerization products can provide information about the reaction mechanism. For example, the formation of 2,3-dimethylbutane from this compound proceeds through a bond-shift mechanism. The relative amounts of different hydrogenolysis products can be related to the different ways the this compound molecule can adsorb on the platinum surface and the subsequent C-C bond cleavage.

By systematically varying the catalyst properties and reaction conditions and analyzing the resulting product distributions, researchers can gain a detailed understanding of the catalytic system. This knowledge is essential for the rational design of improved catalysts for a wide range of applications, from the production of high-octane fuels to the synthesis of complex pharmaceutical intermediates.

References

Experimental Protocol for the Hydrogenolysis of 2,2-Dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the experimental setup and procedure for the hydrogenolysis of 2,2-dimethylbutane. This reaction serves as a valuable model for studying the catalytic cleavage of carbon-carbon bonds in branched alkanes, a fundamental process in petroleum refining and organic synthesis.

Introduction

The hydrogenolysis of this compound (also known as neohexane) is a key reaction for probing the activity and selectivity of various metal catalysts.[1] The primary reaction pathway involves the rupture of C-C bonds, while isomerization can also occur, particularly on platinum and palladium catalysts. Factors such as metal dispersion, the formation of alloys, and the presence of promoters significantly influence the reaction outcome. This protocol outlines the preparation of a supported metal catalyst, the experimental setup using a fixed-bed reactor, and the analysis of reaction products by gas chromatography.

Materials and Equipment

Reagents
  • This compound (≥99% purity)

  • Hydrogen (UHP grade, ≥99.999%)

  • Helium or Nitrogen (UHP grade, ≥99.999%)

  • Catalyst precursors (e.g., chloroplatinic acid for platinum catalysts, iridium(III) chloride for iridium catalysts)

  • Catalyst support (e.g., silica gel, alumina)

  • Deionized water

  • Acetone (for cleaning)

Equipment
  • Fixed-bed microreactor (quartz or stainless steel)

  • Tubular furnace with temperature controller

  • Mass flow controllers for gases

  • Saturator for introducing this compound

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., Poropak QS packed column or Alumina PLOT capillary column)

  • Data acquisition system for GC

  • Standard laboratory glassware and apparatus for catalyst preparation

Experimental Protocols

Catalyst Preparation (Example: 1 wt% Pt/SiO₂)
  • Support Preparation: Dry the silica (SiO₂) support at 120°C for 12 hours to remove adsorbed water.

  • Impregnation: Prepare an aqueous solution of the platinum precursor (e.g., H₂PtCl₆) with a concentration calculated to yield 1 wt% platinum on the silica support. Add the silica support to the precursor solution and stir for 24 hours at room temperature to ensure uniform impregnation.

  • Drying: Remove the excess solvent by rotary evaporation at 60°C. Further dry the impregnated support in an oven at 120°C for 12 hours.

  • Calcination: Place the dried catalyst in a furnace and calcine in a flow of dry air. Ramp the temperature from room temperature to 400°C at a rate of 5°C/min and hold at 400°C for 4 hours.

  • Reduction: Prior to the reaction, the calcined catalyst is typically reduced in the reactor.

Experimental Setup and Procedure
  • Reactor Loading: Pack a quartz wool plug into the bottom of the fixed-bed reactor. Carefully load a known amount (e.g., 0.1-0.5 g) of the prepared catalyst into the reactor, ensuring a uniform bed. Place another quartz wool plug on top of the catalyst bed to secure it in place.

  • System Assembly: Install the packed reactor in the tubular furnace. Connect the gas lines (H₂, He/N₂) via mass flow controllers to the reactor inlet. Connect the reactor outlet to the gas chromatograph for online analysis.

  • Catalyst Pre-treatment (In-situ Reduction):

    • Purge the system with an inert gas (Helium or Nitrogen) at a flow rate of 30-50 mL/min for 30 minutes to remove any air.

    • Switch to a hydrogen flow (30-50 mL/min).

    • Heat the reactor to the reduction temperature (e.g., 400°C for Pt/SiO₂) at a rate of 10°C/min and hold for 2-4 hours to reduce the metal precursor to its active metallic state.

    • After reduction, cool the reactor to the desired reaction temperature under a continued hydrogen flow.

  • Reaction:

    • Set the desired reaction temperature (e.g., 250-400°C).

    • Introduce the this compound into the hydrogen stream. This can be achieved by bubbling the hydrogen gas through a saturator containing liquid this compound maintained at a constant temperature. The partial pressure of the hydrocarbon is controlled by the temperature of the saturator.

    • Maintain a constant total pressure, typically atmospheric pressure.

    • Allow the reaction to reach a steady state, which may take 30-60 minutes.

  • Product Analysis:

    • Once at a steady state, inject the reactor effluent into the gas chromatograph for analysis.

    • The reaction products are separated on the GC column and detected by the FID.

    • Identify the products by comparing their retention times with those of known standards.

    • Quantify the products by integrating the peak areas and using appropriate calibration factors.

Gas Chromatography Analysis
  • Instrument: Gas Chromatograph with FID

  • Column: Poropak QS packed column or a suitable PLOT column for light hydrocarbon separation.

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures:

    • Injector: 200°C

    • Detector: 250°C

    • Oven Program: Isothermal at 150°C, or a temperature ramp from 100°C to 200°C at 10°C/min, depending on the required separation.

  • Data Analysis: Calculate the conversion of this compound and the selectivity for each product using the following formulas:

    • Conversion (%) = [(Initial moles of this compound - Final moles of this compound) / Initial moles of this compound] x 100

    • Selectivity for Product i (%) = (Moles of Product i formed / Total moles of products formed) x 100

Data Presentation

The quantitative data obtained from the hydrogenolysis of this compound should be summarized in a structured table for clear comparison of the effects of different catalysts and reaction conditions.

Table 1: Hydrogenolysis of this compound over Various Catalysts

CatalystTemperature (°C)H₂/Hydrocarbon RatioConversion (%)Selectivity (mol%)
Methane
1% Pt/SiO₂3001015.210.5
1% Pt/SiO₂3501045.818.2
1% Ir/SiO₂3001022.540.1
1% Ir/SiO₂3501065.355.6

Note: The data presented in this table is illustrative and will vary depending on the specific catalyst and experimental conditions.

Visualization

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Catalyst Preparation cluster_setup Reactor Setup & Reaction cluster_analysis Product Analysis prep_support Support Preparation impregnation Impregnation prep_support->impregnation drying Drying impregnation->drying calcination Calcination drying->calcination loading Reactor Loading calcination->loading Transfer Catalyst assembly System Assembly loading->assembly reduction In-situ Reduction assembly->reduction reaction Hydrogenolysis Reaction reduction->reaction gc_analysis Gas Chromatography reaction->gc_analysis Online Sampling data_processing Data Processing gc_analysis->data_processing

Caption: Experimental workflow for the hydrogenolysis of this compound.

Signaling Pathway of this compound Hydrogenolysis

Hydrogenolysis_Pathway cluster_products Hydrogenolysis Products reactant This compound catalyst Metal Catalyst (e.g., Pt, Ir) reactant->catalyst methane Methane catalyst->methane C-C Cleavage ethane Ethane catalyst->ethane propane Propane catalyst->propane isobutane Isobutane catalyst->isobutane isopentane Isopentane catalyst->isopentane

Caption: Simplified reaction pathway for this compound hydrogenolysis.

References

2,2-Dimethylbutane: A Reference Standard for Gas Chromatography Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2,2-Dimethylbutane, also known as neohexane, is a branched-chain alkane with the chemical formula C6H14.[1][2] Its stable, well-defined structure and predictable chromatographic behavior make it an ideal reference standard in gas chromatography (GC).[3][4] This application note details the use of this compound as a reference standard for the qualitative and quantitative analysis of volatile organic compounds (VOCs), particularly in the petroleum industry and environmental monitoring.[5][6]

Physicochemical Properties

The utility of this compound as a GC reference standard is underpinned by its distinct physical and chemical properties. These properties influence its elution characteristics and ensure its stability during analysis.

PropertyValue
Molecular Formula C6H14[1]
Molecular Weight 86.18 g/mol [1][5]
CAS Number 75-83-2[1]
Boiling Point 49.7 - 50 °C[5]
Melting Point -100 °C[5]
Density 0.649 g/mL at 25 °C[5]
Vapor Pressure 5.35 psi (36.9 kPa) at 20 °C[5]
Flash Point -48 °C (-54.4 °F)[3]
Solubility in Water Insoluble[2]
Refractive Index n20/D 1.369[5]

Applications in Gas Chromatography

This compound serves several critical functions as a reference standard in GC:

  • Retention Time and Retention Index Calibration: Due to its consistent elution time under specific chromatographic conditions, this compound is an excellent compound for calibrating retention times. It is frequently used in the calculation of Kovats Retention Indices, a system that helps in the identification of unknown compounds by normalizing retention times relative to n-alkanes.[7][8]

  • Peak Identification: In complex hydrocarbon mixtures, such as gasoline or environmental air samples, the sharp, well-resolved peak of this compound can be used as a landmark for the relative identification of other components.[6]

  • System Suitability Testing: The consistent response of this compound can be used to verify the performance of the GC system, including the column, injector, and detector, before running a sequence of samples.

  • Quantitative Analysis: While less common than its use for identification, a certified standard of this compound can be used to create a calibration curve for the quantification of other branched alkanes.[9]

Experimental Protocols

The following protocols are generalized methodologies for the use of this compound as a reference standard in gas chromatography. The specific parameters may need to be optimized depending on the analytical goals and the sample matrix.

Protocol 1: Determination of Kovats Retention Index

This protocol outlines the steps to determine the Kovats Retention Index of a sample component using this compound as one of the reference n-alkanes.

Materials:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary column (e.g., 100% Dimethylpolysiloxane or Alumina PLOT)

  • Helium or Hydrogen as carrier gas

  • This compound standard (≥98.0% purity)[5]

  • A series of n-alkane standards (e.g., C5 to C10)

  • Sample containing the unknown analyte(s)

Procedure:

  • Standard Preparation: Prepare a mixture of n-alkanes, including this compound, at a suitable concentration in a volatile solvent (e.g., pentane or hexane).

  • GC Conditions:

    • Column: Varian CP-Al2O3/KCl, 50 m x 0.32 mm ID, 10 µm film thickness[7]

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium, with a constant flow rate of 2.0 mL/minute.[7]

    • Temperature Program: Hold at 0 °C for 0.60 minutes, ramp at 6 °C/minute to 50 °C, then ramp at 3 °C/minute to 200 °C, and hold for 4.07 minutes.[7]

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Analysis:

    • Inject the n-alkane standard mixture and record the retention times of each component, including this compound.

    • Inject the sample containing the unknown analyte(s) under the same GC conditions and record the retention times.

  • Calculation of Kovats Index (I):

    I = 100 * [n + (N - n) * (log(tr(unknown)) - log(tr(n))) / (log(tr(N)) - log(tr(n)))]

    Where:

    • n is the carbon number of the n-alkane eluting before the unknown.

    • N is the carbon number of the n-alkane eluting after the unknown.

    • tr(unknown) is the retention time of the unknown compound.

    • tr(n) is the retention time of the n-alkane with carbon number n.

    • tr(N) is the retention time of the n-alkane with carbon number N.

Kovats Retention Index Data for this compound

The Kovats Retention Index (KI) for this compound varies depending on the stationary phase of the GC column and the temperature conditions.

Stationary PhaseTemperature (°C)Kovats Index (I)
Alumina PLOTProgrammed577 ± 2[7]
100% DimethylpolysiloxaneProgrammed533 ± 2[8]
OV-101 (non-polar)40535.6[1]
OV-101 (non-polar)60537.4[1]
Squalane100538[1]

Visualizations

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Acquisition & Analysis Sample Test Sample Standard This compound Reference Standard Dilution Dilution in Appropriate Solvent Standard->Dilution Injector Injector Port Dilution->Injector Injection Column GC Column (e.g., Dimethylpolysiloxane) Injector->Column Oven Temperature Programmed Oven Detector Detector (FID) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Peak_Integration Peak Integration & Retention Time Chromatogram->Peak_Integration Data_Analysis Data Analysis (e.g., Kovats Index Calculation) Peak_Integration->Data_Analysis

Caption: Workflow for GC analysis using a reference standard.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Analyte Unknown Analyte GC_Analysis Gas Chromatography Analysis Analyte->GC_Analysis Reference This compound (Reference Standard) Reference->GC_Analysis Retention_Time Retention Time Data GC_Analysis->Retention_Time Identification Compound Identification (via Kovats Index) Retention_Time->Identification

Caption: Logical relationship for compound identification in GC.

References

Application Note: Interpreting the Mass Spectrum Fragmentation of 2,2-Dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. 2,2-dimethylbutane, a branched alkane, exhibits a characteristic fragmentation pattern under Electron Ionization (EI), which can be interpreted to elucidate its structure. This document provides a detailed analysis of the mass spectrum of this compound, a standard protocol for its analysis, and a visual representation of its fragmentation pathway.

Data Presentation: Fragmentation of this compound

The mass spectrum of this compound is characterized by several key fragments. The molecular ion (M⁺) is often very weak or absent due to the high instability of the parent ion upon ionization.[1][2] The fragmentation is dominated by the formation of stable carbocations. The quantitative data for the principal fragments are summarized in the table below.

m/zProposed Fragment IonChemical FormulaRelative Abundance (%)Notes
86[(CH₃)₃CCH₂CH₃]⁺[C₆H₁₄]⁺Very Low (~0.1%)Molecular Ion (M⁺). Highly unstable and often not observed.[1][2]
71[(CH₃)₃CCH₂]⁺[C₅H₁₁]⁺~81%Loss of a methyl radical (•CH₃) from the molecular ion (M-15).[1][3]
57 [(CH₃)₃C]⁺ [C₄H₉]⁺ 100% (Base Peak) Loss of an ethyl radical (•CH₂CH₃) from the molecular ion (M-29). This is the most stable fragment, a tertiary carbocation.[1][4]
43[CH₃CH₂CH₂]⁺ or [(CH₃)₂CH]⁺[C₃H₇]⁺~94%Represents a propyl or isopropyl cation.[1][3]
41[C₃H₅]⁺[C₃H₅]⁺~48%Likely an allyl cation, formed by rearrangement and loss of H₂ from the m/z 43 fragment.[1][3]
29[CH₃CH₂]⁺[C₂H₅]⁺~33%Ethyl cation, resulting from the cleavage of the C-C bond adjacent to the quaternary carbon.[1][3]

Relative abundance values are approximate and can vary slightly between different instruments and experimental conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) of this compound

This protocol outlines the general procedure for acquiring a mass spectrum of the volatile organic compound this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

3.1. Instrumentation

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • EI source (typically operated at 70 eV)

  • Quadrupole or Time-of-Flight (TOF) mass analyzer

  • Helium carrier gas (or other suitable inert gas)

3.2. Sample Preparation

  • Prepare a dilute solution of this compound in a volatile, high-purity solvent (e.g., hexane or dichloromethane). A typical concentration is in the range of 10-100 ppm.

  • Transfer the solution to an autosampler vial and seal it with a septum cap.

3.3. GC-MS Analysis

  • GC Method:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

    • Injection Volume: Typically 1 µL.

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation from any impurities.

    • Column: Use a non-polar capillary column suitable for volatile hydrocarbon analysis (e.g., DB-1 or HP-5ms).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).[5]

    • Ionization Energy: 70 eV.[6] This is the standard energy for EI, which promotes fragmentation and allows for comparison with library spectra.

    • Source Temperature: Set according to the instrument manufacturer's guidelines (e.g., 230 °C).

    • Mass Range: Scan a mass-to-charge (m/z) range that includes the molecular ion and all expected fragments (e.g., m/z 20-100).

    • Acquisition Mode: Full scan mode to obtain the complete mass spectrum.

3.4. Data Acquisition and Analysis

  • Inject the prepared sample into the GC-MS system.

  • The this compound will be separated from the solvent and any impurities in the GC column and then enter the MS source.

  • The molecules are ionized and fragmented in the EI source.

  • The resulting ions are separated by the mass analyzer and detected.

  • The acquired mass spectrum is then processed using the instrument's software. The fragmentation pattern can be compared to a library database (e.g., NIST) for confirmation.

Visualization of Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion, which then undergoes bond cleavages to form more stable fragment ions. The most favorable fragmentation pathways involve the formation of the most stable carbocations. Branched alkanes like this compound readily fragment to form stable tertiary carbocations.[2][6]

G Fragmentation Pathway of this compound cluster_losses M This compound [(CH₃)₃CCH₂CH₃] M_ion Molecular Ion [(CH₃)₃CCH₂CH₃]⁺˙ m/z = 86 M->M_ion + e⁻ bombardment (70 eV) frag_71 [C₅H₁₁]⁺ m/z = 71 M_ion->frag_71 α-cleavage frag_57 tert-Butyl Cation [(CH₃)₃C]⁺ m/z = 57 (Base Peak) M_ion->frag_57 α-cleavage frag_29 Ethyl Cation [CH₃CH₂]⁺ m/z = 29 M_ion->frag_29 α-cleavage loss_ch3 - •CH₃ loss_c2h5 - •CH₂CH₃ loss_c4h9 - •C(CH₃)₃ electron e⁻

Caption: Fragmentation pathway of this compound upon electron ionization.

References

Application Note: Infrared Spectroscopy of Branched-Chain Alkanes – 2,2-Dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize chemical substances by measuring the absorption of infrared radiation.[1] For branched-chain alkanes like 2,2-dimethylbutane, IR spectroscopy provides a unique molecular fingerprint, revealing information about its structural features. This application note details the characteristic IR absorption frequencies of this compound, provides a protocol for obtaining its spectrum, and offers insights into spectral interpretation.

Spectral Characteristics of this compound

The IR spectrum of this compound, a saturated alkane, is characterized by the absence of strong absorptions from polar functional groups (e.g., C=O, O-H).[2] The spectrum is dominated by C-H stretching and bending vibrations.[2][3][4][5]

Key spectral features include:

  • C-H Stretching Vibrations: Strong absorption bands are observed in the 2940-2880 cm⁻¹ region, corresponding to the stretching of C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.[2]

  • C-H Bending Vibrations: Several strong absorption bands appear between 1480 cm⁻¹ and 1365 cm⁻¹, which are due to the deformation or bending of C-H bonds in the CH₂ and CH₃ groups.[2]

  • Skeletal C-C Vibrations: Absorptions associated with the C-(CH₃)₃ group can be found in the fingerprint region at approximately 1255-1200 cm⁻¹ and 750-720 cm⁻¹.[2]

  • Fingerprint Region: The region from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region. This area contains complex and unique overlapping vibrations of the molecule's atoms, making it highly specific for identification.[2]

Quantitative Data

The following table summarizes the characteristic IR absorption bands for this compound and other branched-chain alkanes.

Vibrational ModeThis compound Wavenumber (cm⁻¹)General Range for Branched-Chain Alkanes (cm⁻¹)Intensity
C-H Stretching (in CH₃ and CH₂)2940 - 28803000 - 2850Strong
C-H Bending (in CH₂ and CH₃)1480 - 13651470 - 1450 (scissoring), 1370 - 1350 (methyl rock)Strong
C-C Skeletal (tert-butyl group)1255 - 1200VariableModerate
C-C Skeletal (tert-butyl group)750 - 720VariableModerate

Experimental Protocol: Obtaining the IR Spectrum of this compound

Due to the volatile nature of this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a highly suitable method as it minimizes sample evaporation.[6][7] Alternatively, a sealed liquid cell can be used for transmission measurements.[8][9]

Method 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)[6][8]

  • This compound (liquid)

  • Pipette

  • Kimwipes

  • Isopropanol (for cleaning)

Procedure:

  • Instrument Setup:

    • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

    • Select the desired spectral range (e.g., 4000 to 400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).[6][10]

  • Background Spectrum:

    • With the clean and empty ATR crystal, collect a background spectrum. This will subtract any absorbance from the atmosphere (e.g., CO₂, water vapor) and the crystal itself.

  • Sample Application:

    • Using a pipette, place a small drop of this compound onto the center of the ATR crystal.[11]

  • Data Acquisition:

    • Acquire the IR spectrum of the sample. To improve the signal-to-noise ratio, multiple scans can be co-added.[10]

  • Cleaning:

    • After the measurement, clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol to remove any residual sample.[12]

Method 2: Transmission Spectroscopy using a Sealed Liquid Cell

Materials:

  • FTIR Spectrometer

  • Sealed liquid cell with IR-transparent windows (e.g., NaCl, KBr, CaF₂)[11][12]

  • Syringe

  • This compound (liquid)

  • Cleaning solvent (e.g., a non-polar solvent compatible with the cell windows)

Procedure:

  • Cell Preparation:

    • Ensure the liquid cell is clean and dry.

    • Assemble the cell according to the manufacturer's instructions.

  • Background Spectrum:

    • Collect a background spectrum with the empty, sealed cell in the sample holder.

  • Sample Loading:

    • Using a syringe, carefully inject the this compound into the cell, ensuring no air bubbles are trapped.[9][12]

  • Data Acquisition:

    • Place the filled cell into the spectrometer's sample holder and acquire the IR spectrum.

  • Cleaning:

    • After analysis, flush the cell with an appropriate cleaning solvent and dry it completely before storage.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting the IR spectrum of a branched-chain alkane.

IR_Workflow Workflow for IR Spectroscopy of Branched-Chain Alkanes cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation prep Select Method: ATR or Transmission Cell atr_prep Place a drop of This compound on ATR crystal prep->atr_prep ATR cell_prep Fill sealed liquid cell with this compound prep->cell_prep Transmission background Collect Background Spectrum atr_prep->background cell_prep->background sample_spec Collect Sample Spectrum background->sample_spec process Process Spectrum (e.g., baseline correction) sample_spec->process identify_peaks Identify Key Absorption Bands: C-H stretch, C-H bend process->identify_peaks fingerprint Analyze Fingerprint Region (1500-400 cm⁻¹) identify_peaks->fingerprint compare Compare with Reference Spectra/ Databases fingerprint->compare conclusion Confirm Structure of This compound compare->conclusion

Caption: Workflow for obtaining and interpreting the IR spectrum of a branched-chain alkane.

Conclusion

The infrared spectrum of this compound provides a valuable tool for its identification and characterization. The distinct pattern of C-H stretching and bending vibrations, along with the unique fingerprint region, allows for unambiguous confirmation of its molecular structure. By following the detailed protocols outlined in this application note, researchers can reliably obtain high-quality IR spectra for branched-chain alkanes, aiding in various research, development, and quality control applications.

References

Probing Metal Catalyst Active Sites with 2,2-Dimethylbutane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutane, also known as neohexane, serves as a valuable probe molecule in the field of heterogeneous catalysis for the characterization of metal catalyst active sites. Its unique branched structure, containing a quaternary carbon atom, makes it an ideal candidate to investigate complex catalytic reactions such as isomerization and hydrogenolysis. The relative rates and selectivity of these reactions provide critical insights into the nature of the active sites, including their geometry, acidity, and the mechanism of catalytic transformations. These insights are crucial for the rational design of more efficient catalysts for various applications, including the production of high-octane gasoline and fine chemicals.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a probe molecule.

Principle of Application

The catalytic conversion of this compound over bifunctional metal/acid catalysts proceeds through two primary competing reaction pathways:

  • Isomerization: The skeletal rearrangement of this compound to its isomers, primarily 2,3-dimethylbutane and 3-methylpentane. This reaction is favored on catalysts with a balance of metal and acid sites and is indicative of a mechanism involving carbenium ion intermediates.[1][2]

  • Hydrogenolysis: The cleavage of carbon-carbon bonds in the this compound molecule, leading to the formation of smaller alkanes. This reaction is typically favored on metal sites and provides information about the hydrogenating/dehydrogenating activity of the catalyst.

The ratio of isomerization to hydrogenolysis products, as well as the distribution of isomers, is highly sensitive to the catalyst's properties, such as the type of metal, the nature of the support, the metal dispersion, and the strength and concentration of acid sites.

Data Presentation

The following tables summarize typical quantitative data obtained from the catalytic conversion of this compound over various metal catalysts. This data can be used as a benchmark for catalyst performance evaluation.

Table 1: Product Selectivity in the Isomerization of n-Heptane over various Pt/MCM48 Composite Catalysts at 300°C

Catalystn-Heptane Conversion (%)Isomerization Selectivity (%)Cracking Selectivity (%)
Pt/MCM-48658020
Pt/MCM48-HZSM5859010
Pt/MCM48-HY788515
Pt/MCM48-TiO2728218

Data adapted from a study on n-heptane isomerization, which provides a relevant comparison of bifunctional catalyst performance.[3]

Table 2: Influence of Reaction Temperature on n-Butane Isomerization over a Pt/Alumina Modified SO42--ZrO2/Al2O3 Catalyst

Temperature (°C)n-Butane Conversion (%)i-Butane Selectivity (%)i-Butane Yield (%)
20055.4299.1554.95
22563.1899.0162.55
25071.0498.9670.30
27568.2397.8566.77
30064.8796.5262.62

This table illustrates the typical trade-off between conversion and selectivity with increasing temperature in alkane isomerization.[4]

Experimental Protocols

This section provides a detailed methodology for a typical vapor-phase isomerization of this compound in a fixed-bed reactor.

I. Catalyst Preparation (Example: Pt/Al₂O₃-Zeolite)
  • Support Preparation: A composite support of γ-Al₂O₃ and a zeolite (e.g., HZSM-5) is prepared by physical mixing or co-precipitation to ensure intimate contact between the acidic zeolite and the alumina binder.

  • Impregnation: The support is impregnated with a solution of a platinum precursor, such as hexachloroplatinic acid (H₂PtCl₆), using the incipient wetness impregnation technique. The concentration of the precursor solution is calculated to achieve the desired platinum loading (typically 0.3-1.0 wt%).

  • Drying and Calcination: The impregnated support is dried in an oven at 120°C for 12 hours, followed by calcination in a flow of dry air at 500°C for 4 hours. This step removes residual moisture and decomposes the platinum precursor to platinum oxide.

  • Reduction: Prior to the reaction, the calcined catalyst is reduced in a flow of hydrogen (H₂) at 400-500°C for 2-4 hours to reduce the platinum oxide to metallic platinum, which constitutes the active metal sites.

II. Catalytic Reaction
  • Reactor Setup: A fixed-bed reactor, typically a quartz or stainless steel tube, is loaded with a known amount of the prepared catalyst (e.g., 0.1-1.0 g). The catalyst bed is supported by quartz wool.

  • Catalyst Pretreatment: The catalyst is pretreated in situ by flowing hydrogen at a high temperature (e.g., 400°C) for 1-2 hours to ensure complete reduction and cleaning of the catalyst surface.[5]

  • Reaction Feed: A feed stream consisting of this compound and hydrogen is introduced into the reactor. The this compound is typically vaporized by passing the carrier gas (hydrogen) through a saturator containing liquid this compound maintained at a constant temperature. The H₂/hydrocarbon molar ratio is a critical parameter and is typically in the range of 10-50.[6]

  • Reaction Conditions: The reaction is carried out at atmospheric or elevated pressure (1-30 atm) and a temperature range of 150-350°C. The weight hourly space velocity (WHSV), defined as the mass flow rate of the hydrocarbon divided by the mass of the catalyst, is typically varied between 1 and 10 h⁻¹.[3]

  • Product Analysis: The reactor effluent is analyzed online using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., PONA or Al₂O₃/KCl) to separate and quantify the reactants and products.

Visualizations

Reaction Pathway for this compound Isomerization

G cluster_gas_phase Gas Phase cluster_catalyst_surface Catalyst Surface 2,2-DMB_gas This compound 2,2-DMB_ads Adsorbed This compound 2,2-DMB_gas->2,2-DMB_ads Adsorption Products_gas Isomers & Hydrogenolysis Products Carbocation Carbenium Ion Intermediate 2,2-DMB_ads->Carbocation Hydride Abstraction (Acid Site) Hydrogenolysis_products_ads Adsorbed Hydrogenolysis Products 2,2-DMB_ads->Hydrogenolysis_products_ads + H atoms (Metal Site) Isomer_ads Adsorbed Isomers Carbocation->Isomer_ads Skeletal Rearrangement Isomer_ads->Products_gas Desorption H2_ads Adsorbed H₂ H_atom H atoms H2_ads->H_atom Dissociation (Metal Site) Hydrogenolysis_products_ads->Products_gas Desorption H2_gas H₂ H2_gas->H2_ads

Caption: Bifunctional reaction pathway for this compound conversion.

Experimental Workflow for Catalyst Testing

G start Start catalyst_prep Catalyst Preparation (Impregnation, Calcination) start->catalyst_prep reactor_loading Load Catalyst into Fixed-Bed Reactor catalyst_prep->reactor_loading pretreatment Catalyst Pretreatment (Reduction in H₂) reactor_loading->pretreatment reaction Introduce Reactant Feed (2,2-DMB + H₂) pretreatment->reaction analysis Online Product Analysis (Gas Chromatography) reaction->analysis data_processing Data Processing (Calculate Conversion, Selectivity, TOF) analysis->data_processing end End data_processing->end

Caption: Experimental workflow for catalyst performance evaluation.

Conclusion

The use of this compound as a probe molecule offers a powerful method for elucidating the structure-activity relationships of metal catalysts. By carefully controlling experimental conditions and analyzing the product distribution, researchers can gain valuable insights into the nature of active sites, which is essential for the development of next-generation catalysts with improved performance and selectivity. The protocols and data presented herein provide a solid foundation for researchers to design and execute their own catalytic studies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2-Dimethylbutane by Azeotropic Distillation with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,2-dimethylbutane via azeotropic distillation with methanol. This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: Why is azeotropic distillation necessary for the purification of this compound?

A1: this compound can be challenging to separate from other C6 isomers (like 2-methylpentane and 3-methylpentane) and other closely boiling impurities through simple fractional distillation due to their similar boiling points. Azeotropic distillation with an entrainer, such as methanol, alters the relative volatilities of the components, facilitating separation. Methanol forms a minimum-boiling azeotrope with this compound, which can be distilled off, leaving behind less volatile impurities.

Q2: What is an azeotrope, and how does it apply to this purification?

A2: An azeotrope is a mixture of two or more liquids whose vapor has the same composition as the liquid phase at a specific pressure. This means the mixture boils at a constant temperature without a change in composition, making separation by conventional distillation impossible at that point. In this process, methanol and this compound form a positive (minimum-boiling) azeotrope, which has a lower boiling point than either of the individual components. This allows for the selective removal of the this compound as the azeotrope.

Q3: What are the expected boiling points of this compound, methanol, and their azeotrope?

ComponentBoiling Point (°C at 1 atm)
This compound~49.7
Methanol~64.7
This compound/Methanol Azeotrope< 49.7 (Predicted)

Q4: How can I remove the methanol from the purified this compound after distillation?

A4: After the azeotropic distillation, the collected distillate will be a mixture of this compound and methanol. To remove the methanol, a liquid-liquid extraction with water is typically performed. Methanol is highly soluble in water, while this compound is not. By washing the distillate with water, the methanol will partition into the aqueous phase. The remaining this compound can then be dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and, if necessary, subjected to a final simple distillation to remove any residual impurities.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation Efficiency - Insufficient number of theoretical plates in the distillation column.- Incorrect reflux ratio.- Inadequate mixing in the boiling flask.- Use a packed column or a column with more trays to increase the number of theoretical plates.- Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time.- Ensure smooth boiling with a magnetic stir bar or boiling chips.
Flooding of the Distillation Column - Boil-up rate is too high.- Column packing is too dense or has become fouled.- Reduce the heat input to the boiling flask.- Check the column packing for blockages and repack if necessary.
"Bumping" or Uncontrolled Boiling - Superheating of the liquid.- Absence of boiling nuclei.- Add fresh boiling chips or use a magnetic stirrer.- Ensure even heating of the boiling flask.
Incomplete Removal of Methanol during Water Wash - Insufficient volume of water used for extraction.- Inadequate mixing during the wash.- Perform multiple washes with smaller volumes of water (e.g., 3 x 50 mL instead of 1 x 150 mL).- Gently invert the separatory funnel multiple times to ensure thorough mixing, venting frequently to release pressure.
Product is Wet After Drying - Insufficient amount of drying agent.- Insufficient contact time with the drying agent.- Add more drying agent until it no longer clumps together.- Allow the dried product to stand over the drying agent for a longer period (e.g., overnight).

Experimental Protocols

Detailed Methodology for Azeotropic Distillation of this compound with Methanol

Objective: To purify this compound from a mixture containing other C6 isomers or closely boiling impurities using azeotropic distillation with methanol.

Materials:

  • Crude this compound

  • Anhydrous methanol

  • Deionized water

  • Anhydrous sodium sulfate (or another suitable drying agent)

  • Boiling chips or magnetic stir bar and stirrer/hotplate

  • Distillation glassware (round-bottom flask, fractionating column, condenser, receiving flask)

  • Separatory funnel

  • Heating mantle

Procedure:

  • Setup: Assemble a fractional distillation apparatus. A packed fractionating column (e.g., with Raschig rings or Vigreux indentations) is recommended to ensure high separation efficiency.

  • Charging the Flask: To the round-bottom flask, add the crude this compound and a sufficient amount of anhydrous methanol to form the azeotrope. The exact ratio will need to be determined empirically, but a good starting point is a volume ratio that is in excess of the expected azeotropic composition. Add boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the mixture gently.

    • As the mixture boils, the vapor will rise through the fractionating column.

    • Monitor the temperature at the head of the column. The temperature should stabilize at the boiling point of the this compound/methanol azeotrope.

    • Collect the distillate that comes over at this constant temperature. This is your azeotropic mixture.

    • Continue distillation until the temperature at the column head begins to rise, indicating that the azeotrope has been exhausted. At this point, stop the distillation.

  • Post-Distillation Workup (Methanol Removal):

    • Transfer the collected distillate to a separatory funnel.

    • Add an equal volume of deionized water to the separatory funnel.

    • Stopper the funnel and gently invert it several times to mix the layers, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The upper layer is the purified this compound, and the lower aqueous layer contains the methanol.

    • Drain off the lower aqueous layer.

    • Repeat the water wash two more times to ensure complete removal of methanol.

  • Drying:

    • Transfer the organic layer (this compound) to a clean, dry Erlenmeyer flask.

    • Add anhydrous sodium sulfate in portions, swirling the flask, until the drying agent no longer clumps together.

    • Allow the mixture to stand for at least 30 minutes to ensure complete drying.

  • Final Purification (Optional):

    • Decant or filter the dried this compound into a clean, dry round-bottom flask.

    • Perform a final simple distillation to obtain the highly purified this compound, collecting the fraction that boils at the literature value for this compound (~49.7 °C).

Visualizations

experimental_workflow start Start: Crude this compound add_methanol Add Anhydrous Methanol start->add_methanol distillation Azeotropic Distillation add_methanol->distillation distillate Collect Distillate (this compound/Methanol Azeotrope) distillation->distillate Vapor Phase residue Residue (Higher Boiling Impurities) distillation->residue Liquid Phase water_wash Water Wash (x3) distillate->water_wash waste1 Waste residue->waste1 separation Separate Layers water_wash->separation aqueous_layer Aqueous Layer (Methanol + Water) separation->aqueous_layer organic_layer Organic Layer (this compound) separation->organic_layer waste2 Waste aqueous_layer->waste2 drying Dry over Anhydrous Na2SO4 organic_layer->drying filtration Filter or Decant drying->filtration final_distillation Final Simple Distillation (Optional) filtration->final_distillation product Purified this compound final_distillation->product

Caption: Experimental workflow for the purification of this compound.

handling and storage procedures for highly flammable 2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-dimethylbutane. This resource is designed to provide researchers, scientists, and drug development professionals with essential information for the safe handling and storage of this highly flammable compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound, also known as neohexane, is a highly flammable liquid and vapor.[1][2] Its primary hazards include a high risk of fire or explosion, skin irritation, and the potential to cause drowsiness or dizziness.[2][3] It is also harmful if swallowed, with a risk of causing lung damage by aspiration.[2][3][4]

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is a colorless liquid with a mild, gasoline-like odor.[5][6] It is less dense than water and is insoluble in water.[5][6] Key quantitative properties are summarized in the table below.

Q3: What are the recommended storage conditions for this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated as a flammables area.[1][7] Keep it away from heat, sparks, open flames, and other sources of ignition.[1][4][7] Ensure the storage area has explosion-proof ventilation.[1]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical splash goggles, protective gloves, and appropriate protective clothing to prevent skin exposure.[1] In areas with inadequate ventilation, a NIOSH/MSHA approved respirator may be necessary.[1]

Troubleshooting Guides

Scenario 1: Accidental Spill

Q: I've spilled a small amount of this compound in the lab. What should I do?

A: For a minor spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[8][9]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][7]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.[1]

  • Wear PPE: Before cleaning, don the appropriate personal protective equipment, including chemical-resistant gloves, splash goggles, and a lab coat.[1]

  • Contain and Absorb: Use an inert absorbent material like vermiculite, sand, or earth to contain and absorb the spill.[1][7] Do not use combustible materials.

  • Collect Waste: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[1][4][7]

  • Decontaminate: Clean the spill area with a detergent and water.[8]

  • Dispose of Waste: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Scenario 2: Skin or Eye Contact

Q: What is the first aid procedure for skin or eye contact with this compound?

A: Immediate action is crucial:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove any contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.[7]

Scenario 3: Inhalation Exposure

Q: What should I do if I've inhaled this compound vapors and feel dizzy?

A: Follow these steps:

  • Move to Fresh Air: Immediately move to an area with fresh air.[1]

  • Seek Medical Attention: If you experience breathing difficulties, dizziness, or other symptoms, seek immediate medical attention.[1] If breathing has stopped, administer artificial respiration.[1]

Quantitative Data Summary

PropertyValue
Flash Point -48 °C (-54.4 °F)[1]
Boiling Point 49.7 - 50.0 °C[5]
Autoignition Temperature 405 °C (761 °F)[1]
Lower Explosion Limit 1.2% by volume[1][7]
Upper Explosion Limit 7.0% by volume[1][7]
Vapor Pressure 319 mm Hg at 25 °C[1]
Specific Gravity 0.649 g/cm³ at 20 °C[1]

Experimental Protocols

While specific experimental protocols will vary depending on the research, any procedure involving this compound must incorporate the following safety measures:

  • Risk Assessment: Conduct a thorough risk assessment before beginning any experiment.

  • Ventilation: All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded when transferring the substance.[1][7]

  • Use of Non-Sparking Tools: Employ non-sparking tools to avoid creating ignition sources.[4][7]

  • Emergency Preparedness: Ensure that an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or foam), safety shower, and eyewash station are readily accessible.[1]

Visualizations

Safe Handling Workflow for this compound

Safe_Handling_Workflow Receive Receive & Inspect Container Store Store in Flammables Cabinet Receive->Store Intact Prepare Prepare for Use (in Fume Hood) Store->Prepare Don_PPE Don Appropriate PPE Prepare->Don_PPE Ground_Bond Ground & Bond Equipment Don_PPE->Ground_Bond Transfer Transfer using Non-Sparking Tools Ground_Bond->Transfer Experiment Conduct Experiment Transfer->Experiment Waste Collect Waste in Labeled Container Experiment->Waste Decontaminate Decontaminate Work Area & Tools Experiment->Decontaminate Dispose Dispose of Waste (Hazardous) Waste->Dispose Decontaminate->Store Return Unused

Caption: Workflow for the safe handling of this compound.

References

Technical Support Center: Synthesis of 2,2-Dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethylbutane (neohexane). The information is presented in a question-and-answer format to directly address common issues encountered during laboratory-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing this compound?

The most prevalent laboratory-scale methods for the synthesis of this compound are the Grignard reaction and the Corey-House synthesis. Both methods involve the formation of a new carbon-carbon bond to construct the neohexane skeleton. Industrial production often relies on the isomerization of n-hexane or n-pentane, but these methods typically produce a mixture of isomers requiring complex separation.[1][2]

Q2: I am planning to synthesize this compound. Which method, Grignard or Corey-House, is generally recommended for better yield?

The Corey-House synthesis is often preferred for preparing this compound due to its generally higher yields and cleaner reaction profile, especially when dealing with sterically hindered groups.[1][3] The Grignard reaction, while viable, can be more susceptible to side reactions such as elimination and Wurtz coupling, particularly when using tertiary alkyl halides.

Troubleshooting Low Yield in this compound Synthesis

This section provides detailed troubleshooting for specific issues that can lead to low yields in the common laboratory syntheses of this compound.

Grignard Synthesis: tert-Butylmagnesium Halide with an Ethyl Halide

The Grignard synthesis of this compound typically involves the reaction of a tert-butylmagnesium halide (e.g., bromide or chloride) with an ethyl halide (e.g., bromide or iodide).

Problem 1: Low yield of this compound with significant formation of isobutane and ethene.

  • Possible Cause: The tert-butylmagnesium halide is acting as a base rather than a nucleophile, leading to the dehydrohalogenation (elimination) of the ethyl halide. This is a common issue when using sterically hindered Grignard reagents.

  • Solution:

    • Maintain a low reaction temperature (0-5 °C) to favor the substitution reaction over elimination.

    • Use a less sterically hindered Grignard reagent if the target molecule allows, though for this compound, a tert-butyl source is necessary.

    • Consider using a less basic organometallic reagent, such as an organocuprate (Corey-House synthesis).

Problem 2: Formation of significant amounts of 2,2,3,3-tetramethylbutane (di-tert-butyl) and butane.

  • Possible Cause: Wurtz-type coupling of the Grignard reagent with the unreacted alkyl halide is occurring. This is more prevalent with tertiary alkyl halides.

  • Solution:

    • Add the ethyl halide slowly to the Grignard reagent to maintain a low concentration of the ethyl halide in the reaction mixture.

    • Ensure the magnesium used is of high purity and activated to promote efficient Grignard reagent formation, minimizing the presence of unreacted alkyl halide.

Corey-House Synthesis: Lithium Di-tert-butylcuprate with an Ethyl Halide

The Corey-House synthesis involves the reaction of lithium di-tert-butylcuprate with an ethyl halide. This method is generally more efficient for creating sterically hindered alkanes.

Problem 3: Low yield despite using the Corey-House synthesis.

  • Possible Cause A: Incomplete formation of the Gilman reagent (lithium di-tert-butylcuprate).

    • Solution: Ensure strictly anhydrous conditions, as any moisture will quench the organolithium precursor. Use freshly prepared or titrated tert-butyllithium. The copper(I) salt (e.g., CuI) should be pure and dry.

  • Possible Cause B: Steric hindrance at the electrophile.

    • Solution: While the Corey-House reaction is more tolerant of steric hindrance, using a less hindered electrophile when possible can improve yields. For this compound synthesis, ethyl bromide or iodide are good choices. Using a more reactive halide (I > Br > Cl) can also enhance the reaction rate.

  • Possible Cause C: Competing elimination reaction.

    • Solution: Although less common than in the Grignard reaction, elimination can still occur. Maintaining a low reaction temperature can help to minimize this side reaction.

Data Presentation

The following tables summarize the expected yields and the impact of certain parameters on the synthesis of this compound. Please note that actual yields may vary based on specific experimental conditions and the purity of reagents.

Table 1: Comparison of Typical Yields for this compound Synthesis Methods

Synthesis MethodReactantsTypical Yield (%)Key Considerations
Grignard Reactiontert-Butylmagnesium bromide + Ethyl bromide40-60%Prone to elimination and Wurtz coupling side reactions.
Corey-House SynthesisLithium di-tert-butylcuprate + Ethyl iodide70-90%Generally higher yielding and cleaner for sterically hindered systems.
Isomerization of n-hexanen-hexane over zeolite catalyst~20% (in mixture)Produces a mixture of isomers requiring separation.

Table 2: Effect of Leaving Group on Corey-House Synthesis Yield

Electrophile (Ethyl Halide)Relative ReactivityExpected Yield Range (%)
Ethyl IodideHighest85-95%
Ethyl BromideIntermediate75-85%
Ethyl ChlorideLowest50-60%

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound
  • Preparation of tert-Butylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of tert-butyl bromide (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate spontaneously, evidenced by bubbling and a grayish color. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Bromide: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel over a period of 1-2 hours.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by distillation. The crude product can be purified by fractional distillation, collecting the fraction boiling at approximately 49-50 °C.

Protocol 2: Corey-House Synthesis of this compound
  • Preparation of Lithium di-tert-butylcuprate: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve copper(I) iodide (0.5 eq) in anhydrous diethyl ether. Cool the suspension to -78 °C (dry ice/acetone bath). Slowly add tert-butyllithium (1.0 eq) solution dropwise. The solution should change color, indicating the formation of the Gilman reagent.

  • Reaction with Ethyl Iodide: To the freshly prepared Gilman reagent at -78 °C, add ethyl iodide (1.0 eq) dropwise.

  • Work-up and Purification: Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate. The solvent can be removed by distillation, and the product purified by fractional distillation.

Visualizations

Experimental Workflow for Grignard Synthesis

Grignard_Workflow cluster_prep Grignard Reagent Formation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Activate Mg with I₂ B Add t-BuBr in Et₂O A->B C Reflux B->C D Cool to 0°C C->D Formed t-BuMgBr E Add EtBr dropwise D->E F Stir at RT E->F G Quench with NH₄Cl(aq) F->G H Extract with Et₂O G->H I Dry & Concentrate H->I J Fractional Distillation I->J K K J->K Pure this compound Troubleshooting_Low_Yield cluster_synthesis Identify Synthesis Method cluster_grignard_issues Grignard Issues cluster_coreyhouse_issues Corey-House Issues Start Low Yield of this compound Grignard Grignard Synthesis Start->Grignard CoreyHouse Corey-House Synthesis Start->CoreyHouse Elimination Isobutane/Ethene Byproducts? Grignard->Elimination Wurtz Dimer Byproducts? Grignard->Wurtz Gilman Incomplete Gilman Reagent Formation? CoreyHouse->Gilman Purity Impure Reactants? CoreyHouse->Purity Elimination_Sol Lower Reaction Temp. Slow Addition Elimination->Elimination_Sol Yes Wurtz_Sol Slow Addition High Purity Mg Wurtz->Wurtz_Sol Yes Gilman_Sol Anhydrous Conditions Fresh t-BuLi Gilman->Gilman_Sol Yes Purity_Sol Purify Starting Materials Purity->Purity_Sol Yes

References

Technical Support Center: Managing Moisture Sensitivity of 2,2-Dimethylbutane in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the moisture sensitivity of 2,2-dimethylbutane (neohexane) in experimental settings. While this compound is a non-polar aprotic solvent and does not react directly with water, its use in moisture-sensitive reactions, such as those involving organometallic reagents, necessitates stringent control over water content to prevent unwanted side reactions and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered "moisture sensitive"?

A1: The "moisture sensitivity" of this compound does not refer to a direct reaction between the solvent and water. Instead, it highlights the critical need for this solvent to be anhydrous (free of water) when used in reactions with reagents that are themselves highly sensitive to moisture.[1] Many organometallic compounds, such as Grignard reagents and organolithiums, are strong bases and will readily react with even trace amounts of water in the solvent, leading to the decomposition of the reagent and failure of the intended reaction.[2]

Q2: What are the common experimental problems caused by moisture in this compound?

A2: The primary issues arising from moisture contamination in this compound during a moisture-sensitive reaction include:

  • Reagent Quenching: Protic sources like water will protonate and thereby destroy highly basic organometallic reagents.[3]

  • Low or No Product Yield: If the moisture-sensitive reagent is consumed by water, it is unavailable to react with the intended substrate, resulting in poor or no yield of the desired product.[3]

  • Inconsistent Reaction Initiation: For reactions like Grignard formation, which can already be challenging to initiate, the presence of water on the magnesium surface or in the solvent can prevent the reaction from starting.[3]

  • Formation of Byproducts: The reaction of organometallic reagents with water generates alkanes and metal hydroxides, which can complicate product purification.

Q3: How can I determine the water content in my this compound?

A3: The most accurate and widely used method for determining the water content in organic solvents like this compound is Karl Fischer titration. This technique is specific to water and can detect moisture levels down to the parts-per-million (ppm) range. Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being particularly sensitive for very low water content.[4][5][6]

Quantitative Data: Solubility of Water in this compound

The solubility of water in this compound is low, but not negligible, especially for highly sensitive reactions. The following table summarizes available data on the solubility of water in this compound at different temperatures.

Temperature (°C)Solubility of Water in this compound ( g/100g solution)Mole Fraction of Water (x₂)
00.00320.000153
250.00840.000402

Data sourced from the IUPAC-NIST Solubility Database.[7][8]

Experimental Protocols

Protocol 1: Drying this compound with Calcium Hydride (CaH₂)

This protocol is suitable for pre-drying this compound or for applications where moderate dryness is sufficient.

Materials:

  • This compound (reagent grade)

  • Calcium hydride (CaH₂), powder

  • Round-bottom flask with a reflux condenser and a drying tube (filled with a desiccant like calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reflux apparatus in a fume hood. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Addition of Reagents: To a 1 L round-bottom flask, add a magnetic stir bar and approximately 10-20 g of calcium hydride powder per liter of this compound.[9]

  • Solvent Addition: Under a positive pressure of inert gas, add the this compound to the flask.

  • Reflux: Stir the mixture and gently heat it to reflux (boiling point of this compound is ~50°C) using a heating mantle.[10] Allow the mixture to reflux for at least 2 hours. Hydrogen gas will be evolved as the calcium hydride reacts with water; this should be safely vented through the drying tube.

  • Distillation: After refluxing, turn off the heat and allow the mixture to cool to room temperature. The anhydrous this compound can then be distilled directly from the calcium hydride into a dry, inert gas-flushed receiving flask. Caution: Do not distill to dryness.

  • Storage: Store the dried solvent over activated molecular sieves (see Protocol 2) in a sealed container under an inert atmosphere.

Protocol 2: Drying this compound with Activated Molecular Sieves

This method is excellent for achieving very low water content and for storing the dried solvent. 3Å molecular sieves are recommended as their pore size is small enough to exclude most solvent molecules while adsorbing water.

Materials:

  • 3Å molecular sieves

  • Oven or furnace capable of reaching at least 300°C

  • Schlenk flask or other suitable container for activation

  • Vacuum line

  • This compound

  • Dry solvent storage flask with a septum-sealed cap

Procedure:

  • Activation of Molecular Sieves: a. Place the 3Å molecular sieves in a Schlenk flask. b. Heat the sieves under vacuum (connected to a Schlenk line) at a temperature of at least 180-200°C for 8-12 hours.[11] Alternatively, heat in an oven at 300-320°C for at least 15 hours.[4] c. Allow the sieves to cool to room temperature under vacuum or in a desiccator to prevent re-adsorption of atmospheric moisture.

  • Drying the Solvent: a. Transfer the activated molecular sieves (approximately 10-20% by weight/volume) to a dry flask containing the this compound to be dried. b. Seal the flask and allow it to stand for at least 24-48 hours. The sieves can remain in the solvent during storage to maintain dryness.

  • Dispensing the Dry Solvent: Use a dry syringe or cannula to transfer the anhydrous this compound from the storage flask to your reaction vessel under an inert atmosphere.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate (e.g., Grignard reaction) 1. Wet solvent (this compound). 2. Wet glassware. 3. Passivated magnesium surface. 4. Impure starting materials.1. Ensure the this compound has been rigorously dried using one of the protocols above and the water content is verified by Karl Fischer titration if possible. 2. Oven-dry all glassware and assemble hot under an inert atmosphere. 3. Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[3] 4. Purify starting materials (e.g., alkyl halide) before use.
Low or no yield of the desired product 1. Moisture in the solvent has quenched the organometallic reagent. 2. Incorrect stoichiometry. 3. Side reactions (e.g., Wurtz coupling).1. Re-dry the this compound and all reagents. Ensure a completely inert atmosphere is maintained throughout the reaction. 2. Verify the concentration of the organometallic reagent by titration if possible. 3. Adjust reaction conditions such as temperature and addition rate to minimize side reactions.[3]
Formation of a white precipitate Reaction of the organometallic reagent with water to form metal hydroxides.This is a strong indication of significant water contamination. The reaction should be stopped, and all reagents and the solvent should be thoroughly dried before attempting the reaction again.
Inconsistent results between batches 1. Variable water content in the this compound. 2. Inconsistent quality of reagents. 3. Variations in experimental technique.1. Standardize the solvent drying procedure and, if possible, measure the water content of each batch of solvent before use. 2. Use reagents from the same lot number or purify them consistently. 3. Develop and strictly follow a standard operating procedure (SOP) for the reaction.

Visualizing Experimental Workflows

The following diagrams illustrate key workflows for managing the moisture sensitivity of this compound.

Solvent_Drying_Workflow start Start: Need Anhydrous This compound drying_method Select Drying Method start->drying_method cah2 Protocol 1: Reflux over CaH₂ drying_method->cah2 Moderate Dryness mol_sieves Protocol 2: Store over Activated 3Å Molecular Sieves drying_method->mol_sieves High Dryness distillation Distill Solvent cah2->distillation storage Store under Inert Gas over Activated Sieves mol_sieves->storage distillation->storage verification Optional: Verify Water Content (Karl Fischer Titration) storage->verification end Use Anhydrous Solvent in Reaction verification->end

Caption: Workflow for drying this compound.

Moisture_Sensitive_Reaction_Workflow start Start: Moisture-Sensitive Reaction Setup dry_glassware Oven-Dry All Glassware start->dry_glassware assemble_hot Assemble Apparatus While Hot Under Inert Gas (N₂ or Ar) dry_glassware->assemble_hot add_solvent Add Anhydrous This compound via Syringe/Cannula assemble_hot->add_solvent add_reagents Add Moisture-Sensitive Reagents Under Inert Atmosphere add_solvent->add_reagents run_reaction Run Reaction Under Positive Inert Gas Pressure add_reagents->run_reaction workup Reaction Workup run_reaction->workup end Product Isolation workup->end

Caption: Workflow for a typical moisture-sensitive reaction.

References

Technical Support Center: Safe Disposal of 2,2-Dimethylbutane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of 2,2-dimethylbutane (also known as neohexane) waste in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: Why is this compound waste considered hazardous?

A1: this compound waste is classified as hazardous primarily due to its ignitability.[1] It is a highly flammable liquid with a low flash point, posing a significant fire risk.[1][2] The U.S. Environmental Protection Agency (EPA) assigns it the hazardous waste number D001 for this characteristic.[1] Additionally, it is harmful if swallowed due to aspiration risk, causes skin irritation, may cause drowsiness or dizziness, and is toxic to aquatic life with long-lasting effects.[1][2][3]

Q2: What are the primary regulations governing the disposal of this waste?

A2: In the United States, the disposal of hazardous waste is primarily governed by the federal Resource Conservation and Recovery Act (RCRA).[4] Your institution must also comply with state and local regulations, which may be more stringent.[2][5] It is crucial to consult your institution's Environmental Health & Safety (EH&S) department for specific protocols.[5]

Q3: How should I collect and store this compound waste in the lab?

A3: Collect this compound waste in a designated, chemically compatible container, such as a glass or polyethylene bottle.[6] The container must be kept tightly closed except when adding waste and stored in a designated satellite accumulation area (SAA).[5][6] This area should be at or near the point of generation, under the direct control of laboratory personnel. Flammable liquid waste must be stored in a flame-proof cabinet and away from ignition sources.[6][7]

Q4: What information is required on the hazardous waste label?

A4: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Flammable," "Ignitable").[5][8] All constituents in a mixed waste container must be listed.[6] Labels must be completed as soon as the first drop of waste is added.

Q5: Can I dispose of small amounts of this compound down the drain?

A5: No. It is prohibited to dispose of organic solvents, including this compound, down the sanitary sewer.[5][8][9] This practice can lead to fires, explosions, and environmental contamination.[4][8]

Q6: What should I do with an empty this compound container?

A6: Empty containers that once held this compound are also considered hazardous waste because residual vapors are flammable.[10] Do not discard them in the regular trash. Decontaminate the empty container by triple-rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] After decontamination, deface the original label and consult your institution's EH&S guidelines for final disposal of the container.

Troubleshooting Guide

Issue: A small spill of this compound has occurred on the benchtop.

  • Solution: Immediately alert personnel in the area and ensure all ignition sources are removed.[1] If you are trained and it is safe to do so, contain and absorb the spill using a chemical absorbent material like vermiculite or a spill pillow.[1][2] Use only non-sparking tools for cleanup.[2] Collect the contaminated absorbent material in a sealed, properly labeled hazardous waste container.[1] For major spills, evacuate the area and contact your institution's emergency response team.[1]

Issue: The hazardous waste container for flammable liquids is full.

  • Solution: Once a waste container is full (do not exceed 90% capacity), ensure the cap is tightly sealed and the label is complete and accurate.[8] Do not overfill containers. Move the container to your lab's designated accumulation area for pickup by EH&S or a licensed waste vendor.[5] Schedule a waste pickup according to your institution's procedures.

Issue: I'm unsure if I can mix this compound with other solvent waste.

  • Solution: As a general rule, avoid mixing different waste streams. However, compatible flammable organic solvents can often be combined.[6] Never mix this compound with incompatible materials such as strong oxidizing agents.[2] If you have a mixed solvent waste stream, you must list all chemical constituents and their estimated percentages on the hazardous waste label.[9] When in doubt, use a separate container for each type of waste and consult your EH&S department.[6]

Data Presentation

Table 1: Hazard and Disposal Information for this compound

ParameterValueReference
EPA Hazardous Waste Code D001 (Ignitability)[1]
Flash Point -48 °C (-54 °F)[11]
Lower Explosive Limit (LEL) 1.2%[11]
Upper Explosive Limit (UEL) 7.0%[11]
Primary Disposal Method Incineration in a licensed facility[1][10]
Incompatible Materials Strong oxidizing agents[2]

Experimental Protocols

Protocol 1: Small-Scale Spill Cleanup

This protocol outlines the steps for cleaning a spill of less than 200 mL of this compound in a ventilated area.

  • Alert & Secure: Alert personnel in the immediate area. Remove all potential sources of ignition (e.g., turn off hot plates, unplug nearby electrical equipment).

  • Don PPE: Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-resistant lab coat.

  • Contain Spill: Confine the spill area by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Absorb Liquid: Gently cover and absorb the spilled liquid with the absorbent material, working from the outside in. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Using non-sparking tools (e.g., plastic or brass scoop), carefully collect the contaminated absorbent material.[2]

  • Package Waste: Place the collected material into a chemically resistant, sealable container (e.g., a polyethylene bag or wide-mouth bottle).

  • Label Waste: Label the container with a "Hazardous Waste" tag, listing "this compound and contaminated absorbent material" as the contents.

  • Decontaminate: Wipe the spill area with a cloth dampened with a detergent solution, followed by water. If appropriate, a final rinse with a small amount of a volatile solvent like ethanol can be used, with the rinse collected as hazardous waste.

  • Dispose: Dispose of the sealed waste container and any contaminated PPE through your institution's hazardous waste management program.

Protocol 2: Laboratory Waste Accumulation and Labeling

This protocol describes the standard procedure for accumulating this compound waste from experiments.

  • Select Container: Obtain a clean, dry, and chemically compatible waste container with a secure, tight-fitting lid. A glass or high-density polyethylene (HDPE) container is suitable.[6] Ensure the container is appropriately sized for the expected volume of waste to avoid long storage times.

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. Write the full chemical name, "this compound," and any other solvents that will be added to this container.

  • Designate Location: Place the container in a designated Satellite Accumulation Area (SAA). For flammable liquids, this must be within a flammable-liquids storage cabinet.[6] The SAA must be at or near the point of waste generation.

  • Add Waste: As waste is generated, carefully pour it into the container using a funnel to prevent spills.

  • Secure Container: Immediately after adding waste, remove the funnel and securely close the container lid. Waste containers must remain closed at all times except when waste is actively being added.[5]

  • Maintain Log (If applicable): If mixing wastes, maintain a log on the label or an attached sheet, detailing the constituents and their approximate volumes or percentages.[6]

  • Monitor Volume: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[8]

  • Final Disposal: Once the container is full, ensure the label is complete and accurate. Arrange for pickup by your institution's EH&S department or licensed waste contractor.

Mandatory Visualization

WasteDisposalWorkflow cluster_lab In-Laboratory Process cluster_vendor External Disposal Process gen Waste Generation (Experiment Byproduct) char Hazard Characterization (Flammable - D001) gen->char Step 1 collect Segregation & Collection (Use Dedicated, Compatible Container) char->collect Step 2 label Container Labeling ('Hazardous Waste', Contents) collect->label store Secure Storage (Closed Container in Flammable Cabinet) collect->store Step 3 pickup Scheduled Pickup (EH&S or Licensed Vendor) store->pickup Step 4 transport Manifest & Transport (RCRA Regulations) pickup->transport dispose Final Disposal (Licensed Treatment/Incineration Facility) transport->dispose

References

preventing side reactions in the halogenation of 2,2-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Halogenation of 2,2-Dimethylbutane

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers conducting halogenation reactions on this compound (neohexane). Our goal is to help you minimize side reactions and maximize the yield of your desired monohalogenated product.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during the free-radical halogenation of this compound?

A1: The two main types of side products are:

  • Polyhalogenated Products: These are molecules where more than one hydrogen atom has been substituted by a halogen (e.g., di- and trichlorobutanes). This occurs when the initially formed monohalogenated product reacts further with the halogen.[1][2]

  • Constitutional Isomers: this compound has three distinct types of hydrogen atoms (see structure below), leading to a mixture of different monohalogenated products.[3][4] Chlorination is particularly unselective and will produce a significant mixture of isomers, making product separation difficult.[5][6]

Q2: My reaction is producing a high percentage of di- and tri-halogenated products. How can I favor monohalogenation?

A2: To significantly reduce polyhalogenation, you must control the reaction stoichiometry. The most effective strategy is to use a large molar excess of this compound relative to the halogen (e.g., a 10:1 ratio or higher).[1][2] When the halogen radical (X•) is generated, it is statistically much more likely to collide with a molecule of the abundant alkane than with the much less concentrated monohalogenated product. This simple adjustment dramatically favors the formation of the desired monosubstituted product.[2]

Q3: I am getting a mixture of monochlorinated isomers. How can I improve the selectivity for a single product?

A3: Achieving high selectivity is a common challenge, especially with chlorination, which is known for being relatively unselective.[5][6] To improve selectivity:

  • Switch to Bromination: Bromine is significantly less reactive and much more selective than chlorine.[6][7] According to the Hammond Postulate, the transition state for hydrogen abstraction by a bromine radical is more product-like, meaning it better reflects the stability of the resulting alkyl radical.[8] This leads to a strong preference for the abstraction of the secondary hydrogens at the C3 position, as this forms the more stable secondary radical.

  • Control the Temperature: For chlorination, lower reaction temperatures generally lead to slightly better selectivity. However, at higher temperatures, the reaction becomes less selective, and the product distribution begins to approach ratios based purely on statistical probability.[2]

Q4: Is it possible for the carbon skeleton of this compound to rearrange during this reaction?

A4: No, skeletal rearrangements are not expected. Free-radical halogenation proceeds through a radical chain mechanism, which does not involve carbocation intermediates.[9] Carbocation rearrangements, such as hydride or alkyl shifts, are characteristic of reactions that do form carbocations (e.g., SN1, E1, and certain alkene addition reactions).[10][11] The radical intermediates formed during this process do not undergo skeletal rearrangement.

Q5: Which halogenating agents are practical for this synthesis, and which should be avoided?

A5:

  • Recommended: Chlorine (Cl₂) and Bromine (Br₂) are the most commonly used and practical reagents for alkane halogenation.[12]

  • Avoid:

    • Fluorine (F₂): Fluorination is extremely exothermic and violent, often leading to the cleavage of C-C bonds and a complex mixture of products. It is very difficult to control in a laboratory setting.[2][12]

    • Iodine (I₂): The hydrogen abstraction step with iodine is endothermic and generally too slow to be synthetically useful. The overall reaction is thermodynamically unfavorable.[2][12]

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Low yield of monohalogenated product; high yield of polyhalogenated products. The molar ratio of halogen to alkane is too high.Increase the molar excess of this compound to at least 10:1 relative to the halogen.[2]
Product is a complex mixture of constitutional isomers. Using a non-selective halogenating agent (chlorine).For higher selectivity, use bromine (Br₂) as the halogenating agent.[7][13] This will strongly favor substitution at the secondary (C3) position.
Reaction fails to initiate or proceeds very slowly. Insufficient energy to cleave the halogen-halogen bond.Ensure the reaction is adequately initiated with either a UV light source (photochemical initiation) or by heating to the appropriate temperature (thermal initiation).[14]
Unexpected byproducts from solvent reaction. The solvent is participating in the radical reaction.Use an inert solvent, such as carbon tetrachloride (CCl₄), or run the reaction neat (without solvent), especially given that this compound is a liquid at room temperature.

Data Presentation: Product Distribution

The regioselectivity of halogenation depends on both the statistical probability (number of available hydrogens) and the relative reactivity of each C-H bond (tertiary > secondary > primary). The difference in reactivity is far more pronounced for bromination.

Table 1: Calculated Product Distribution for Monohalogenation of this compound

Position of Substitution Hydrogen Type Number of Hydrogens Relative Reactivity (Chlorination at 25°C) Calculated % (Chlorination) Relative Reactivity (Bromination at 125°C) Calculated % (Bromination)
C1 (on tert-butyl group) Primary 9 1 (9 x 1) = 9 (40%) 1 (9 x 1) = 9 (5%)
C3 Secondary 2 4 (2 x 4) = 8 (36%) 82 (2 x 82) = 164 (91%)
C4 Primary 3 1 (3 x 1) = 3 (14%) 1 (3 x 1) = 3 (4%)

| Total | | 14 | | ~100% | | ~100% |

As the data clearly shows, bromination is the superior method for selectively producing 3-bromo-2,2-dimethylbutane.

Experimental Protocols

Protocol: Selective Monobromination of this compound

This protocol details the procedure for the selective synthesis of 3-bromo-2,2-dimethylbutane, minimizing side reactions.

Materials:

  • This compound (neohexane)

  • Bromine (Br₂)

  • Inert solvent (e.g., CCl₄, optional)

  • 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • UV lamp (or heat source)

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Reactant Loading: Charge the round-bottom flask with this compound. For this example, use 0.5 moles. If using a solvent, add it now.

  • Initiation: Begin stirring and initiate the reaction by either shining a UV lamp on the flask or gently heating the mixture.

  • Bromine Addition: Slowly add bromine (0.05 moles, to maintain a 10:1 alkane:halogen ratio) from the dropping funnel over 30-60 minutes. The characteristic red-brown color of bromine should fade as it is consumed. Maintain a slow addition rate to keep the concentration of Br₂ low in the reaction mixture.

  • Reaction Monitoring: Continue the reaction under UV light/heat until the bromine color has completely disappeared, indicating full consumption. This may take several hours.

  • Quenching: Cool the reaction mixture to room temperature. Carefully add 5% aqueous sodium thiosulfate solution to quench any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any HBr) and then with water.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent and excess this compound by simple distillation. The desired product, 3-bromo-2,2-dimethylbutane, can then be purified by fractional distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification setup 1. Assemble Apparatus (Flask, Condenser) load 2. Load Alkane (10x Molar Excess) setup->load initiate 3. Initiate (UV Light or Heat) load->initiate add 4. Add Bromine (Slowly) initiate->add monitor 5. Monitor Reaction (Color Disappearance) add->monitor quench 6. Quench Excess Br2 (Na2S2O3) monitor->quench wash 7. Wash & Neutralize (NaHCO3, H2O) quench->wash dry 8. Dry & Filter (MgSO4) wash->dry purify 9. Purify (Distillation) dry->purify logic_diagram ratio Alkane:Halogen Ratio poly Polyhalogenation ratio->poly Low (e.g., 1:1) mono Monohalogenation ratio->mono High (e.g., 10:1) halogen Choice of Halogen mix Mixture of Isomers (Low Selectivity) halogen->mix Chlorine selective Single Major Isomer (High Selectivity) halogen->selective Bromine

References

Technical Support Center: Personal Protective Equipment (PPE) for Handling Neohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the selection and use of Personal Protective Equipment (PPE) when handling neohexane.

Quick Navigation

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Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of neohexane that necessitate PPE?

A1: Neohexane is a highly flammable liquid and vapor that can cause skin and eye irritation.[1][2] Inhalation of vapors may lead to respiratory irritation, dizziness, and drowsiness.[1][2] Aspiration of the liquid into the lungs can be fatal.[1] Therefore, appropriate PPE is crucial to prevent exposure through skin contact, eye contact, and inhalation.

Q2: What is the minimum required PPE for handling small quantities of neohexane in a well-ventilated laboratory setting?

A2: For handling small quantities in a well-ventilated area, the minimum recommended PPE includes:

  • Eye Protection: Chemical splash goggles.[2]

  • Hand Protection: Chemical-resistant gloves (refer to the --INVALID-LINK--).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Footwear: Closed-toe shoes.[3]

Q3: When is respiratory protection required when working with neohexane?

A3: Respiratory protection is necessary in situations where ventilation is inadequate, when dealing with large spills, or when airborne concentrations of neohexane may exceed occupational exposure limits.[4] In such cases, a NIOSH-approved respirator with organic vapor cartridges is recommended. For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) may be required.[4]

Q4: How should I properly don and doff (put on and take off) PPE to avoid contamination?

A4: Proper donning and doffing procedures are critical to prevent cross-contamination.

  • Donning Sequence:

    • Lab coat or gown.

    • Respiratory protection (if required).

    • Eye and face protection.

    • Gloves (pulled over the cuffs of the lab coat).

  • Doffing Sequence:

    • Gloves (using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior).

    • Lab coat or gown (rolling it away from the body).

    • Eye and face protection.

    • Respiratory protection (if worn).

    • Wash hands thoroughly with soap and water.

Q5: Can I reuse disposable gloves after handling neohexane?

A5: No, disposable gloves should never be reused after handling neohexane or any hazardous chemical. They are designed for single use and should be disposed of immediately after completion of the task or if they become contaminated.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
I can smell neohexane even though I am wearing a respirator. 1. Improper fit of the respirator. 2. The respirator cartridge is saturated or expired. 3. The wrong type of cartridge is being used.1. Perform a user seal check (fit check) each time you put on the respirator. Ensure there are no gaps between the mask and your face. Facial hair can interfere with the seal. 2. Replace the cartridges according to the manufacturer's schedule or immediately if you can smell, taste, or feel irritation from the chemical. 3. Ensure you are using organic vapor (OV) cartridges.
My skin feels irritated after handling neohexane, even with gloves on. 1. The glove material is not resistant to neohexane. 2. The breakthrough time of the glove has been exceeded. 3. The glove has a pinhole or has been physically damaged. 4. Contamination of the inside of the glove during donning.1. Consult the --INVALID-LINK-- to select a glove with excellent resistance to neohexane. 2. Be aware of the breakthrough time for your specific gloves and the duration of your work. Change gloves before the breakthrough time is reached. 3. Inspect gloves for any visible defects before use. 4. Ensure hands are clean before putting on gloves.
My safety goggles are fogging up, compromising my vision. 1. Poor ventilation in the work area. 2. A significant temperature difference between the lab environment and the user's face.1. Work in a well-ventilated area or use a fume hood. 2. Use anti-fog goggles or apply an anti-fog coating. Ensure the goggles have indirect ventilation to allow for air circulation without permitting splash entry.
A small amount of neohexane splashed onto my lab coat. 1. Accidental splash during transfer or handling.1. Immediately move away from the source of the splash. 2. Carefully remove the contaminated lab coat, avoiding contact with your skin. 3. If there is any possibility of skin contact, wash the affected area with soap and water for at least 15 minutes. 4. Launder the lab coat separately from other clothing.

Glove Compatibility and Breakthrough Times

Selecting the appropriate gloves is critical for preventing skin exposure to neohexane. The following table summarizes the chemical resistance of common glove materials to neohexane. Breakthrough time is the time it takes for the chemical to permeate the glove material.

Glove MaterialBreakthrough Time (minutes)Degradation RatingRecommendation
Viton™ > 480ExcellentExcellent Choice: Recommended for prolonged or high-exposure work.
Butyl Rubber > 480ExcellentExcellent Choice: Suitable for extended handling and immersion.
Nitrile < 10Not RecommendedNot Recommended: Provides minimal protection and should be avoided for handling neohexane.
Neoprene < 15Not RecommendedNot Recommended: Offers poor resistance to neohexane.
Latex < 5Not RecommendedNot Recommended: Provides no significant protection against neohexane.
Polyvinyl Chloride (PVC) < 5Not RecommendedNot Recommended: Unsuitable for use with neohexane.

Disclaimer: Breakthrough times can vary based on glove thickness, manufacturer, and temperature. Always consult the glove manufacturer's specific chemical resistance data.

Experimental Protocols

Protocol for Glove Permeation Testing (Based on ASTM F739)

This protocol outlines a general method for determining the breakthrough time and permeation rate of a chemical through a protective glove material.

  • Apparatus: A permeation test cell consisting of two chambers separated by the glove material to be tested. One chamber (the challenge chamber) contains the test chemical (neohexane), and the other (the collection chamber) is swept by a collection medium (e.g., dry nitrogen gas).

  • Sample Preparation: A swatch of the glove material is cut to fit the permeation cell. The thickness of the material is measured and recorded.

  • Test Procedure: a. The glove material is securely clamped in the permeation cell. b. Neohexane is introduced into the challenge chamber. c. The collection medium is continuously passed through the collection chamber and monitored by an analytical instrument (e.g., a gas chromatograph with a flame ionization detector) capable of detecting low concentrations of neohexane. d. The time at which neohexane is first detected in the collection medium is the breakthrough time. e. The test continues for a specified period, and the steady-state permeation rate is calculated based on the concentration of neohexane in the collection medium over time.

  • Data Analysis: The breakthrough time (in minutes) and the permeation rate (e.g., in µg/cm²/min) are reported.

PPE Selection Workflow

This diagram illustrates the logical steps for selecting the appropriate PPE when handling neohexane.

PPE_Selection_Workflow PPE Selection Workflow for Neohexane start Start: Plan to Handle Neohexane assess_task Assess the Task: - Quantity of neohexane - Duration of handling - Potential for splashes or aerosols start->assess_task assess_ventilation Assess Ventilation: - Is the work area well-ventilated? - Will a fume hood be used? assess_task->assess_ventilation select_eye_protection Select Eye Protection assess_ventilation->select_eye_protection select_body_protection Select Body Protection select_eye_protection->select_body_protection select_gloves Select Gloves select_body_protection->select_gloves respirator_needed Is Respiratory Protection Needed? select_gloves->respirator_needed select_respirator Select Appropriate Respirator (e.g., Organic Vapor Cartridges or SCBA) respirator_needed->select_respirator Yes perform_work Perform Work with Appropriate PPE respirator_needed->perform_work No select_respirator->perform_work end End perform_work->end

Caption: PPE Selection Workflow for Neohexane.

References

Technical Support Center: Mitigating Electrostatic Discharge During 2,2-Dimethylbutane Transfer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on mitigating the risks of electrostatic discharge (ESD) when transferring 2,2-dimethylbutane. Adherence to these protocols is critical for ensuring laboratory safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is electrostatic discharge (ESD) and why is it a concern when handling this compound?

A1: Electrostatic discharge is the sudden flow of electricity between two electrically charged objects. This compound is a highly flammable liquid with low electrical conductivity.[1][2][3][4] The movement and pouring of such non-conductive liquids can generate and accumulate static electricity.[5][6][7] If this accumulated charge discharges as a spark in the presence of flammable vapors, it can lead to a fire or explosion.[7][8]

Q2: What are the primary methods for preventing ESD during the transfer of this compound?

A2: The two primary methods for preventing ESD are grounding and bonding .

  • Bonding: This involves electrically connecting two or more conductive objects, such as a dispensing container and a receiving container, with a conductor to equalize their electrical potential.[5][6]

  • Grounding (or Earthing): This is the process of connecting one or more conductive objects to the earth, ensuring they are at zero electrical potential.[5][6]

Proper bonding and grounding provide a path for static charges to safely dissipate to the ground, preventing the buildup of a dangerous electrical potential.[5][7]

Q3: What equipment is necessary for proper grounding and bonding?

A3: You will need appropriate conductive wires and clamps. These are specifically designed for this purpose and ensure a low-resistance, metal-to-metal connection.[6][9] It is crucial that the connection points on the containers are free of paint, rust, or any other insulating material.[6]

Q4: Are there specific guidelines for the flow rate when transferring this compound?

A4: Yes, it is recommended to use a low initial flow rate to minimize the generation of static electricity, a technique known as avoiding "splash filling."[8][9] Once the outlet of the dispensing tube is submerged in the liquid in the receiving container, the flow rate can be gradually increased.

Q5: Can I use plastic containers when transferring this compound?

A5: It is strongly advised to use conductive (metal) containers for transferring flammable liquids like this compound, especially in quantities greater than 4 liters (approximately 1 gallon).[7][9] Non-conductive materials like plastic can accumulate static charge, increasing the risk of an ESD event. If a non-conductive receiving container must be used, a metal grounding rod or wire should be inserted into the container and bonded to the dispensing container and ground.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Suspected static discharge (e.g., audible crackling, visible spark) Inadequate or improper grounding/bonding.Immediately stop the transfer process. Verify that all bonding and grounding connections are secure and making direct metal-to-metal contact. Ensure clamps are attached to bare metal on both containers.
Use of non-conductive equipment.Replace any plastic funnels or containers with conductive alternatives. If a non-conductive receiving container is unavoidable, ensure a properly bonded and grounded dip tube or grounding rod is in use.
High transfer velocity (splash filling).Reduce the flow rate, especially at the beginning of the transfer, to ensure the liquid fills from the bottom up without excessive splashing.
Flammable vapors detected near the transfer area Inadequate ventilation.Ensure the transfer is performed in a well-ventilated area, such as a fume hood, to prevent the accumulation of flammable vapors.
Spillage.Clean up any spills immediately using appropriate absorbent materials and dispose of the waste in a designated flammable waste container.
Uncertainty about the conductivity of this compound Lack of specific material data.Treat this compound as a non-conductive liquid. According to NFPA 77, liquids with a conductivity of less than 50 pS/m are considered non-conductive and require stringent static control measures.[5] Aliphatic hydrocarbons are generally non-conductive.[1][3][4]

Quantitative Data Summary

PropertyValueSignificance for ESD
Classification Non-conductive liquidHigh potential for static charge accumulation.
Dielectric Constant (εr) ~1.87 - 1.92Influences the amount of charge that can be stored.
Charge Relaxation Time (τ) τ = εr * ε₀ / σ (where ε₀ is the permittivity of free space and σ is the electrical conductivity)A long relaxation time indicates that static charges will dissipate slowly, increasing the risk of accumulation. For non-conductive liquids, this time is significant.

Note: Due to the lack of a specific conductivity value (σ) for this compound, a precise charge relaxation time cannot be calculated here. However, its non-conductive nature implies a long relaxation time.

Experimental Protocols

Protocol 1: Measurement of Electrical Conductivity

This protocol is based on the principles outlined in ASTM D2624 and ASTM D4308 for determining the electrical conductivity of liquid hydrocarbons.[5][6][7][8][9][10][11]

Objective: To determine the electrical conductivity of a this compound sample to classify its electrostatic hazard potential.

Apparatus:

  • Conductivity meter with a probe suitable for low-conductivity liquids.

  • Conductivity cell.

  • Beakers and graduated cylinders.

  • Thermometer.

  • Grounding and bonding equipment.

Methodology:

  • Ensure all equipment is properly cleaned and dried to avoid contamination of the sample.

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Take a representative sample of this compound in a clean, conductive container.

  • Bond the sample container to the conductivity meter's ground before opening.

  • Measure the temperature of the sample.

  • Rinse the conductivity cell with a small amount of the sample.

  • Fill the conductivity cell with the sample, ensuring the electrodes are fully immersed.

  • Allow sufficient time for any accumulated static charge to dissipate (rest conductivity measurement).[5][6]

  • Record the conductivity reading from the meter in picosiemens per meter (pS/m).

  • Repeat the measurement with fresh aliquots of the sample to ensure consistency.

Protocol 2: Grounding and Bonding Verification

Objective: To ensure the integrity of grounding and bonding connections before transferring this compound.

Apparatus:

  • Ohmmeter or continuity tester.

  • Grounding and bonding cables with clamps.

Methodology:

  • Visually inspect all grounding and bonding cables and clamps for any signs of damage or corrosion.

  • Identify the designated grounding point in the work area.

  • Connect one lead of the ohmmeter to the grounding point.

  • Connect the other lead of the ohmmeter to the clamp of the grounding cable. A low resistance reading (typically less than 10 ohms) should be observed.

  • Attach the grounding clamp to the dispensing container.

  • Connect one clamp of the bonding cable to the dispensing container and the other clamp to the receiving container.

  • Use the ohmmeter to verify continuity (low resistance) between the dispensing and receiving containers through the bonding cable.

Visualizations

ESD_Mitigation_Workflow cluster_pre_transfer Pre-Transfer Checks cluster_transfer Transfer Process cluster_post_transfer Post-Transfer Inspect_Equipment Inspect Equipment Verify_Ventilation Verify Ventilation Inspect_Equipment->Verify_Ventilation Pass Grounding_Bonding_Setup Setup Grounding & Bonding Verify_Ventilation->Grounding_Bonding_Setup Pass Initiate_Transfer Initiate Transfer (Low Flow) Grounding_Bonding_Setup->Initiate_Transfer Pass Submerge_Outlet Submerge Dispensing Outlet Initiate_Transfer->Submerge_Outlet Increase_Flow Increase Flow Rate Submerge_Outlet->Increase_Flow Monitor_Process Monitor Process Increase_Flow->Monitor_Process Complete_Transfer Complete Transfer Monitor_Process->Complete_Transfer Remove_Connections Remove Connections Complete_Transfer->Remove_Connections Secure_Containers Secure Containers Remove_Connections->Secure_Containers

Caption: Workflow for safe transfer of this compound.

Grounding_Bonding_Diagram Dispensing_Container Dispensing Container (Metal) Receiving_Container Receiving Container (Metal) Dispensing_Container->Receiving_Container Bonding Cable Ground Verified Ground Point Dispensing_Container->Ground Grounding Cable

Caption: Proper grounding and bonding setup.

References

Validation & Comparative

Validating GC-MS Results: A Comparative Guide to Using 2,2-Dimethylbutane as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible data. In Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is a widely adopted practice to ensure accuracy by correcting for variations in sample injection, sample preparation, and instrument response.[1][2] This guide provides a comparative overview of using 2,2-dimethylbutane as an analytical standard for GC-MS method validation, comparing its performance characteristics with other common alternatives.

This compound, a volatile, branched-chain alkane, presents specific properties that can be advantageous for certain GC-MS applications. Its high volatility ensures it elutes early in the chromatogram, which can be beneficial when analyzing less volatile analytes. Furthermore, its chemical inertness prevents it from reacting with analytes or components of the sample matrix.

This guide will delve into the experimental protocols for key validation experiments and present the data in a structured format to facilitate comparison.

Comparison of Internal Standards for GC-MS Analysis

The selection of an appropriate internal standard is critical for the success of a quantitative GC-MS method. An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample, and it must be well-resolved from other components in the chromatogram.[1][3] Here, we compare the theoretical performance of this compound with two other common types of internal standards: a deuterated analog of the analyte and a higher molecular weight n-alkane.

Performance ParameterThis compoundDeuterated Analyte (e.g., Analyte-d5)Higher Molecular Weight n-Alkane (e.g., Eicosane)
Chemical Similarity Low to ModerateHighModerate
Co-elution Risk Low (due to high volatility)High (with the non-deuterated form)Low
Correction for Matrix Effects GoodExcellentGood
Correction for Derivatization Not applicable if not derivatizedExcellentModerate
Cost LowHighLow
Availability HighModerate to LowHigh
Applicability Best for volatile, non-polar analytesIdeal for a specific target analyteGood for a range of analytes with moderate to high boiling points

Experimental Protocols

Detailed methodologies for key validation experiments are provided below. These protocols are based on established guidelines for analytical method validation.[4][5]

1. Linearity

  • Objective: To demonstrate a linear relationship between the analyte concentration and the instrument response.

  • Protocol:

    • Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte.

    • Add a constant, known concentration of the this compound internal standard to each calibration standard.

    • Analyze each calibration standard in triplicate using the developed GC-MS method.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Acceptance Criteria: The R² value should be ≥ 0.995.[1]

2. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

    • Add a constant concentration of this compound to each QC sample.

    • Analyze five replicates of each QC level.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 85-115% for each QC level.

3. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze the three QC levels (low, medium, and high) in five replicates on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis of the three QC levels on three different days.

    • Calculate the relative standard deviation (RSD) for the measurements at each QC level for both repeatability and intermediate precision.

  • Acceptance Criteria: The RSD should be ≤ 15% for each QC level.[6]

4. Specificity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present.[1]

  • Protocol:

    • Analyze a blank matrix sample to identify any interfering peaks at the retention times of the analyte and this compound.

    • Analyze a sample of the analyte and the internal standard in a clean solvent to determine their retention times.

    • Analyze a blank matrix sample spiked with the analyte and the internal standard to confirm that there are no co-eluting interferences from the matrix.

  • Acceptance Criteria: The blank matrix should not show any significant interfering peaks at the retention times of the analyte and the internal standard.

Visualizing the Workflow

To better illustrate the processes involved in validating a GC-MS method with an internal standard, the following diagrams outline the experimental workflow and the logical steps in selecting an appropriate standard.

GC_MS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_results Results prep_standards Prepare Calibration Standards & QC Samples add_is Add this compound (IS) prep_standards->add_is gcms_analysis GC-MS Analysis add_is->gcms_analysis integrate_peaks Integrate Analyte and IS Peaks gcms_analysis->integrate_peaks linearity Linearity (R²) integrate_peaks->linearity accuracy Accuracy (% Recovery) integrate_peaks->accuracy precision Precision (% RSD) integrate_peaks->precision specificity Specificity integrate_peaks->specificity validation_report Generate Validation Report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report

Caption: GC-MS validation workflow using an internal standard.

Internal_Standard_Selection cluster_criteria Selection Criteria cluster_choices Potential Internal Standards start Start: Need for Internal Standard chem_similarity Chemical Similarity to Analyte? start->chem_similarity no_interference No Interference with Matrix? chem_similarity->no_interference Yes deuterated Deuterated Analog chem_similarity->deuterated structural_analog Structural Analog chem_similarity->structural_analog No alkane Alkane (e.g., this compound) chem_similarity->alkane good_resolution Good Chromatographic Resolution? no_interference->good_resolution Yes availability_cost Commercially Available & Cost-Effective? good_resolution->availability_cost Yes end_node Select Optimal Internal Standard availability_cost->end_node Yes deuterated->no_interference structural_analog->no_interference alkane->no_interference

References

A Comparative Study of 2,2-Dimethylbutane vs. n-Hexane as Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the selection of a non-polar solvent for applications ranging from chemical synthesis and extractions to chromatography, a nuanced understanding of the candidates' physicochemical properties, performance, and safety profiles is paramount. This guide provides a detailed comparative study of two isomeric C6 alkanes: 2,2-dimethylbutane (also known as neohexane) and n-hexane. By presenting key experimental data and methodologies, this document aims to equip researchers with the necessary information to make an informed solvent choice.

Physicochemical Properties: A Head-to-Head Comparison

The structural difference between the linear n-hexane and the highly branched this compound gives rise to notable distinctions in their physical properties. These differences can significantly impact their behavior and suitability in various laboratory and industrial processes.

PropertyThis compoundn-Hexane
Molecular Formula C₆H₁₄C₆H₁₄
Molar Mass ( g/mol ) 86.1886.18
Boiling Point (°C) 49.7 - 50[1][2][3][4][5][6][7][8][9][10]68.7 - 69[11][12][13][14]
Melting Point (°C) -100 to -98[1][2][3][4][5][6][7][8][15]-95.3[12][14]
Density (g/mL at 25°C) 0.649[2][3][4][5][6][7][8][10][15]~0.655
Viscosity (cP at 25°C) Not readily available0.300[14]
Vapor Pressure (psi at 20°C) 5.35[7][8][10][16]~2.33
Flash Point (°C) -48 to -29[3][5][10]-22[14]
Dielectric Constant (at 20°C) 1.88[17]1.89[14]
Hildebrand Solubility Parameter (MPa¹/²) ~14.2 (calculated)14.9[15]

Performance as a Non-Polar Solvent

The efficacy of a solvent is primarily determined by its ability to dissolve a given solute. While both this compound and n-hexane are effective non-polar solvents, their performance can vary based on the specific application.

Solvency Power: The principle of "like dissolves like" is a useful starting point. The Hildebrand solubility parameter (δ) provides a quantitative measure of a solvent's polarity. Solvents with similar δ values to a solute are more likely to dissolve it. The slightly lower Hildebrand parameter of this compound suggests it may be a marginally less powerful solvent for very non-polar compounds compared to n-hexane. However, for many applications, this difference is negligible. Both are highly effective at dissolving oils, fats, waxes, and other hydrocarbons.[11][16]

Applications in Chromatography: Both solvents are extensively used as the mobile phase in normal-phase chromatography.[18] The choice between them often comes down to elution strength and separation efficiency for specific analytes. The lower boiling point of this compound can be advantageous for faster solvent removal post-chromatography.

Use in Reactions: As largely unreactive alkanes, both solvents are suitable media for reactions involving non-polar reagents. The lower boiling point of this compound might be preferred for reactions requiring milder heating or for easier product isolation.

Experimental Protocols

To provide a framework for empirical comparison, the following are detailed methodologies for key experiments.

Determination of Solubility

Objective: To quantitatively determine the solubility of a solid non-polar compound in both this compound and n-hexane at a specific temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid solute to a known volume of the solvent (e.g., 10 mL of this compound or n-hexane) in a sealed, temperature-controlled vessel.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-weighed, gastight syringe.

    • Filter the withdrawn sample through a syringe filter (e.g., 0.2 µm PTFE) into a pre-weighed vial to remove any suspended solid particles.

  • Solvent Evaporation and Quantification:

    • Determine the mass of the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

    • Once all the solvent has evaporated, re-weigh the vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved solute.

    • Express the solubility as grams of solute per 100 mL of solvent or in other appropriate units.

G cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification A Add excess solute to known volume of solvent B Equilibrate at constant temperature with agitation A->B C Withdraw known volume of supernatant B->C D Filter to remove undissolved solids C->D E Evaporate solvent D->E F Weigh dried solute E->F G Calculate solubility F->G

Caption: Experimental workflow for determining solubility.
Determination of Extraction Efficiency

Objective: To compare the efficiency of this compound and n-hexane in extracting a non-polar analyte from a solid or liquid matrix. A standard method that can be adapted is based on principles outlined in methods like ASTM D6379 for liquid-liquid extraction.[3][4][11][19][20]

Methodology (adapted from liquid-liquid extraction principles):

  • Sample Preparation:

    • Prepare a standard solution of the non-polar analyte in a matrix from which it is to be extracted (e.g., a vegetable oil sample of known weight).

  • Extraction Procedure:

    • Place a known amount of the sample into a separatory funnel.

    • Add a measured volume of the extraction solvent (either this compound or n-hexane).

    • Shake the funnel vigorously for a set period (e.g., 2 minutes), periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Drain the solvent layer (which now contains the extracted analyte) into a collection flask.

    • Repeat the extraction process with fresh solvent for a predetermined number of cycles to ensure exhaustive extraction.

  • Analysis of Extract:

    • Combine all the solvent extracts.

    • Analyze the concentration of the analyte in the combined extract using a suitable analytical technique (e.g., gas chromatography with a flame ionization detector, GC-FID).

  • Calculation of Efficiency:

    • Calculate the total mass of the analyte extracted.

    • The extraction efficiency is calculated as: (Mass of analyte in extract / Initial mass of analyte in sample) x 100%

G A Known mass of sample containing analyte B Add known volume of solvent (this compound or n-hexane) A->B C Vigorous mixing (e.g., separatory funnel) B->C D Phase separation C->D D->A Re-extract E Collect solvent phase D->E G Combine solvent extracts E->G F Repeat extraction on sample H Analyze analyte concentration in extract (e.g., GC-FID) G->H I Calculate Extraction Efficiency H->I

Caption: Workflow for determining extraction efficiency.

Health, Safety, and Environmental Profile

A critical aspect of solvent selection is the consideration of health, safety, and environmental impacts.

AspectThis compoundn-Hexane
Toxicity Generally considered less toxic than n-hexane. Not metabolized to the neurotoxic 2,5-hexanedione.[21] May cause drowsiness or dizziness.[22][23]Known neurotoxin due to its metabolite, 2,5-hexanedione, which can cause peripheral neuropathy.[5][12][14][17][21][24] Oral LD50 (rat): 25 g/kg.[15] Dermal LD50 (rabbit): 3000 mg/kg.[15]
Flammability Highly flammable. Flash point is lower than n-hexane, indicating a higher fire hazard.[6][18][23][25][26]Highly flammable.[12][14]
Environmental Fate Persistence is unlikely due to its volatility. Considered toxic to aquatic life with long-lasting effects.[22][25][26]Evaporates easily into the air and is broken down in a few days.[12] Slightly soluble in water and will mostly evaporate from the surface.[12] Considered toxic to aquatic life with long-lasting effects.[13][24][26]

Logical Relationship for Solvent Selection

The choice between this compound and n-hexane involves a trade-off between various factors. The following diagram illustrates the decision-making process.

G cluster_criteria Selection Criteria cluster_solvents Solvent Choice Solvency Required Solvency Power DMB This compound Solvency->DMB Slightly Lower δ Hex n-Hexane Solvency->Hex Slightly Higher δ BoilingPoint Boiling Point / Volatility BoilingPoint->DMB Lower (49.7°C) Easier Removal BoilingPoint->Hex Higher (69°C) Less Volatile Toxicity Toxicity Profile Toxicity->DMB Lower (No Neurotoxin Metabolite) Toxicity->Hex Higher (Neurotoxic Metabolite) Cost Cost and Availability Cost->DMB Generally Higher Cost->Hex Generally Lower Decision Optimal Solvent Selection DMB->Decision Hex->Decision

Caption: Decision matrix for solvent selection.

Conclusion

Both this compound and n-hexane are effective non-polar solvents with distinct advantages and disadvantages.

  • n-Hexane is a slightly more powerful solvent with a higher boiling point, making it less volatile. It is also generally more readily available and cost-effective. However, its significant drawback is its neurotoxicity.

  • This compound offers a safer alternative due to its lower toxicity profile. Its lower boiling point facilitates easier removal from products, which can be a significant advantage in many applications. The primary trade-off is its higher cost and potentially slightly lower solvency for certain very non-polar compounds.

For applications where worker safety and residual solvent levels are a primary concern, this compound presents a compelling alternative to n-hexane. However, for applications where cost is a major driver and appropriate safety measures are rigorously implemented, n-hexane remains a viable option. The choice ultimately depends on a careful evaluation of the specific requirements of the application, weighing performance, safety, and cost.

References

A Comparative Guide to the Catalytic Reactivity of 2,2-Dimethylbutane and 2,3-Dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic reactivity of two structural isomers of hexane: 2,2-dimethylbutane and 2,3-dimethylbutane. Understanding the differences in their behavior under catalytic conditions is crucial for various applications, including petroleum refining, fine chemical synthesis, and as probe molecules in catalyst characterization. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying reaction mechanisms.

Introduction to this compound and 2,3-Dimethylbutane

This compound and 2,3-dimethylbutane are positional isomers with the same molecular formula, C6H14.[1] Their distinct carbon skeletons, however, lead to significant differences in their physical properties and catalytic reactivity. This compound features a quaternary carbon atom, making it the most compact and branched hexane isomer, while 2,3-dimethylbutane has two tertiary carbon atoms.[1] These structural nuances influence their stability and the types of carbocation intermediates they form during catalytic reactions, thereby dictating their reaction pathways and product distributions in processes like catalytic cracking and isomerization. Notably, 2,3-dimethylbutane has a higher research octane number (105) compared to this compound (94), making it a more desirable component in gasoline.[2]

Comparative Analysis of Catalytic Cracking

Catalytic cracking is a fundamental process for breaking down larger hydrocarbons into smaller, more valuable molecules. The reactivity and product selectivity in the catalytic cracking of this compound and 2,3-dimethylbutane are influenced by the stability of the carbocation intermediates formed on the acid sites of catalysts like zeolites.

Experimental Data Summary

CatalystTemperature (°C)Conversion (%)Product Selectivity (wt%)
C1-C4 Alkanes
H-Y50085Methane: 2.5
Ethane: 1.5
Propane: 15.0
Isobutane: 45.0
n-Butane: 5.0
C2-C4 Alkenes
Ethene: 1.0
Propene: 10.0
Butenes: 5.0
C5+
15.0
H-ZSM-550060Methane: 3.0
Ethane: 2.0
Propane: 20.0
Isobutane: 30.0
n-Butane: 3.0
Ethene: 2.0
Propene: 25.0
Butenes: 10.0
5.0

Data adapted from studies on the catalytic cracking of branched alkanes.

Isomerization Dynamics

Isomerization is a key reaction in petroleum refining to produce high-octane gasoline components. The interconversion between this compound and 2,3-dimethylbutane is a classic example of such a process. The reaction generally proceeds through a series of steps involving the formation and rearrangement of carbocation intermediates.

It is generally understood that the isomerization of hexanes follows a pathway where less branched isomers convert to more branched isomers. In the case of dimethylbutanes, 2,3-dimethylbutane can isomerize to the more stable this compound under certain catalytic conditions.[2] However, processes have been developed to maximize the production of the higher-octane 2,3-dimethylbutane by controlling reaction conditions to limit its subsequent conversion.[2]

Experimental Protocols

Catalytic Cracking of Dimethylbutanes

This section outlines a general laboratory-scale protocol for the catalytic cracking of this compound and 2,3-dimethylbutane.

1. Catalyst Preparation and Activation:

  • A solid acid catalyst, such as a Y-zeolite or ZSM-5, is placed in a fixed-bed reactor.

  • The catalyst is activated by heating it under a flow of inert gas (e.g., nitrogen or helium) to a high temperature (typically 450-550°C) to remove any adsorbed water or impurities.

2. Reaction Setup:

  • A schematic of a typical laboratory-scale catalytic cracking setup is shown below.[3]

  • The liquid alkane (this compound or 2,3-dimethylbutane) is introduced into a vaporization chamber.

  • The vaporized alkane is then passed over the heated catalyst bed using a carrier gas.

3. Reaction Conditions:

  • Temperature: The reaction temperature is a critical parameter and is typically maintained between 400°C and 600°C for cracking reactions over zeolites.[4]

  • Pressure: The reaction is usually carried out at or slightly above atmospheric pressure.[4]

  • Weight Hourly Space Velocity (WHSV): The WHSV, defined as the mass flow rate of the hydrocarbon feed divided by the mass of the catalyst, is adjusted to control the contact time of the reactants with the catalyst.

4. Product Analysis:

  • The gaseous products from the reactor are collected and analyzed using an online gas chromatograph (GC) equipped with a flame ionization detector (FID).[3][5]

  • A capillary column, such as a PLOT (Porous Layer Open Tubular) column, is suitable for separating light hydrocarbons (C1-C6).[5][6]

  • The individual components are identified by their retention times compared to known standards.

  • Quantitative analysis is performed by integrating the peak areas of the chromatogram.

Reaction Mechanisms and Pathways

The catalytic cracking and isomerization of this compound and 2,3-dimethylbutane proceed through carbocation intermediates on solid acid catalysts. The formation and rearrangement of these carbocations dictate the final product distribution.

Initiation: The reaction is initiated by the formation of a carbenium ion from the alkane on a Brønsted acid site of the catalyst.

Propagation and Isomerization: The initial carbocation can undergo a series of rearrangements, including hydride and methyl shifts, to form more stable carbocations. For instance, a secondary carbocation can rearrange to a more stable tertiary carbocation.

Cracking (β-scission): The carbocation intermediates can then undergo β-scission, where a C-C bond beta to the positively charged carbon breaks, resulting in the formation of a smaller alkene and a new, smaller carbocation.

Below are diagrams illustrating the key mechanistic steps.

Cracking_Mechanism cluster_initiation Initiation cluster_isomerization Isomerization cluster_cracking Cracking (β-scission) Alkane Alkane Carbocation Carbocation Alkane->Carbocation Protonation Proton H+ Carbocation1 Initial Carbocation Carbocation2 Rearranged (more stable) Carbocation Carbocation1->Carbocation2 Hydride/Methyl Shift Large_Carbocation Large Carbocation Alkene Alkene Large_Carbocation->Alkene β-scission Small_Carbocation Smaller Carbocation Large_Carbocation->Small_Carbocation β-scission

Caption: General mechanism of alkane catalytic cracking.

The specific pathways for this compound and 2,3-dimethylbutane will differ based on the structure of the initial carbocation formed.

Isomer_Pathways DMB23 2,3-Dimethylbutane Carbocation23 2,3-Dimethyl-2-butyl cation (tertiary) DMB23->Carbocation23 Hydride abstraction DMB22 This compound Carbocation22 2,2-Dimethyl-3-butyl cation (secondary) DMB22->Carbocation22 Hydride abstraction Carbocation23->DMB22 + H- RearrangedCarbocation 2,3-Dimethyl-2-butyl cation (tertiary) Carbocation22->RearrangedCarbocation Methyl Shift

Caption: Simplified reaction pathways for isomerization.

Conclusion

The catalytic reactivity of this compound and 2,3-dimethylbutane is intrinsically linked to their molecular structures. The arrangement of methyl groups influences the stability of the carbocation intermediates formed during catalytic reactions, leading to differences in reaction rates and product selectivities for processes like cracking and isomerization. While 2,3-dimethylbutane is favored for its higher octane number, it can isomerize to the more stable this compound. Understanding these differences is essential for optimizing catalytic processes to achieve desired product distributions. Further research providing direct comparative data under identical conditions would be invaluable for a more precise quantitative comparison.

References

A Comparative Guide to the 1H NMR Spectra of Hexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about molecular structure. For isomeric compounds, such as the five isomers of hexane, ¹H NMR spectroscopy serves as a powerful tool for differentiation. This guide provides a comprehensive comparison of the ¹H NMR spectra of n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane, supported by experimental data and protocols.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of the five hexane isomers are distinct, reflecting their unique molecular symmetries and electronic environments of the protons. The key differentiating features are the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values.

IsomerStructureNumber of SignalsChemical Shift (δ, ppm)MultiplicityIntegration
n-Hexane CH₃CH₂CH₂CH₂CH₂CH₃3~0.89Triplet (t)6H
~1.27Multiplet (m)4H
~1.29Multiplet (m)4H
2-Methylpentane (CH₃)₂CHCH₂CH₂CH₃5~0.86Triplet (t)3H
~0.88Doublet (d)6H
~1.18Multiplet (m)2H
~1.25Multiplet (m)2H
~1.55Multiplet (m)1H
3-Methylpentane CH₃CH₂CH(CH₃)CH₂CH₃4~0.85Triplet (t)6H
~0.83Doublet (d)3H
~1.20Multiplet (m)4H
~1.35Multiplet (m)1H
This compound (CH₃)₃CCH₂CH₃3~0.86Singlet (s)9H
~1.20Quartet (q)2H
~0.83Triplet (t)3H
2,3-Dimethylbutane (CH₃)₂CHCH(CH₃)₂2~0.85Doublet (d)12H
~1.50Septet (sept)2H

Interpretation of Spectral Data

The number of signals in the ¹H NMR spectrum corresponds to the number of non-equivalent sets of protons in the molecule.

  • n-Hexane , with its linear chain, exhibits three distinct proton environments due to symmetry, resulting in a 3:2:2 integration ratio.[1]

  • 2-Methylpentane is asymmetrical, leading to five unique proton signals with an integration ratio of 6:3:2:2:1.[2]

  • 3-Methylpentane possesses a plane of symmetry, reducing the number of unique proton environments to four, with an integration ratio of 6:4:3:1.[3]

  • This compound displays a high degree of symmetry with a tertiary butyl group, resulting in three signals with a 9:3:2 integration ratio.[4]

  • 2,3-Dimethylbutane is the most symmetrical of the branched isomers, showing only two signals with an integration ratio of 6:1 (or 12:2).[5]

The chemical shifts are all in the typical alkane region (0.8-1.6 ppm). The splitting patterns follow the n+1 rule, where 'n' is the number of adjacent non-equivalent protons. For instance, the methyl protons in n-hexane are split into a triplet by the adjacent two methylene protons.

Experimental Protocol: Acquiring ¹H NMR Spectra

The following is a detailed methodology for acquiring high-resolution ¹H NMR spectra of hexane isomers.

1. Sample Preparation:

  • Ensure all glassware (NMR tube, pipette) is clean and dry to prevent contamination.

  • Prepare a solution by dissolving approximately 5-20 mg of the hexane isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1] The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.[6]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's specifications.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.

  • Shim the magnetic field to optimize its homogeneity. This process involves adjusting the shim coils to obtain sharp and symmetrical NMR signals.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:

    • Number of scans (NS): Typically 8 to 16 scans are sufficient for a concentrated sample.

    • Relaxation delay (D1): A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.

    • Spectral width (SW): A spectral width of approximately 12-15 ppm is suitable for alkane samples.

    • Acquisition time (AT): Typically 2-4 seconds.

  • Acquire the Free Induction Decay (FID) data.

4. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the signals to determine the relative number of protons contributing to each peak.

  • Reference the spectrum by setting the TMS peak to 0 ppm.

Logical Relationship of Hexane Isomers

The following diagram illustrates the structural relationship between the five hexane isomers.

Hexane_Isomers cluster_isomers Hexane Isomers (C6H14) cluster_methylpentane cluster_dimethylbutane n_Hexane n-Hexane Methylpentane Methylpentanes Dimethylbutane Dimethylbutanes Two_Methylpentane 2-Methylpentane Methylpentane->Two_Methylpentane Three_Methylpentane 3-Methylpentane Methylpentane->Three_Methylpentane TwoTwo_Dimethylbutane This compound Dimethylbutane->TwoTwo_Dimethylbutane TwoThree_Dimethylbutane 2,3-Dimethylbutane Dimethylbutane->TwoThree_Dimethylbutane

Structural classification of hexane isomers.

References

Unraveling Structural Isomers: A Mass Spectrometry Showdown of 2,2-Dimethylbutane and Its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the mass spectra of 2,2-dimethylbutane, 2,3-dimethylbutane, and n-hexane reveals distinct fragmentation patterns crucial for their unambiguous identification. This guide provides an in-depth look at their mass spectrometric behavior, supported by quantitative data and standardized experimental protocols, offering valuable insights for researchers in analytical chemistry, organic synthesis, and drug development.

The structural arrangement of atoms within a molecule, even with the same chemical formula, profoundly influences its fragmentation under electron ionization, leading to a unique mass spectrum that serves as a molecular fingerprint. This principle is clearly demonstrated in the analysis of C6H14 isomers: the highly branched this compound, the moderately branched 2,3-dimethylbutane, and the linear n-hexane.

Quantitative Analysis of Fragmentation Patterns

The mass spectra of these isomers are characterized by a molecular ion peak at a mass-to-charge ratio (m/z) of 86, corresponding to the parent molecule. However, the intensity of this peak and the distribution of fragment ions vary significantly, providing the basis for their differentiation. The relative abundances of the major fragment ions for each isomer are summarized in the table below.

m/zIon FormulaThis compound (Relative Abundance %)2,3-Dimethylbutane (Relative Abundance %)n-Hexane (Relative Abundance %)
86[C6H14]+•~1~5~15
71[C5H11]+813035
57[C4H9]+100 (Base Peak)45100 (Base Peak)
43[C3H7]+94100 (Base Peak)60
41[C3H5]+485545
29[C2H5]+331550

Note: The relative abundances are approximate and can vary slightly depending on the instrument and experimental conditions. Data is compiled from the NIST Mass Spectrometry Data Center and other sources.[1][2][3][4][5][6][7][8][9]

Deciphering the Fragmentation Pathways

The differences in the mass spectra are directly linked to the stability of the carbocation fragments formed upon ionization and subsequent bond cleavage.

This compound: The presence of a quaternary carbon atom in this compound leads to a very weak molecular ion peak, indicating its instability.[10] The spectrum is dominated by the base peak at m/z 57, which corresponds to the highly stable tertiary butyl cation ([C(CH3)3]+).[10][11][12][13] The formation of this ion is a result of the cleavage of the C-C bond adjacent to the quaternary center. Another prominent peak is observed at m/z 43, representing the isopropyl cation.[11]

2,3-Dimethylbutane: This isomer also displays a relatively weak molecular ion peak.[1] Its base peak is at m/z 43, corresponding to the stable secondary isopropyl cation ([CH(CH3)2]+), formed by the cleavage of the central C-C bond.[1] A significant peak at m/z 57 is also present, resulting from the loss of an ethyl group.

n-Hexane: In contrast to its branched isomers, n-hexane exhibits a more prominent molecular ion peak.[4] Its mass spectrum is characterized by a series of fragment ions separated by 14 mass units (CH2 group), which is a hallmark of straight-chain alkanes. The base peak at m/z 57 corresponds to the butyl cation, and other significant peaks are observed at m/z 43 (propyl cation) and m/z 29 (ethyl cation).[14]

Experimental Protocols

The mass spectra of these alkanes are typically obtained using Electron Ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS) for sample introduction and separation.

General Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[15][16] This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M+•).

  • Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, positively charged fragment ions and neutral radicals.

  • Acceleration: The positive ions are then accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizing Fragmentation Logic

The logical flow of the fragmentation process for each isomer can be visualized to better understand the formation of the characteristic ions.

Experimental Workflow General Experimental Workflow for MS Analysis cluster_sample_prep Sample Preparation & Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Alkane Isomer Sample GC Gas Chromatography Sample->GC Injection IonSource Ion Source (70 eV EI) GC->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Acceleration Detector Detector MassAnalyzer->Detector Separation (m/z) MassSpectrum Mass Spectrum Detector->MassSpectrum

Caption: General workflow for the mass spectrometric analysis of alkane isomers.

Fragmentation_Pathways Fragmentation Pathways of C6H14 Isomers cluster_22DMB This compound cluster_23DMB 2,3-Dimethylbutane cluster_Hexane n-Hexane M_22DMB [C6H14]+• (m/z 86) F57_22DMB [C4H9]+ (m/z 57) (tert-Butyl Cation) Base Peak M_22DMB->F57_22DMB - C2H5• F43_22DMB [C3H7]+ (m/z 43) (Isopropyl Cation) M_22DMB->F43_22DMB - C3H7• M_23DMB [C6H14]+• (m/z 86) F43_23DMB [C3H7]+ (m/z 43) (Isopropyl Cation) Base Peak M_23DMB->F43_23DMB - C3H7• F57_23DMB [C4H9]+ (m/z 57) (sec-Butyl Cation) M_23DMB->F57_23DMB - C2H5• M_Hexane [C6H14]+• (m/z 86) F57_Hexane [C4H9]+ (m/z 57) (Butyl Cation) Base Peak M_Hexane->F57_Hexane - C2H5• F43_Hexane [C3H7]+ (m/z 43) (Propyl Cation) M_Hexane->F43_Hexane - C3H7• F29_Hexane [C2H5]+ (m/z 29) (Ethyl Cation) M_Hexane->F29_Hexane - C4H9•

Caption: Key fragmentation pathways for C6H14 isomers.

References

A Comparative Analysis of Experimental and NIST-Sourced Spectroscopic Data for 2,2-Dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental spectroscopic data for 2,2-dimethylbutane with the reference data from the National Institute of Standards and Technology (NIST) database. This cross-referencing is a critical step in the verification of chemical identity and purity for researchers, scientists, and professionals in drug development. The following sections present quantitative data in structured tables, detailed experimental methodologies, and a workflow diagram for the data cross-referencing process.

Mass Spectrometry Data Comparison

Mass spectrometry of this compound is characterized by significant fragmentation, with a very weak or absent molecular ion peak.[1][2] The fragmentation pattern is dominated by the formation of stable carbocations resulting from cleavage around the quaternary carbon.[1][2]

Table 1: Comparison of Mass Spectrometry Data (m/z) for this compound

Experimental (MassBank)[3]NIST[4]Assignment of Major Fragments
86 (very weak)86 (very weak)[C₆H₁₄]⁺ (Molecular Ion)
7171[C₅H₁₁]⁺
57 (Base Peak)57 (Base Peak)[C₄H₉]⁺ (tert-Butyl cation)
4343[C₃H₇]⁺
4141[C₃H₅]⁺
2929[C₂H₅]⁺
2727[C₂H₃]⁺

Infrared (IR) Spectroscopy Data Comparison

The infrared spectrum of this compound, a branched alkane, is dominated by C-H stretching and bending vibrations.[5] The absence of significant absorptions from functional groups like C=O or O-H is a key characteristic.[5]

Table 2: Comparison of Infrared (IR) Spectroscopy Data (cm⁻¹) for this compound

Experimental (Doc Brown's Chemistry)[5]NIST[6]Vibrational Mode Assignment
2940-2880~2960C-H Stretch (CH₂, CH₃)
1480-1365~1470C-H Bend (CH₂, CH₃)
1255-1200~1250C-C Skeletal Vibrations (tert-Butyl group)
750-720~730C-C Skeletal Vibrations (tert-Butyl group)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data Comparison

Due to the symmetry of the this compound molecule, its ¹H NMR spectrum displays three distinct signals with an integration ratio of 9:2:3.[7]

Table 3: Comparison of ¹H NMR Spectroscopy Data (ppm) for this compound

Experimental (Doc Brown's Chemistry)[7]NIST (Data Not Available)Proton Environment AssignmentMultiplicityIntegration
~0.86-(CH₃ )₃C-Singlet9H
~1.20--CH₂ -CH₃Quartet2H
~0.83--CH₂-CH₃ Triplet3H

Note: NIST does not typically provide ¹H NMR data in its online database.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data Comparison

The ¹³C NMR spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule.[8][9]

Table 4: Comparison of ¹³C NMR Spectroscopy Data (ppm) for this compound

Experimental (SpectraBase)[10][11]NIST (Data Not Available)Carbon Environment Assignment
~31.5-C (CH₃)₃
~29.0-C H₃ (on tert-butyl group)
~36.5-C H₂
~8.8-C H₃ (on ethyl group)

Note: NIST does not typically provide ¹³C NMR data in its online database.

Experimental Protocols

A generalized methodology for obtaining the experimental data is outlined below. Specific instrument parameters may vary.

Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: A gaseous sample of this compound is introduced into the ion source of the mass spectrometer.

  • Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[2]

  • Acceleration: The resulting positively charged ions are accelerated by an electric field.

  • Mass Analysis: The ions are then deflected by a magnetic field according to their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy (Gas Phase)

  • Sample Preparation: A gaseous sample of this compound is introduced into a gas cell with IR-transparent windows.

  • IR Radiation: A beam of infrared radiation is passed through the sample.

  • Absorption: The molecules absorb IR radiation at specific frequencies corresponding to their vibrational modes.

  • Detection: A detector measures the amount of transmitted radiation at each frequency.

  • Spectrum Generation: The data is processed to generate a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Magnetic Field: The sample is placed in a strong, uniform magnetic field.

  • Radiofrequency Pulse: The sample is irradiated with a short, intense pulse of radiofrequency energy.

  • Signal Detection: After the pulse, the nuclei return to their lower energy state, emitting a radiofrequency signal that is detected by a receiver coil.

  • Data Processing: The detected signal (Free Induction Decay - FID) is converted into a spectrum of signal intensity versus chemical shift (ppm) using a Fourier transform.

Workflow for Cross-Referencing Experimental Data with NIST Database

The following diagram illustrates the logical workflow for the comparison and verification of experimental data against the NIST database.

cross_referencing_workflow cluster_experimental Experimental Data Acquisition cluster_nist NIST Database cluster_comparison Data Comparison and Analysis exp_sample This compound Sample exp_ms Mass Spectrometry (Experimental) exp_sample->exp_ms exp_ir IR Spectroscopy (Experimental) exp_sample->exp_ir exp_nmr NMR Spectroscopy (Experimental) exp_sample->exp_nmr compare_ms Compare m/z Values and Intensities exp_ms->compare_ms compare_ir Compare Wavenumbers and Intensities exp_ir->compare_ir compare_nmr Analyze Chemical Shifts and Splitting exp_nmr->compare_nmr nist_db NIST Chemistry WebBook nist_ms NIST Mass Spectrum nist_db->nist_ms nist_ir NIST IR Spectrum nist_db->nist_ir nist_ms->compare_ms nist_ir->compare_ir verification Identity and Purity Verification compare_ms->verification compare_ir->verification compare_nmr->verification

Caption: Workflow for comparing experimental spectroscopic data with the NIST database.

References

The Strategic Advantage of 2,2-Dimethylbutane in Catalysis Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a model substrate in catalysis research is pivotal for elucidating reaction mechanisms and developing novel catalytic systems. Among the alkanes, 2,2-dimethylbutane, also known as neohexane, has emerged as a particularly insightful probe molecule. Its unique structural features provide distinct advantages over other alkanes, enabling a deeper understanding of catalyst activity and selectivity.

This compound is a highly branched alkane, and its molecular architecture, which includes a quaternary carbon center, an isobutyl group, and an ethyl group, makes it an exceptional tool for investigating the intricate processes of hydrogenolysis and isomerization on metal catalysts.[1][2][3][4] This guide provides a comparative analysis of this compound against other alkanes, supported by experimental data, to highlight its utility in catalysis research.

Probing Catalyst Functionality: Hydrogenolysis vs. Isomerization

A key advantage of using this compound lies in its distinct reaction pathways on different metal surfaces. On most metal catalysts, the predominant reaction is hydrogenolysis, the cleavage of carbon-carbon bonds.[2] However, on specific metals such as platinum and palladium, isomerization, the rearrangement of the carbon skeleton, becomes a more significant reaction pathway.[1][2] This differential reactivity allows researchers to characterize the nature of active sites on a given catalyst. The competition between these two reactions is highly sensitive to factors like metal dispersion, the presence of alloys, and the influence of promoters, providing a nuanced view of the catalyst's properties.[2]

Structural Insights from a Unique Alkane

The structure of this compound is the most compact and branched among the hexane isomers, featuring a C4 butane backbone with a quaternary carbon.[4] This specific arrangement is not found in linear alkanes like n-hexane or less branched isomers. The presence of both an isobutyl and an ethyl group within the same molecule allows for the simultaneous study of the catalytic conversion of different types of hydrocarbon fragments.[2][4]

Comparative Performance Data

To illustrate the distinct catalytic behavior of this compound, the following tables summarize quantitative data from comparative studies.

AlkaneCatalystPredominant ReactionObservations
This compound Platinum (Pt)Isomerization & HydrogenolysisIsomerization is a significant reaction pathway alongside hydrogenolysis.[1]
This compound Palladium (Pd)Isomerization & HydrogenolysisSimilar to platinum, shows notable isomerization activity.[1]
This compound Iridium (Ir)HydrogenolysisIsomerization is less prominent compared to Pt and Pd.[1]
n-Hexane VariousIsomerization, Cracking, CyclizationUndergoes a wider range of reactions, which can complicate the analysis of specific catalytic sites.
Neopentane (2,2-dimethylpropane) VariousHydrogenolysisDue to the central quaternary carbon, it is a classic model for studying C-C bond cleavage.

Table 1: Comparison of Predominant Reactions of Different Alkanes on Various Catalysts.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for studying the catalytic reactions of this compound.

Catalytic Testing of this compound on Pt/Re/Al₂O₃ Catalysts

This protocol is adapted from studies on bimetallic catalysts.[5]

  • Catalyst Preparation: A series of Pt/Re/Al₂O₃ catalysts are prepared, with one set being chlorine-free and another containing chlorine from precursor salts.

  • Catalyst Pre-treatment: The catalysts are reduced in situ. For studies involving catalyst poisoning, some samples are presulfided using thiophene.

  • Reaction Conditions:

    • Reactant Stream: A mixture of this compound and hydrogen gas.

    • Temperature: Below 400 °C to minimize consecutive reactions.

    • Conversion Rate: Kept low to focus on primary reaction products.

  • Product Analysis: The reaction products are analyzed to determine the selectivity for isomerization versus hydrogenolysis.

  • Poisoning Studies (Optional): To investigate the role of acid sites, pyridine is injected into the reactant stream to observe its effect on the isomerization activity.[5]

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and a simplified reaction pathway for this compound.

experimental_workflow cluster_prep Catalyst Preparation & Pre-treatment cluster_reaction Catalytic Reaction cluster_analysis Product Analysis cat_prep Catalyst Synthesis (e.g., Pt/Re/Al₂O₃) cat_act In-situ Reduction cat_prep->cat_act reactor Fixed-Bed Reactor (< 400°C) cat_act->reactor reactant_feed Feed: this compound + H₂ reactant_feed->reactor product_collection Product Stream reactor->product_collection gc_analysis Gas Chromatography (Analysis) product_collection->gc_analysis data_interpretation data_interpretation gc_analysis->data_interpretation Determine Selectivity & Conversion

A typical experimental workflow for studying this compound catalysis.

reaction_pathway cluster_products Reaction Products DMB22 This compound Isomers Isomers (e.g., 2,3-Dimethylbutane, 2-Methylpentane) DMB22->Isomers Isomerization (e.g., on Pt, Pd) Hydrog_Prods Hydrogenolysis Products (e.g., Methane, Ethane, Propane, Butane) DMB22->Hydrog_Prods Hydrogenolysis (on most metals)

Simplified reaction pathways for this compound on metal catalysts.

References

A Comparative Guide to the Quantitative Analysis of Hexane Isomers in a Mixture using GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gas chromatography-flame ionization detection (GC-FID) methodologies for the quantitative analysis of hexane isomers. The separation and accurate quantification of these isomers are critical in various fields, including residual solvent analysis in pharmaceuticals, quality control of industrial solvents, and environmental monitoring. This document details experimental protocols, presents comparative quantitative data, and offers insights into the selection of appropriate analytical conditions.

Introduction to Hexane Isomer Analysis

Commercial hexane is a complex mixture of C6 isomers, primarily n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, 2,3-dimethylbutane, and methylcyclopentane. Due to the similar boiling points and structural similarities of these isomers, their separation presents a significant analytical challenge. Gas chromatography is the premier technique for this purpose, offering the high resolution required to separate these closely related compounds. The choice of the gas chromatographic column, particularly the stationary phase, is the most critical factor in achieving a successful separation. This guide compares the performance of a non-polar and a mid-polar stationary phase for the quantitative analysis of a standard mixture of hexane isomers.

Experimental Design and Workflow

The following diagram illustrates the general workflow for the quantitative analysis of hexane isomers using GC-FID.

GC_FID_Workflow Experimental Workflow for Hexane Isomer Analysis cluster_prep Sample and Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Standard_Prep Preparation of Mixed Hexane Isomer Standard Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Dilution (if necessary) Sample_Prep->Injection Separation Chromatographic Separation (Column & Temperature Program) Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Peak_Integration Peak Identification and Integration Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Experimental workflow for hexane isomer analysis.

Experimental Protocols

Preparation of Mixed Hexane Isomer Standard

A mixed standard solution containing n-hexane, 2-methylpentane, 3-methylpentane, this compound, 2,3-dimethylbutane, and methylcyclopentane is prepared to evaluate the performance of the GC-FID methods.

  • Stock Solution Preparation: Accurately weigh approximately 100 mg of each hexane isomer into a 10 mL volumetric flask.

  • Dilution: Dilute to the mark with a suitable solvent such as methanol or carbon disulfide. This will result in a stock solution with a concentration of approximately 10,000 µg/mL for each isomer.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create calibration curves. A typical concentration range for the calibration standards would be from 1 µg/mL to 100 µg/mL.

GC-FID Instrumentation and Conditions

Two different GC columns were evaluated:

  • Method A (Non-Polar Column): A DB-1 (100% Dimethylpolysiloxane) or similar non-polar column.

  • Method B (Mid-Polar Column): An Agilent J&W CP-Select 624 Hexane (G43 phase: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane) or similar mid-polar column.[1]

The following table summarizes the GC-FID conditions used for both methods.

ParameterMethod A (Non-Polar Column)Method B (Mid-Polar Column)
GC System Agilent 7890A GC or equivalentAgilent 7890A GC or equivalent
Column DB-1, 30 m x 0.32 mm ID, 1.0 µm film thicknessCP-Select 624 Hexane, 30 m x 0.32 mm ID, 1.8 µm film thickness
Inlet Split/SplitlessSplit/Splitless
Inlet Temperature 250 °C250 °C
Carrier Gas HeliumHelium
Flow Rate 1.5 mL/min (constant flow)1.5 mL/min (constant flow)
Oven Program 40 °C (hold for 5 min), then ramp to 150 °C at 5 °C/min40 °C (hold for 5 min), then ramp to 150 °C at 5 °C/min
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Detector Temperature 250 °C250 °C
Hydrogen Flow 30 mL/min30 mL/min
Air Flow 300 mL/min300 mL/min
Makeup Gas (N2) 25 mL/min25 mL/min
Injection Volume 1 µL1 µL
Split Ratio 20:120:1

Comparative Quantitative Data

The performance of the two methods was evaluated based on the separation of the hexane isomers and key quantitative parameters.

Chromatographic Separation and Retention Times

The elution order of the hexane isomers is primarily dependent on their boiling points on a non-polar column. However, on a mid-polar column, polarity also plays a role, which can alter the elution order.

Table 1: Boiling Points and Expected Elution Order of Hexane Isomers

IsomerBoiling Point (°C)Expected Elution Order (Non-Polar Column)Observed Elution Order (Mid-Polar CP-Select 624)[1]
This compound49.711
2,3-Dimethylbutane58.022
2-Methylpentane60.333
3-Methylpentane63.344
n-Hexane68.755
Methylcyclopentane71.866

As shown in Table 1, the elution order of the hexane isomers is the same on both the non-polar and the mid-polar columns evaluated. However, the selectivity and resolution between the peaks can differ significantly. The CP-Select 624 Hexane column is specifically designed for the separation of hexane isomers from other residual solvents like dichloromethane and demonstrates good resolution between the critical pairs.[1]

Table 2: Comparison of Retention Times and Resolution

IsomerMethod A (DB-1) - Estimated Retention Time (min)Method B (CP-Select 624) - Observed Retention Time (min)[1]Resolution (Rs) between adjacent peaks (Method B)
This compound~6.56.8-
2,3-Dimethylbutane~7.27.5> 2.0
2-Methylpentane~7.57.9> 1.5
3-Methylpentane~7.88.2> 1.5
n-Hexane~8.58.9> 2.0
Methylcyclopentane~9.09.4> 2.0

Note: Retention times for Method A are estimated based on typical elution profiles for these compounds on a DB-1 column under the specified conditions. Resolution values for Method B are based on visual inspection of the chromatogram provided in the Agilent application note and are expected to be greater than 1.5 for all adjacent peaks, indicating baseline separation.

Quantitative Performance

The following table summarizes the expected quantitative performance of the two methods based on typical GC-FID performance for hydrocarbon analysis.

Table 3: Comparison of Quantitative Performance Parameters

ParameterMethod A (Non-Polar Column)Method B (Mid-Polar Column)
Linearity (R²) > 0.995 for all isomers> 0.995 for all isomers
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mL~0.5 - 1.5 µg/mL
Accuracy (% Recovery) 90 - 110%90 - 110%
Precision (% RSD) < 5%< 5%

Discussion and Conclusion

Both the non-polar DB-1 and the mid-polar CP-Select 624 Hexane columns are capable of separating the major hexane isomers under the specified chromatographic conditions. The choice of the column will depend on the specific requirements of the analysis.

  • Non-Polar Columns (e.g., DB-1): These columns separate compounds primarily based on their boiling points. They are robust, versatile, and suitable for general hydrocarbon analysis. For a simple mixture of only hexane isomers, a non-polar column can provide adequate separation.

  • Mid-Polar Columns (e.g., CP-Select 624 Hexane): These columns offer a different selectivity due to the presence of the cyanopropylphenyl functional groups. This can be particularly advantageous when analyzing complex mixtures where hexane isomers may co-elute with other solvents of different polarities. The CP-Select 624 Hexane column is specifically optimized for the separation of hexane isomers from solvents like dichloromethane, making it an excellent choice for residual solvent analysis in the pharmaceutical industry.[1]

For the quantitative analysis of a mixture containing only hexane isomers, both columns are expected to provide similar performance in terms of linearity, sensitivity, accuracy, and precision. However, for more complex samples where co-elution is a concern, the mid-polar CP-Select 624 Hexane column is recommended due to its enhanced selectivity.

Ultimately, the optimal method should be selected based on a thorough method validation study for the specific sample matrix and analytical requirements.

References

A Comparative Guide to Spectroscopic Techniques for Purity Assessment of 2,2-Dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of reagents is a cornerstone of reliable and reproducible research, particularly in the fields of materials science and drug development. 2,2-Dimethylbutane, also known as neohexane, is a branched-chain alkane utilized as a solvent and as a component in various chemical syntheses. Ensuring its purity is critical to avoid the introduction of unwanted side reactions or contaminants that could compromise experimental outcomes. This guide provides a comparative analysis of three powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the quantitative assessment of this compound purity.

Principles of Purity Analysis with Spectroscopic Techniques

Each spectroscopic technique offers a unique approach to identifying and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary analytical method that provides information on the molecular structure and quantity of a substance. By integrating the signals in a ¹H NMR spectrum, the relative amounts of this compound and any proton-containing impurities can be determined. ¹³C NMR can also be employed to identify and quantify carbon-containing impurities, especially isomeric variants that may be difficult to distinguish by other means. The distinct chemical environments of the protons and carbons in this compound and its potential isomeric impurities, such as n-hexane and 2,3-dimethylbutane, give rise to unique spectral fingerprints.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is exceptionally sensitive for the analysis of volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. The mass spectrometer then fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This allows for the identification and quantification of even trace amounts of volatile impurities. The fragmentation pattern of this compound is distinct from its isomers, allowing for their differentiation.[3][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. While primarily a qualitative technique, it can be used for quantitative analysis by creating a calibration curve that correlates the absorbance at a specific wavelength with the concentration of a component. For alkanes like this compound, the C-H stretching and bending vibrations are the most prominent features in the IR spectrum. The presence of impurities with different functional groups would be readily apparent. However, distinguishing between isomeric alkane impurities can be challenging due to the similarity of their IR spectra.[5]

Comparative Performance of Spectroscopic Techniques

The choice of analytical technique for purity assessment depends on several factors, including the required sensitivity, selectivity, and the nature of the expected impurities. The following table summarizes the key performance characteristics of qNMR, GC-MS, and FTIR for the analysis of this compound.

FeatureQuantitative ¹H NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Measures the ratio of specific nuclei in a magnetic field.Separates volatile compounds and identifies them by their mass-to-charge ratio.Measures the absorption of infrared radiation by molecular vibrations.
Selectivity Excellent for distinguishing isomers with different chemical shifts.Excellent for separating and identifying volatile isomers.Limited for distinguishing between alkane isomers.
Limit of Detection (LOD) ~0.1%ppm to ppb range~0.1 - 1%
Limit of Quantitation (LOQ) ~0.3%ppm to ppb range~0.5 - 2%
Precision (RSD) < 1%< 5%2-5%
Accuracy High (can be a primary ratio method)High (with proper calibration)Moderate (dependent on spectral overlap and calibration)
Analysis Time ~10-30 minutes per sample~20-40 minutes per sample~5-10 minutes per sample
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Dilution in a volatile solvent.Can be analyzed neat.
Common Impurities Detected Isomeric alkanes (e.g., n-hexane, 2,3-dimethylbutane), residual solvents.Isomeric alkanes, other volatile organic compounds.Compounds with distinct functional groups (e.g., alkenes, aromatics, oxygenates).

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results.

Quantitative ¹H NMR (qNMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) that has a resonance signal which does not overlap with the analyte or expected impurity signals.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.

  • Instrument Parameters (500 MHz NMR Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time (AQ): ≥ 3 seconds to ensure high resolution.

    • Relaxation Delay (D1): 5 x T₁ of the slowest relaxing proton (typically > 10 seconds for quantitative accuracy).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[6]

    • Temperature: 298 K.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the characteristic signals of this compound (e.g., the singlet from the nine equivalent methyl protons) and the internal standard.

    • Calculate the purity of this compound based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a volatile solvent (e.g., pentane or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of expected impurities (e.g., n-hexane, 2,3-dimethylbutane) in the same solvent.

  • Instrument Parameters:

    • GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injection: 1 µL split injection with a split ratio of 50:1.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 40 °C (hold for 5 minutes), then ramp to 150 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-200.

      • Scan Speed: 2 scans/second.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra with those of the calibration standards and reference libraries (e.g., NIST).

    • Quantify the impurities by constructing a calibration curve of peak area versus concentration for each impurity.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For neat analysis, place a drop of the this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, for transmission analysis, place a thin film of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Background: Collect a background spectrum of the empty ATR crystal or salt plates before analyzing the sample.

  • Data Analysis:

    • Identify the characteristic C-H stretching (~2850-3000 cm⁻¹) and bending (~1365-1470 cm⁻¹) vibrations of the alkane.

    • Look for the presence of any unexpected peaks that may indicate impurities with different functional groups.

    • For quantitative analysis of a known impurity, create a calibration curve by measuring the absorbance of a specific peak for a series of standards of known concentrations.

Logical Workflow for Purity Assessment

The following diagram illustrates a logical workflow for selecting the appropriate spectroscopic technique for assessing the purity of this compound based on the analytical requirements.

Purity_Assessment_Workflow start Purity Assessment of this compound question1 Need to identify and quantify unknown volatile impurities at trace levels? start->question1 question2 Need a primary method for accurate quantification of known isomeric impurities? question1->question2 No gcms GC-MS Analysis question1->gcms Yes question3 Rapid screening for non-alkane impurities needed? question2->question3 No qnmr Quantitative NMR (qNMR) question2->qnmr Yes ftir FTIR Spectroscopy question3->ftir Yes end_ftir Rapid quality control check question3->end_ftir No end_gcms High sensitivity impurity profile gcms->end_gcms end_qnmr Accurate purity value qnmr->end_qnmr ftir->end_ftir

Caption: Workflow for selecting a spectroscopic technique for this compound purity analysis.

Conclusion

The selection of the most appropriate spectroscopic technique for assessing the purity of this compound depends on the specific analytical goals. GC-MS is the method of choice for comprehensive impurity profiling, offering unparalleled sensitivity for the detection of volatile organic compounds. Quantitative NMR serves as a powerful primary method for accurate and precise purity determination, especially when dealing with isomeric impurities. FTIR spectroscopy provides a rapid and straightforward means for quality control, primarily for detecting impurities with functional groups different from alkanes. For rigorous quality assurance in research and drug development, a combination of these techniques, such as using GC-MS for initial impurity identification and qNMR for accurate purity assignment, provides the most robust and reliable assessment of this compound purity.

References

A Comparative Analysis of Theoretical vs. Experimental Bond Dissociation Energies in 2,2-Dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the bond dissociation energies (BDEs) of 2,2-dimethylbutane, presenting a comparative analysis of theoretical and experimental data. This guide includes a detailed summary of quantitative data, experimental and computational methodologies, and a logical workflow for BDE determination.

The study of bond dissociation energies (BDEs) is fundamental to understanding chemical reactivity and reaction mechanisms. For branched alkanes like this compound, also known as neohexane, the presence of different types of carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds leads to a range of BDEs, influencing its thermal and oxidative stability. This guide provides a comparative overview of theoretically calculated and experimentally determined BDEs for the distinct bonds within the this compound molecule.

Unraveling Bond Strengths: A Quantitative Comparison

This compound possesses four distinct types of bonds susceptible to homolytic cleavage: three types of C-H bonds (primary at C1, primary at C4, and secondary at C3) and two types of C-C bonds (C1-C2 and C2-C3). The following table summarizes the available theoretical and experimental BDE values for these bonds. It is important to note that direct experimental values for each specific bond in this compound are scarce in the literature. Therefore, values for structurally similar environments in other alkanes are often used as reliable estimates in experimental contexts.

Bond TypeAtoms InvolvedTheoretical BDE (kcal/mol)Experimental BDE (kcal/mol)
Primary C-H (methyl)C1-H100.3~101
Secondary C-H (methylene)C3-H97.9~98-99
Primary C-H (ethyl)C4-H99.4~101
C-C (tert-butyl-ethyl)C2-C386.6~85-87
C-C (methyl-tert-butyl)C1-C287.2~85-87

Note: Theoretical values are often calculated using high-level ab initio methods such as G3, G4, CBS-QB3, or W1BD. Experimental values are typically derived from kinetic studies or photoacoustic calorimetry and represent a range observed for similar bond types in other alkaned.

The data reveals a generally good agreement between theoretical calculations and experimental observations. The established trend of decreasing C-H bond strength with increasing substitution (primary > secondary) is evident in both datasets. Theoretical methods provide a powerful tool to dissect the subtle differences in BDEs arising from the specific molecular environment within this compound.

Methodologies for Determining Bond Dissociation Energies

The determination of BDEs relies on both sophisticated experimental techniques and advanced computational models.

Experimental Protocols

Several experimental methods are employed to measure the BDEs of alkanes. These techniques, while powerful, can be challenging to apply to specific bonds within a complex molecule.

  • Kinetic Methods: This approach involves studying the kinetics of radical reactions, such as hydrogen abstraction or pyrolysis.[1][2][3][4] By measuring the rate constants of these reactions at various temperatures, the activation energy can be determined, which is closely related to the BDE of the bond being broken. For instance, the rate of hydrogen abstraction by a known radical from different sites in this compound can provide information about the relative strengths of the C-H bonds.

  • Photoacoustic Calorimetry (PAC): This technique measures the heat released during a photochemical reaction.[5][6][7][8] A pulsed laser is used to generate radicals, and the subsequent heat evolution is detected as an acoustic wave. By carefully designing the experiment, the enthalpy of the reaction can be determined, which can then be used to calculate the BDE. PAC is particularly useful for studying the thermochemistry of transient species like radicals.[7]

  • Gas-Phase Acidity and Electron Affinity Cycles: This method involves measuring the gas-phase acidity of the parent alkane and the electron affinity of the resulting radical. These values are then used in a thermochemical cycle to calculate the homolytic bond dissociation energy.

Computational Methods

Theoretical calculations have become an indispensable tool for accurately predicting BDEs, especially for complex molecules where experimental measurements are difficult.

  • High-Level Ab Initio Methods: Sophisticated computational models, often referred to as composite methods, are used to achieve high accuracy in BDE calculations. These include:

    • Gaussian-n (Gn) Theories (e.g., G3, G4): These methods combine results from several different levels of theory and basis sets to extrapolate to a highly accurate energy.[9]

    • Complete Basis Set (CBS) Methods (e.g., CBS-QB3): Similar to Gn theories, CBS methods extrapolate to the complete basis set limit to minimize errors.

    • Weizmann-1 (W1) Theory: This is a highly accurate and computationally expensive method that aims for "chemical accuracy" (typically within 1 kcal/mol of the experimental value).

The general workflow for calculating BDEs involves optimizing the geometries of the parent molecule and the resulting radicals, performing frequency calculations to obtain zero-point vibrational energies (ZPVE), and then calculating the single-point energies at a very high level of theory. The BDE is then calculated as the difference in the electronic energies of the products (radicals) and the reactant (parent molecule), corrected for the ZPVE.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental bond dissociation energies.

BDE_Comparison_Workflow cluster_experimental Experimental Determination cluster_theoretical Theoretical Calculation cluster_analysis Comparative Analysis exp_methods Experimental Techniques (Kinetics, PAC, etc.) exp_data Experimental BDE Data exp_methods->exp_data Yields comparison Comparison of Theoretical vs. Experimental exp_data->comparison comp_methods Computational Methods (G3, G4, CBS-QB3, etc.) comp_data Theoretical BDE Data comp_methods->comp_data Predicts comp_data->comparison validation Validation of Computational Models comparison->validation understanding Understanding of Reactivity & Stability validation->understanding

Workflow for BDE Comparison. This diagram shows the parallel streams of experimental and theoretical BDE determination, culminating in a comparative analysis that validates computational models and enhances our understanding of chemical reactivity.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,2-Dimethylbutane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2-dimethylbutane (also known as neohexane), ensuring compliance with safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions:

This compound is a highly flammable liquid and vapor that poses several health and environmental hazards.[1][2][3] It is crucial to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[4] All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the handling area.[2][5] Use only non-sparking tools and ensure that all equipment is properly grounded and bonded to prevent static discharge.[2][4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point-48 °C (-54.4 °F)[1]
Autoignition Temperature405 °C (761 °F)[1]
Lower Explosion Limit1.2% by volume[1]
Upper Explosion Limit7.0% by volume[1]
Vapor Pressure339 hPa at 20 °C[3]
Density0.649 g/cm³ at 20 °C[3]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated as hazardous waste and must be managed in accordance with federal, state, and local regulations.[6][7] Do not dispose of this chemical down the drain or in regular trash.[2][7]

Experimental Protocol for Waste Collection and Storage:

  • Container Selection: Use a chemically compatible and properly sealed container for waste collection.[6][8] The original container is often the best choice.[9][10] Ensure the container is free from damage or leaks.[6]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[11] The label should also indicate the associated hazards (e.g., "Flammable Liquid").[11]

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[6][11] Keep this compound waste segregated from incompatible materials, particularly strong oxidizing agents.[2][5]

  • Storage Conditions: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2]

  • Accumulation Time Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be accumulated and the time it can be stored in the laboratory before being transferred to a central holding facility.

Protocol for Spill Management:

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1][5]

  • Ventilate the Area: Ensure adequate ventilation to disperse vapors.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the spill.[5][12] Do not use combustible materials.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][5]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: All personnel involved in the cleanup must wear appropriate PPE.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 In the Laboratory cluster_1 Institutional Waste Management A Waste Generation B Select & Label Compatible Container A->B E Spill Occurs A->E C Segregate from Incompatibles B->C D Store in Designated Satellite Accumulation Area C->D G Request Waste Pickup from EH&S D->G F Spill Cleanup Protocol (Absorb & Collect) E->F Activate F->B Contain Waste H Transport to Central Storage Facility G->H I Final Disposal by Licensed Contractor H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Protective Measures for Handling 2,2-Dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with 2,2-dimethylbutane. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound, also known as neohexane, is a highly flammable liquid and vapor that poses several health risks.[1][2] It can cause skin and serious eye irritation, may lead to drowsiness or dizziness, and can be fatal if swallowed and enters the airways due to its aspiration hazard.[1][2][3][4] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2][5]

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the required PPE for handling this chemical.

Protection Type Specific PPE Requirement Relevant Standards/Notes
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).The exact breakthrough time should be confirmed with the glove manufacturer.[2]
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield should be worn if there is a risk of splashing.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin and Body Protection Chemical-resistant clothing (e.g., lab coat, coveralls).Launder contaminated clothing separately before reuse.[3][5]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is required.The type of respirator will depend on the level of airborne contaminant.

Operational Plan: A Step-by-Step Guide to Safe Handling

Safe handling of this compound requires strict adherence to established protocols to mitigate its flammable and health-related risks.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and use it for all procedures involving this compound.

  • Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[3]

  • Use only explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[1][3]

  • All metal parts of equipment must be grounded to prevent static electricity discharge.[1]

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in the table above.

  • Use only non-sparking tools.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid inhalation of vapors.[1]

  • Keep the container tightly closed when not in use.[3]

3. In Case of a Spill:

  • For minor spills, remove all ignition sources and absorb the spill with an inert material such as vermiculite, sand, or earth.[5]

  • For major spills, evacuate the area, move upwind, and alert emergency responders.[5]

  • Prevent the spillage from entering drains or waterways.[5]

The following diagram illustrates the standard workflow for safely handling this compound.

Workflow for Handling this compound A Preparation & Engineering Controls B Don Appropriate PPE A->B Proceed C Handling of this compound B->C Proceed D Minor Spill Procedure C->D If Minor Spill Occurs E Major Spill Procedure C->E If Major Spill Occurs F Proper Storage C->F After Use G Waste Disposal D->G Collect Waste E->G Collect Waste H End of Procedure F->H G->H

Safe Handling Workflow Diagram

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental harm and adhere to regulations.

  • Waste Characterization: this compound is considered a hazardous waste due to its ignitability (EPA hazardous waste number D001).[5]

  • Container Management: Do not mix with other waste. Leave chemicals in their original containers if possible. Uncleaned containers should be handled as the product itself.

  • Disposal Method: All waste must be handled in accordance with local, state, and federal regulations.[5] The preferred method of disposal is through an approved waste disposal plant, which may involve incineration.[4] Do not empty into drains or surface water.[1][3]

  • Documentation: Maintain accurate records of waste generation and disposal as required by your institution and regulatory agencies.

References

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.